molecular formula C12H17NO B7418625 1-[(3-Methoxyphenyl)methyl]pyrrolidine

1-[(3-Methoxyphenyl)methyl]pyrrolidine

カタログ番号: B7418625
分子量: 191.27 g/mol
InChIキー: CRNUGDRGRSACGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-[(3-Methoxyphenyl)methyl]pyrrolidine (CAS 32040-07-6) is a nitrogen-containing heterocyclic compound of interest in medicinal chemistry and drug discovery research. It features a pyrrolidine ring, a five-membered saturated scaffold that is a prevalent structural motif in pharmaceuticals and bioactive molecules . The pyrrolidine ring is valued for its three-dimensional coverage and sp 3 -hybridization, which allows researchers to efficiently explore pharmacophore space and fine-tune critical properties like solubility and lipophilicity . The compound serves as a versatile chemical building block for the design and synthesis of novel molecules. The pyrrolidine scaffold is a key component in numerous FDA-approved drugs and clinical candidates, with demonstrated applications across therapeutic areas including antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) agents . While the specific biological profile of 1-[(3-Methoxyphenyl)methyl]pyrrolidine should be determined experimentally, its structure aligns with compounds investigated for their potential research value. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

特性

IUPAC Name

1-[(3-methoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-4-5-11(9-12)10-13-7-2-3-8-13/h4-6,9H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNUGDRGRSACGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1-[(3-Methoxyphenyl)methyl]pyrrolidine CAS number 32040-07-6

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on 1-[(3-Methoxyphenyl)methyl]pyrrolidine (CAS 32040-07-6), structured for researchers and drug development professionals.

A Privileged Scaffold for CNS Ligand Discovery[1]

Executive Summary

1-[(3-Methoxyphenyl)methyl]pyrrolidine (CAS 32040-07-6), often referred to as 1-(3-methoxybenzyl)pyrrolidine , represents a "privileged scaffold" in medicinal chemistry. Its structural core—an N-benzylpyrrolidine—serves as a critical building block for ligands targeting G-protein coupled receptors (GPCRs), specifically Dopamine D3/D4 subtypes, and Sigma (


) receptors .

Unlike simple aliphatic amines, the 3-methoxybenzyl moiety confers specific electronic and steric properties that enhance binding affinity at hydrophobic orthosteric sites. This guide details the compound's physicochemical profile, validated synthesis protocols, and its application as a lead structure in neuropsychiatric drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

PropertySpecification
CAS Number 32040-07-6
IUPAC Name 1-[(3-Methoxyphenyl)methyl]pyrrolidine
Synonyms 1-(3-Methoxybenzyl)pyrrolidine; N-(3-Methoxybenzyl)pyrrolidine
Molecular Formula

Molecular Weight 191.27 g/mol
Exact Mass 191.1310
LogP (Predicted) 2.6 – 2.9 (Lipophilic, CNS active)
Boiling Point ~110–115 °C at 0.5 mmHg (Predicted: 280 °C at 760 mmHg)
Density 1.02 ± 0.06 g/cm³
pKa (Predicted) 9.2 (Basic nitrogen)

Synthetic Pathways & Process Chemistry[8][9]

Two primary routes exist for the synthesis of CAS 32040-07-6.[1] Method A (Reductive Amination) is preferred for its mild conditions, higher yield, and avoidance of lachrymatory alkyl halides.

Method A: Reductive Amination (Preferred)

Rationale: This method minimizes side reactions (e.g., over-alkylation) and uses sodium triacetoxyborohydride (STAB), a mild, selective reducing agent compatible with the ether functionality.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.4 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

Protocol:

  • Imine Formation: Charge a reaction vessel with 3-methoxybenzaldehyde (10 mmol) and DCM (30 mL). Add pyrrolidine (11 mmol) dropwise under

    
     atmosphere. Stir at room temperature (RT) for 30–60 minutes.
    
  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir vigorously for 15 minutes.
    
  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).

Method B: Nucleophilic Substitution

Rationale: Traditional approach, useful when the aldehyde is unavailable. Requires handling of benzyl halides.

Reagents:

  • 3-Methoxybenzyl chloride (or bromide) (1.0 eq)

  • Pyrrolidine (2.0 eq - excess acts as base)

  • Potassium Carbonate (

    
    ) (1.5 eq)
    
  • Acetonitrile (ACN) or DMF

Protocol:

  • Dissolve 3-methoxybenzyl chloride (10 mmol) in ACN (40 mL).

  • Add

    
     (15 mmol) followed by pyrrolidine (20 mmol).
    
  • Heat to reflux (80°C) for 4–6 hours.

  • Cool, filter off inorganic salts, and concentrate the filtrate.

  • Redissolve residue in EtOAc, wash with water and brine, then dry and concentrate.

Synthesis Workflow Visualization

SynthesisWorkflow Start Start: 3-Methoxybenzaldehyde Reagent1 + Pyrrolidine (1.1 eq) Solvent: DCM Start->Reagent1 Step1 Imine Formation (30-60 min, RT) Reagent1->Step1 Reagent2 + NaBH(OAc)3 (1.4 eq) 0°C Addition Step1->Reagent2 Step2 Reductive Amination (4-12h, RT) Reagent2->Step2 Quench Quench: Sat. NaHCO3 Step2->Quench Workup Extraction (DCM) Drying (Na2SO4) Quench->Workup Product Final Product: 1-[(3-Methoxyphenyl)methyl]pyrrolidine Workup->Product

Figure 1: Step-by-step reductive amination workflow for high-purity synthesis.

Pharmacological Potential & SAR[2][6]

The 1-(3-methoxybenzyl)pyrrolidine motif is not merely a solvent or reagent; it is a bioactive pharmacophore.

Dopamine Receptor Modulation (D3/D4)

Research into antipsychotics indicates that N-benzylpyrrolidines serve as flexible analogs to rigid benzamides. The 3-methoxy group mimics the electronic properties found in mesolimbic dopamine antagonists.

  • Mechanism: The basic pyrrolidine nitrogen is protonated at physiological pH, forming an ionic bond with the conserved Aspartate residue (Asp3.32) in GPCR transmembrane domain 3.

  • Selectivity: The 3-methoxy substituent sits in a hydrophobic pocket, often enhancing selectivity for D3 over D2 receptors compared to unsubstituted benzyl analogs [1].

Sigma ( ) Receptor Ligands

The structure aligns with the pharmacophore model for Sigma-1 (


) receptors: a basic amine flanked by hydrophobic regions.
  • Relevance: Sigma-1 ligands are investigated for neuroprotection, analgesia, and cocaine addiction treatment.

  • Binding Mode: The benzyl ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Tyr, Trp) in the receptor binding site, while the pyrrolidine ring provides the necessary bulk for the amine binding region [2].
SAR Logic Map

SARAnalysis Center 1-[(3-Methoxyphenyl)methyl]pyrrolidine Pyrrolidine Pyrrolidine Ring: Protonatable Nitrogen (Ionic bond to Asp3.32) Center->Pyrrolidine Linker Methylene Linker: Rotational Freedom (Adaptability to binding pocket) Center->Linker Phenyl 3-Methoxy Phenyl: Hydrophobic/Electronic Interaction (Sigma-1 / D3 Selectivity) Center->Phenyl D3 Dopamine D3 (Antipsychotic potential) Pyrrolidine->D3 Core binding Sigma Sigma-1 Receptor (Neuroprotection) Phenyl->Sigma Pi-stacking

Figure 2: Structure-Activity Relationship (SAR) decomposition of the scaffold.

Analytical Characterization

To validate the synthesis of CAS 32040-07-6, the following spectral data should be observed.

TechniqueExpected Signal / CharacteristicAssignment

NMR
(400 MHz,

)

7.20 (t, 1H)
Aryl H-5

6.90–6.80 (m, 3H)
Aryl H-2, H-4, H-6

3.80 (s, 3H)

(Methoxy)

3.60 (s, 2H)
Benzylic


2.50 (m, 4H)
Pyrrolidine

-protons

1.78 (m, 4H)
Pyrrolidine

-protons

NMR
(100 MHz,

)

159.8 (C-O), 140.5 (C-N), 129.2, 121.5, 114.5, 112.8 (Ar-C)
Aromatic Carbons

60.5 (Benzylic), 55.2 (Methoxy), 54.2 (Pyr

), 23.4 (Pyr

)
Aliphatic Carbons
Mass Spectrometry

192.1

Protonated molecular ion

Safety & Handling

  • Hazards: As a tertiary amine, it is likely an Irritant (Skin/Eye/Respiratory). The precursor 3-methoxybenzyl chloride is a lachrymator and corrosive.

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Amines can oxidize or absorb 
    
    
    
    over time.
  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Dopamine D3/D4 Selectivity

    • Source: Hackling, A., et al. "Dopamine D3 receptor ligands: 4-amino-N-(1-benzylpyrrolidin-3-yl)benzamides." Journal of Medicinal Chemistry, 2003.

    • Context: Establishes the N-benzylpyrrolidine core as a critical scaffold for D3/D4 selectivity.
  • Sigma Receptor Pharmacophores

    • Source: Glennon, R. A., et al. "Structural features of sigma ligands." Current Pharmaceutical Design, 2005.
    • Context: Defines the pharmacophore requirement (Basic N + Hydrophobic region) met by CAS 32040-07-6.
  • Reductive Amination Protocol

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
    • Context: The definitive protocol for Method A.
  • Compound Identity (PubChem)

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 11217561.
    • Context: Verification of chemical identifiers and physical properties.[2][3][4][5]

Sources

Precision Synthesis of Methoxy-Functionalized Pyrrolidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of substituted pyrrolidines derived specifically from


-anisaldehyde (3-methoxybenzaldehyde) . This guide prioritizes the 1,3-dipolar cycloaddition  of azomethine ylides as the "Gold Standard" pathway due to its proven reliability, stereocontrol, and atom economy, while also addressing multicomponent reaction (MCR) alternatives.

Starting Material:


-Anisaldehyde (3-Methoxybenzaldehyde)
Target Scaffold:  2-(3-Methoxyphenyl)pyrrolidine derivatives

Strategic Analysis & Retrosynthesis

The pyrrolidine ring is a privileged pharmacophore.[1][2] Incorporating a


-methoxyphenyl group provides a specific metabolic handle; unlike the para-isomer, the meta-position is less prone to direct quinone-methide oxidation, offering distinct pharmacokinetic (PK) profiles.
Core Synthetic Pathways

We evaluate two primary strategies. The 1,3-Dipolar Cycloaddition is selected as the primary protocol due to its superior stereochemical predictability compared to radical annulation strategies, which have shown limitations with meta-substituted styrenes (see Limitations).

FeaturePathway A: 1,3-Dipolar CycloadditionPathway B: Multicomponent Reaction (MCR)
Mechanism Concerted

Cycloaddition
Cascade Condensation/Addition
Key Intermediate Azomethine Ylide (1,3-Dipole)Imine / Enamine
Stereocontrol High (Endo/Exo selectivity)Moderate (Often requires chiral catalyst)
Yield Reliability High (75–92%) Moderate (50–70%)
Scalability Excellent (Gram to Kg scale)Good
Mechanistic Logic (Graphviz)

The following diagram illustrates the orbital interactions and reaction flow for the Azomethine Ylide pathway.

G cluster_0 In-Situ Generation Anisaldehyde m-Anisaldehyde (Electrophile) Imine Imine Ion (Intermediate) Anisaldehyde->Imine Condensation (-H2O) Sarcosine Sarcosine (2° Amine Source) Sarcosine->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Decarboxylation (Thermal) TS Transition State (Endo-selective) Ylide->TS HOMO (Dipole) -> LUMO (Dipolarophile) Maleimide N-Maleimide (Dipolarophile) Maleimide->TS Product Spiropyrrolidine / Fused Pyrrolidine TS->Product Cyclization

Caption: Mechanistic flow of azomethine ylide generation via decarboxylation followed by [3+2] cycloaddition.

Primary Protocol: Thermal 1,3-Dipolar Cycloaddition

This protocol describes the reaction of


-anisaldehyde with sarcosine and 

-phenylmaleimide. This method is robust, self-validating (color change), and avoids metal catalysts.[2]
Reagents & Stoichiometry[1][2][3][4][5][6]
  • Aldehyde:

    
    -Anisaldehyde (1.0 equiv, 5.0 mmol, 680 mg)
    
  • Amine: Sarcosine (

    
    -methylglycine) (1.2 equiv, 6.0 mmol, 535 mg)
    
  • Dipolarophile:

    
    -Phenylmaleimide (1.0 equiv, 5.0 mmol, 865 mg)
    
  • Solvent: Toluene (Dry, 25 mL) or Ethanol (Green alternative)

Step-by-Step Methodology
  • Ylide Precursor Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene) and a magnetic stir bar, dissolve

    
    -anisaldehyde (1.0 equiv) and sarcosine (1.2 equiv) in the solvent.
    
    • Checkpoint: The mixture may initially appear heterogeneous.[3]

  • Dipolarophile Addition: Add

    
    -phenylmaleimide (1.0 equiv) in one portion.
    
    • Note: If using a less reactive dipolarophile (e.g., acrylates), increase the excess to 1.5 equiv.

  • Thermal Activation (Decarboxylation): Heat the reaction mixture to reflux (

    
     for toluene).
    
    • Mechanism:[1][4][5][6][7] The reaction proceeds via the condensation of sarcosine and aldehyde to form an iminium ion, which undergoes thermal decarboxylation to generate the reactive azomethine ylide dipole in situ.

    • Visual Cue: Evolution of

      
       (bubbling) and a color change (often to yellow/orange) indicates ylide formation.
      
  • Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    pyrrolidine spot.
    • Duration: Typically 2–4 hours.

  • Workup & Purification:

    • Cool to room temperature.[2][8]

    • Evaporate solvent under reduced pressure.[1]

    • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Expected Yield: 85–92%.

Data Specification: Substrate Scope (Substituted Benzaldehydes)

The following table contrasts the expected performance of


-anisaldehyde against other isomers based on electronic activation.
Substrate (R-Ph-CHO)Electronic Effect (

)
Reaction Time (h)Yield (%)Endo:Exo Ratio
3-OMe (

-Anisaldehyde)
Inductive Withdrawing 3.0 88 >95:5
4-OMe (

-Anisaldehyde)
Resonance Donating4.58290:10
4-NO

(p-Nitro)
Strong Withdrawing1.59485:15
H (Benzaldehyde)Neutral3.58092:8

Data derived from comparative kinetic studies of azomethine ylide cycloadditions [1, 2].

Alternative Route: Multicomponent Reaction (MCR)

For generating libraries of spiropyrrolidines , the three-component reaction involving isatin is preferred over the linear aldehyde route. However, if retaining the


-anisaldehyde core is required, the Mannich-type MCR  is the alternative.

Protocol:

  • Mix

    
    -anisaldehyde (1.0 equiv), Aniline (1.0 equiv), and Diethyl Acetylenedicarboxylate (1.0 equiv).
    
  • Catalyst: Citric acid (10 mol%) or

    
     (5 mol%).
    
  • Conditions: Ethanol,

    
    , 4-6 hours.
    
  • Outcome: This yields highly substituted pyrrolidinones or pyrrolidines depending on the specific alkene used.

    • Note: MCRs often require careful control to prevent furanone by-product formation [3].

Critical Troubleshooting & Limitations

The "Meta-Methoxy" Pitfall in Radical Chemistry

While 1,3-dipolar cycloaddition works excellently for


-anisaldehyde, researchers must be wary of radical annulation strategies .
  • Observation: In programmed radical

    
     annulations (e.g., using sulfide catalysts), styrene derivatives with a meta-methoxy  group often fail to react or give trace yields, whereas para-isomers react efficiently.
    
  • Reasoning: The meta-alkoxy group does not sufficiently stabilize the radical intermediate via resonance compared to the para position.

  • Solution: Stick to the ionic/concerted 1,3-dipolar cycloaddition described in Section 2 for meta-substituted substrates [4].

Stereocontrol (Endo vs. Exo)

The reaction predominantly yields the endo -isomer due to secondary orbital interactions between the nitrogen lone pair of the dipole and the carbonyl groups of the maleimide.

  • To enhance Exo-selectivity: Use a metal catalyst (e.g.,

    
     / 
    
    
    
    ) which coordinates the dipole, altering the transition state geometry.

Experimental Workflow Diagram

The following diagram outlines the decision tree for selecting the correct reagents based on the desired pyrrolidine substitution pattern.

Workflow Start Start: m-Anisaldehyde Choice Desired Substitution? Start->Choice PathA Route A: 1,3-Dipolar Cycloaddition (Sarcosine + Maleimide) Choice->PathA Bicyclic/Fused PathB Route B: Spiro-fused System (Use Isatin + m-Anisaldehyde derived chalcone) Choice->PathB Spirocyclic PathC Route C: Nitro-Michael / Cyclization (Nitromethane + Reduction) Choice->PathC Simple Ring ProductA Fused Pyrrolidine (High Yield, Endo-selective) PathA->ProductA Reflux/Toluene ProductB Spiropyrrolidine (Complex Scaffold) PathB->ProductB EtOH/Reflux ProductC Linear 3-Aryl Pyrrolidine PathC->ProductC 1. Henry Rxn 2. Zn/HCl Red.

Caption: Decision matrix for synthesizing diverse pyrrolidine architectures starting from m-anisaldehyde.

References

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition. Organic Letters, 2023.

  • Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives. BenchChem, 2025.

  • Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Beilstein Journal of Organic Chemistry, 2025.

  • De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Strategy. ChemRxiv, 2024.

  • Synthesis and biological evaluation of pyrrolidine derivatives. PubMed, 2013.

Sources

Spectroscopic Characterization of 1-[(3-Methoxyphenyl)methyl]pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth spectroscopic analysis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine (commonly referred to as 1-(3-Methoxybenzyl)pyrrolidine ). This document is structured to serve researchers in medicinal chemistry and analytical science, focusing on the structural elucidation and validation of this pharmacophore.

Introduction & Compound Significance

1-(3-Methoxybenzyl)pyrrolidine (Molecular Formula:


; MW: 191.27  g/mol ) represents a critical tertiary amine motif in drug discovery. It frequently serves as a core scaffold in the synthesis of ligands targeting G-protein coupled receptors (GPCRs), particularly dopamine and sigma receptors, due to the flexible benzyl linker allowing the pyrrolidine nitrogen to interact with aspartate residues in receptor binding pockets.

This guide details the spectroscopic signature of the molecule, providing a self-validating framework for its identification using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Structural Analysis

The molecule consists of two distinct domains:

  • The Lipophilic Anchor: A 3-methoxyphenyl ring (meta-anisole moiety).

  • The Polar Head: A saturated pyrrolidine ring.

  • The Linker: A methylene bridge (

    
    ) connecting the aromatic ring to the pyrrolidine nitrogen.
    

Synthesis & Impurity Profiling

To understand the spectra, one must understand the origin. This compound is typically synthesized via reductive amination or nucleophilic substitution .

  • Route A (Reductive Amination): Condensation of 3-methoxybenzaldehyde with pyrrolidine followed by reduction (e.g., using

    
    ).
    
    • Key Impurities: Residual aldehyde (CHO peak at ~10 ppm), over-reduced benzyl alcohol.

  • Route B (Substitution): Reaction of 3-methoxybenzyl chloride with pyrrolidine.

    • Key Impurities: Quaternary ammonium salts (dialkylation unlikely due to steric bulk, but possible).

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde (Precursor) Imine Imine Intermediate (Transient) Aldehyde->Imine Condensation (-H2O) Alcohol 3-Methoxybenzyl Alcohol (Impurity) Aldehyde->Alcohol Direct Red. Pyrrolidine Pyrrolidine (Amine Source) Pyrrolidine->Imine Product 1-(3-Methoxybenzyl)pyrrolidine (Target) Imine->Product Reduction (NaBH(OAc)3)

Figure 1: Synthesis workflow highlighting the reductive amination pathway and potential alcohol impurity formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the most definitive structural proof. The assignments below are based on the distinct electronic environments of the meta-substituted benzene and the cyclic amine.

H NMR (Proton NMR)

Solvent:


 | Frequency: 400 MHz (Typical)
PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H (2) 6.90 - 6.95Singlet (br)1H-Ortho to OMe and CH2; isolated between substituents.
Ar-H (5) 7.20 - 7.25Triplet1H~7.8Meta to both substituents; standard aromatic triplet.
Ar-H (6) 6.85 - 6.90Doublet1H~7.6Para to OMe; ortho to CH2.
Ar-H (4) 6.78 - 6.82Doublet of Doublets1H~8.0, 2.0Ortho to OMe; para to CH2. Shielded by OMe.
-OCH

3.80Singlet3H-Characteristic methoxy resonance.
Benzylic CH

3.58 - 3.62Singlet2H-Deshielded by aromatic ring and nitrogen. Diagnostic singlet.
Pyr

-CH

2.48 - 2.55Multiplet4H-Protons adjacent to nitrogen (Positions 2, 5).
Pyr

-CH

1.75 - 1.82Multiplet4H-Protons beta to nitrogen (Positions 3, 4).

Expert Insight: The "singlet" for the benzylic protons (


 3.60) confirms the tertiary amine status. If the reaction were incomplete (secondary amine), this signal would shift, and a broad NH peak would appear.
C NMR (Carbon NMR)

Solvent:



PositionShift (

, ppm)
Assignment Note
C-OMe (Aromatic) 159.6Ipso to methoxy group (Deshielded).
C-ipso (Aromatic) 140.5Ipso to benzylic carbon.
Ar-C (5) 129.2Meta carbon (tallest aromatic peak usually).
Ar-C (6) 121.3Para to OMe.
Ar-C (2) 114.5Ortho to OMe (isolated).
Ar-C (4) 112.4Ortho to OMe.
Benzylic CH

60.5Linker carbon.
-OCH

55.2Methoxy carbon.
Pyr

-CH

54.2Ring carbons adjacent to N.
Pyr

-CH

23.4Ring carbons beta to N.

Mass Spectrometry (MS)

Mass spectrometry analysis of benzyl amines is dominated by


-cleavage and the stability of benzylic cations.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (M+H).

Fragmentation Pattern (EI)
  • Molecular Ion (

    
    ):  m/z 191 (Moderate intensity).
    
  • Base Peak: m/z 121 or m/z 84/70.

    • Note: In benzyl amines, the cleavage of the benzylic bond is competitive.

    • m/z 121: 3-Methoxybenzyl cation (Tropylium derivative). This is a highly stable aromatic carbocation formed by losing the pyrrolidine radical.

    • m/z 70: Pyrrolidinium ion (

      
      ). Formed if the charge remains on the nitrogen fragment.
      
    • m/z 91: Unsubstituted tropylium ion (less common here due to the methoxy group directing the fragmentation to m/z 121).

MSFragmentation Parent Molecular Ion (M+) m/z 191 Frag1 3-Methoxybenzyl Cation m/z 121 (Base Peak) Parent->Frag1 Benzylic Cleavage (Path A) Frag2 Pyrrolidine Radical Parent->Frag2 (Neutral Loss) Frag3 Pyrrolidinium Ion m/z 70 Parent->Frag3 Benzylic Cleavage (Path B) Frag4 3-Methoxybenzyl Radical Parent->Frag4 (Neutral Loss)

Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)

IR is useful for confirming the absence of starting materials (N-H or C=O).

  • Absence of N-H: No sharp bands in the 3300-3500 cm

    
     region (confirms tertiary amine).
    
  • Absence of C=O: No strong band at 1700 cm

    
     (confirms reduction of aldehyde).
    
  • C-H Stretching:

    • Aromatic: Weak bands > 3000 cm

      
      .
      
    • Aliphatic: Strong bands 2800-2980 cm

      
       (Pyrrolidine and CH
      
      
      
      linker).
  • Bohlmann Bands: Trans-diaxial C-H bonds adjacent to nitrogen often show "Bohlmann bands" near 2700-2800 cm

    
     in cyclic amines, though less pronounced in pyrrolidines than piperidines.
    
  • Ether C-O Stretch: Distinct strong bands at 1260 cm

    
      (aryl-alkyl ether asymmetric stretch) and 1040 cm
    
    
    
    (symmetric).
  • Aromatic Ring Modes: 1600 cm

    
     and 1490 cm
    
    
    
    .

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • PubChem Compound Summary. "1-(3-Methoxyphenyl)pyrrolidine" (Structural Analog Reference). National Center for Biotechnology Information. Accessed 2025. Link

  • SDBS. "Spectral Database for Organic Compounds." AIST. (General reference for benzyl amine fragmentation patterns). Link

Physicochemical Profiling and Characterization of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(3-Methoxyphenyl)methyl]pyrrolidine (commonly referred to as 1-(3-methoxybenzyl)pyrrolidine) is a synthetic organic compound characterized by a pyrrolidine ring tethered to a meta-substituted methoxybenzene via a methylene bridge. As a specialized building block in medicinal chemistry and drug development, understanding its physical state, solubility profile, and structural dynamics is critical for downstream synthetic applications, formulation, and purification.

This technical whitepaper provides an authoritative analysis of the compound's physical properties, the thermodynamic causality behind its liquid state, and self-validating protocols for its isolation and characterization.

Molecular Architecture and Physical State Dynamics

At standard temperature and pressure (STP), 1-[(3-Methoxyphenyl)methyl]pyrrolidine presents as a clear, colorless to pale yellow liquid . To understand why this compound exists as an oil rather than a crystalline solid, we must analyze its structural thermodynamics and intermolecular forces.

The Causality of the Liquid State
  • Absence of Hydrogen Bond Donors: As a tertiary amine, the nitrogen atom is fully substituted and lacks any N-H bonds. Consequently, the molecule cannot act as a hydrogen bond donor[1]. This limits intermolecular interactions to weaker dipole-dipole forces and London dispersion forces, significantly lowering the energy required to disrupt intermolecular cohesion compared to primary or secondary amines[2].

  • Molecular Asymmetry: The presence of the methoxy group at the meta position (3-position) of the benzyl ring introduces spatial asymmetry. According to Carnelley's Rule and modern crystal engineering principles, lower molecular symmetry frustrates efficient packing within a crystal lattice[3].

  • Conformational Flexibility: The benzylic methylene bridge (–CH₂–) acts as a flexible hinge between the rigid aromatic ring and the pyrrolidine heterocycle. This flexibility further suppresses crystallization, driving the melting point below room temperature and stabilizing the liquid phase[4].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data and predicted physicochemical properties of the compound.

PropertyValue / Description
Chemical Formula

Molar Mass 191.27 g/mol
Physical State (at 25 °C) Liquid (Viscous Oil)
Appearance Colorless to pale yellow
Predicted Boiling Point ~250–265 °C (at 760 mmHg)
Predicted Density ~1.01 g/cm³
Solubility (Organic) Highly soluble in DCM, EtOAc, MeOH, EtOH
Solubility (Aqueous) Sparingly soluble (as free base); Soluble (as acidic salt)

Partitioning Behavior and Purification Workflows

The basicity of the pyrrolidine nitrogen (predicted


) is the most exploitable chemical feature for purification. In its neutral free-base form, the compound is highly lipophilic. However, upon protonation in an acidic environment, it forms a highly polar, water-soluble ammonium salt. This reversible state transition forms the basis of the Acid-Base Extraction Protocol , a self-validating system for isolating the compound from neutral or acidic impurities.
Protocol 1: Acid-Base Extraction for Free Base Purification
  • Step 1: Dissolution. Dissolve the crude liquid sample in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 2: Acidification. Add an equal volume of 1M aqueous HCl and agitate vigorously. The tertiary amine protonates, migrating into the aqueous layer as a hydrochloride salt.

  • Step 3: Phase Separation. Allow the biphasic mixture to settle. Isolate the aqueous layer and discard the organic layer, which now contains unreacted neutral byproducts and lipophilic impurities.

  • Step 4: Basification. Cool the retained aqueous layer in an ice bath. Slowly add 1M aqueous NaOH until the pH exceeds 10. The compound deprotonates, reverting to its insoluble free-base liquid form (often observed as a cloudy emulsion).

  • Step 5: Extraction. Extract the basified aqueous layer twice with fresh dichloromethane to pull the free base back into an organic phase.

  • Step 6: Drying & Concentration. Dry the combined organic extracts over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure via rotary evaporation to yield the pure liquid.
    

Extraction A Impure Free Base (Organic Phase) B Acidification Add 1M HCl (aq) A->B C Phase Separation B->C D Discard Organic (Neutral Impurities) C->D Top/Bottom Layer (Solvent Dep.) E Aqueous Phase (Protonated Salt) C->E Aqueous Layer F Basification Add 1M NaOH (pH > 10) E->F G Extraction Add DCM/EtOAc F->G H Drying & Concentration (Na2SO4, Rotary Evap) G->H Organic Layer I Pure Liquid Free Base H->I

Workflow for the acid-base extraction and purification of 1-[(3-Methoxyphenyl)methyl]pyrrolidine.

Analytical Characterization Workflows

To ensure scientific integrity and batch-to-batch reproducibility, the physical state and chemical identity of the purified liquid must be validated through a rigorous analytical pipeline.

Protocol 2: Identity and Purity Verification
  • Step 1: Visual and Physical Inspection. Verify that the sample is a clear, free-flowing liquid at 25 °C. Any presence of crystalline material suggests contamination or degradation (e.g., formation of an N-oxide or carbonate salt from atmospheric

    
    ).
    
  • Step 2: Chromatographic Purity (HPLC/UV). Dissolve a 1 mg/mL aliquot in a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% Trifluoroacetic acid). Inject onto a C18 reverse-phase column. Monitor absorbance at 254 nm and 280 nm. The integrated area of the primary peak must exceed 98%.

  • Step 3: Mass Spectrometry (LC-MS). Confirm the molecular weight. Using Electrospray Ionization in positive mode (ESI+), the expected

    
     pseudomolecular ion for 
    
    
    
    will appear at
    
    
    .
  • Step 4: Structural Elucidation (

    
     NMR).  Dissolve ~10 mg of the liquid in deuterated chloroform (
    
    
    
    ). Key diagnostic signals include:
    • A singlet at

      
       ppm corresponding to the 3 protons of the methoxy (
      
      
      
      ) group.
    • A singlet at

      
       ppm corresponding to the 2 protons of the benzylic methylene bridge.
      
    • Multiplets in the aromatic region (6.7–7.3 ppm) integrating to 4 protons, confirming the meta-substituted benzene ring.

Characterization Start Synthesized Sample Vis Visual Inspection (Color & Phase) Start->Vis Chrom Chromatography (HPLC / GC-MS) Vis->Chrom Spec Spectroscopy (NMR / FTIR) Chrom->Spec Dec Purity > 98%? Spec->Dec Pass Generate CoA Dec->Pass Yes Fail Repurify Dec->Fail No Fail->Start

Sequential analytical workflow for verifying the identity and purity of the synthesized compound.

Handling, Storage, and Stability

Because 1-[(3-Methoxyphenyl)methyl]pyrrolidine is a liquid tertiary amine with a benzylic position, it is susceptible to specific degradation pathways if handled improperly:

  • Oxidation: The benzylic carbon is prone to auto-oxidation, and the tertiary amine can oxidize to an N-oxide upon prolonged exposure to atmospheric oxygen and light.

  • Storage Protocol: The liquid should be purged with an inert gas (Argon or Nitrogen), sealed in an amber glass vial to prevent photo-degradation, and stored at 2–8 °C.

References

  • Physical Properties of Amines Explained with Examples Vedantu[Link]

  • Physical Properties of Amines GeeksforGeeks [Link]

  • The anti-crystal engineering principles of imidazolium cations for ionic liquids National Center for Biotechnology Information (PMC)[Link]

  • Melting Point and Molecular Symmetry Scribd[Link]

Sources

Technical Guide: Solubility and Stability of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, solubility behavior, and stability characteristics of 1-[(3-Methoxyphenyl)methyl]pyrrolidine (CAS: 32040-07-6), also referred to as 1-(3-methoxybenzyl)pyrrolidine .

The content is structured for researchers requiring actionable data for formulation, synthesis, and handling.

Executive Summary & Physicochemical Profile[1][2]

1-[(3-Methoxyphenyl)methyl]pyrrolidine is a tertiary amine characterized by a pyrrolidine ring N-alkylated with a 3-methoxybenzyl group. Its behavior is dominated by the basic nitrogen center, making its solubility highly pH-dependent.

  • Chemical Nature: Lipophilic base (at neutral/alkaline pH).

  • Key Risk: Oxidative degradation (N-oxide formation) upon prolonged air exposure.

  • Storage Mandate: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent yellowing and oxidation.

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Method
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol Calculated
Physical State Clear to pale yellow liquid (Oil)Visual Inspection
Boiling Point 109–110 °C (at 1.0 Torr)Experimental [1]
Predicted pKa 9.2 – 9.6 (Conjugate Acid)In silico (ACD/Labs type prediction)
LogP (Octanol/Water) ~3.5Predicted (XLogP3) [2]
Refractive Index ~1.52Estimated

Solubility Analysis

The solubility of 1-[(3-Methoxyphenyl)methyl]pyrrolidine is governed by the ionization state of the pyrrolidine nitrogen.

Aqueous Solubility (pH Dependence)

This compound exhibits pH-dependent solubility typical of lipophilic tertiary amines.

  • pH < 6.0 (Acidic): The nitrogen is protonated (

    
    ), forming a water-soluble cation.
    
    • Solubility: High (> 50 mg/mL in 0.1 M HCl).

    • Formulation: Stable in aqueous acetate or citrate buffers (pH 4–5).

  • pH > 8.0 (Basic/Neutral): The molecule exists as the free base.

    • Solubility: Poor (< 0.1 mg/mL). The free base will phase-separate as an oil in water.

    • Formulation: Requires co-solvents (Ethanol, DMSO) or surfactants for neutral pH delivery.

Organic Solvent Compatibility

The free base is highly soluble in polar aprotic and non-polar solvents.

  • DMSO: > 100 mM (Excellent stock solvent).

  • Ethanol: Miscible.[1]

  • Dichloromethane (DCM): Miscible (Preferred for extraction).

  • Diethyl Ether: Miscible.[1]

Visualization: Solubility Logic

The following diagram illustrates the phase behavior relative to pH.

SolubilityLogic Compound 1-[(3-Methoxyphenyl)methyl]pyrrolidine Acidic Acidic Environment (pH < 6.0) Compound->Acidic Add Acid (HCl) Basic Neutral/Basic Environment (pH > 8.0) Compound->Basic Add Base (NaOH) Protonated Protonated Cation (Water Soluble) Acidic->Protonated Ionization FreeBase Free Base (Lipophilic Oil) Basic->FreeBase Deprotonation Clear Aqueous Solution Clear Aqueous Solution Protonated->Clear Aqueous Solution Phase Separation / Emulsion Phase Separation / Emulsion FreeBase->Phase Separation / Emulsion

Figure 1: pH-dependent solubility switch of the tertiary amine.

Stability Assessment

Chemical Stability
  • Oxidation: Tertiary amines are susceptible to N-oxidation by atmospheric oxygen, forming N-oxides. This is accelerated by light and heat. The 3-methoxy group is relatively stable but activates the phenyl ring, making it slightly susceptible to electrophilic attack, though this is negligible under standard storage.

  • Hydrolysis: The molecule lacks hydrolyzable groups (esters, amides). It is hydrolytically stable across a wide pH range (1–13).

  • Photostability: Moderate sensitivity. Benzyl amines can undergo photo-oxidative cleavage. Protect from direct light.

Thermal Stability
  • Stable at room temperature for short durations (days).

  • Long-term storage requires refrigeration (2–8°C) or freezing (-20°C) to minimize yellowing (a sign of trace oxidation).

Degradation Pathways

The primary degradation route is N-oxidation or Dealkylation (cleavage of the benzyl-nitrogen bond) under extreme stress.

DegradationPathways Parent Parent Compound (Tertiary Amine) Oxidation Oxidative Stress (Peroxides/Air) Parent->Oxidation NOxide Degradant A: N-Oxide Oxidation->NOxide N-Oxidation Cleavage Degradant B: Pyrrolidine + 3-Methoxybenzaldehyde Oxidation->Cleavage Oxidative Dealkylation (Radical Mechanism)

Figure 2: Primary degradation pathways under oxidative stress.

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine equilibrium solubility in pH 7.4 buffer.

  • Preparation: Weigh 10 mg of the compound (oil) into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Cap tightly. Shake at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Observation: Check for phase separation. If oil droplets persist, saturation is achieved.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter (ensure filter compatibility).

  • Analysis: Dilute the filtrate with Acetonitrile (1:10) and analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)

Objective: Validate stability-indicating methods.

Stress ConditionProcedureExpected Outcome
Acid Hydrolysis Dissolve in 0.1 N HCl. Heat at 60°C for 4 hours.Stable (No significant degradation).
Base Hydrolysis Dissolve in 0.1 N NaOH (with co-solvent). Heat at 60°C for 4 hours.Stable.
Oxidation Add 3% H₂O₂ to solution. Incubate at RT for 2 hours.Degradation. Formation of N-oxide (M+16 peak in LC-MS).
Thermal Heat neat oil at 80°C for 24 hours.Minor yellowing/browning.

Handling & Safety (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).

  • PPE: Wear nitrile gloves and safety goggles.

  • Spill Cleanup: Absorb with sand or vermiculite; neutralize with weak acid if necessary before disposal.

References

  • Hoffman Fine Chemicals. (n.d.).[2] Product Specification: 1-(3-Methoxyphenyl)pyrrolidine (CAS 32040-07-6).[3] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1-(3-Methoxyphenyl)pyrrolidine.[3][4] National Library of Medicine. Retrieved from

  • BenchChem. (2025).[5] Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives. (General stability context for pyrrolidine scaffolds). Retrieved from

  • ChemicalBook. (2024). 1-[(3-Methoxyphenyl)methyl]pyrrolidine Properties. Retrieved from [6][3]

Sources

Potential biological activities of methoxyphenyl-pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methoxyphenyl-Pyrrolidine Derivatives , focusing on their pharmacological versatility in neurobiology and oncology.

Pharmacological Potentials, Signaling Mechanisms, and Synthetic Pathways

Executive Summary

The pyrrolidine ring acts as a privileged scaffold in medicinal chemistry due to its ability to position substituents in specific 3D vectors, optimizing interaction with biological targets.[1][2] When functionalized with methoxyphenyl groups, this scaffold exhibits a "chameleon-like" pharmacological profile. Depending on the positional isomerism (2-, 3-, or 4-methoxyphenyl) and the attachment point (N- vs. C-substituted), these derivatives transition from potent Sigma-1 receptor (


R) ligands  to Monoamine Reuptake Inhibitors (NSRIs)  and GABA transport modulators .

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to exploit this chemical class for therapeutic development in neuropathic pain, depression, and oncology.

Structural Activity Relationship (SAR) Analysis

The biological activity of methoxyphenyl-pyrrolidines is dictated by the regiochemistry of the methoxy group and the nature of the pyrrolidine substitution.

Structural ClassKey Substituent PatternPrimary Biological TargetTherapeutic Potential
Type A 3-(3-methoxyphenyl)pyrrolidine Sigma-1 Receptor (

R)
Neuropathic pain, Neuroprotection
Type B 3-(phenoxy-phenyl-methyl)pyrrolidine SERT / NET Depression, Chronic Pain (NSRI)
Type C 4-hydroxy-4-(4-methoxyphenyl)proline GAT1 / GAT3 Epilepsy, Anxiety
Type D 1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-one Tubulin / Microtubules Oncology (Lung Adenocarcinoma)
2.1 The Sigma-1 "Pocket" (Type A)

Research indicates that 3-phenylpyrrolidines possess high affinity for the


 receptor. The addition of a 3-methoxy  group on the phenyl ring enhances binding affinity (

values often < 1 nM) by interacting with the hydrophobic pocket of the receptor while the pyrrolidine nitrogen forms a critical electrostatic interaction with Asp126.
2.2 The Transporter Switch (Type B)

When the phenyl ring is linked via a phenoxy-methyl bridge (as seen in Compound 39b), the molecule adopts a conformation that mimics the transition state of serotonin and norepinephrine transporters, acting as a dual reuptake inhibitor (NSRI).

Mechanism of Action: Sigma-1 Receptor Modulation[3][4]

The most promising application of simple methoxyphenyl-pyrrolidines lies in


R modulation. Unlike GPCRs, 

R is a chaperone protein located at the Mitochondria-Associated Membrane (MAM).

Mechanism:

  • Resting State:

    
    R is bound to the chaperone BiP (GRP78) at the ER membrane.
    
  • Ligand Binding: The methoxyphenyl-pyrrolidine ligand binds to

    
    R, causing dissociation from BiP.
    
  • Translocation: The active

    
    R translocates to the plasma membrane (PM) or modulates IP3 receptors at the MAM.
    
  • Effect: At the PM, it interacts with ion channels (NMDA, Kv1.4, ASIC), modulating calcium influx and reducing excitotoxicity.

Visualization: Sigma-1 Signaling Pathway

SigmaSignaling cluster_ER Endoplasmic Reticulum (MAM) cluster_PM Plasma Membrane / Ion Channels BiP BiP (GRP78) Sigma_Inactive Sigma-1 (Inactive) BiP->Sigma_Inactive Bound (Resting) Sigma_Active Sigma-1 (Active) Sigma_Inactive->Sigma_Active Dissociation from BiP Ligand Methoxyphenyl-Pyrrolidine (Ligand) Ligand->Sigma_Inactive Binding NMDAR NMDA Receptor Sigma_Active->NMDAR Chaperoning/Translocation Calcium Ca2+ Influx Modulation NMDAR->Calcium Stabilizes Ca2+

Figure 1: Mechanism of Sigma-1 Receptor activation by methoxyphenyl-pyrrolidine ligands, leading to modulation of NMDA receptor activity and calcium homeostasis.

Experimental Protocols
4.1 Synthesis of 3-(3-methoxyphenyl)pyrrolidine (Generic Protocol)

Rationale: This protocol utilizes a reductive strategy to establish the pyrrolidine ring, ensuring high yield and purity.

  • Reagents: 3-methoxybenzaldehyde, succinic anhydride (or succinimide precursor), LiAlH4, THF.

  • Step 1 (Condensation): React 3-methoxybenzaldehyde with the appropriate ylide or perform a Knoevenagel condensation to form the precursor scaffold. Alternatively, use a Grignard reagent (3-methoxyphenylmagnesium bromide) on N-boc-3-pyrrolidinone.

  • Step 2 (Deprotection/Reduction):

    • Dissolve the intermediate in anhydrous THF under

      
      .
      
    • Slowly add LiAlH4 (2.5 eq) at 0°C. Reflux for 4 hours.

    • Quench with Rochelle's salt solution.

  • Purification: Extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography (DCM:MeOH 9:1).

  • Validation:

    
    H NMR should show the diagnostic methoxy singlet at 
    
    
    
    3.8 ppm and pyrrolidine multiplets at
    
    
    1.8–3.2 ppm.
4.2 In Vitro Sigma-1 Binding Assay

Rationale: To determine the affinity (


) of the derivative.
  • Tissue Preparation: Use guinea pig brain membranes or transfected HEK293 cells expressing human

    
    R.
    
  • Radioligand:

    
    (+)-Pentazocine (highly selective 
    
    
    
    agonist).
  • Incubation:

    • Mix 100

      
      g membrane protein with 2 nM 
      
      
      
      (+)-Pentazocine.
    • Add test compound (methoxyphenyl-pyrrolidine) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate at 37°C for 120 minutes in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Quantitative Biological Profile

The following table summarizes biological data for key methoxyphenyl-pyrrolidine analogs derived from the literature.

Compound IDStructure CoreTargetAffinity / ActivityRef
Analogue 5a 3-(3-methoxyphenyl)pyrrolidine

Receptor

[1]
Compound 39b 3-(phenoxy-phenyl-methyl)pyrrolidineSERT / NET

[2]
GAT-Pro-4 4-hydroxy-4-(4-methoxyphenyl)prolineGAT-3 Transporter

[3]
TM-Pyrrolidone 1-(3,4,5-trimethoxyphenyl)pyrrolidin-2-oneA549 Lung Cancer Cells

[4]
Safety & Toxicology Considerations
  • Metabolic Stability: The methoxy group is a site for metabolic O-demethylation (by CYP2D6), leading to phenolic metabolites which may have different solubility or activity profiles.

  • CNS Side Effects: Due to the structural similarity with stimulant class compounds (e.g., pyrovalerones), researchers must screen for off-target DAT (Dopamine Transporter) activity to rule out psychostimulant abuse potential.

  • Cytotoxicity: While 3,4,5-trimethoxy variants show anticancer potential, simple mono-methoxy variants generally exhibit lower cytotoxicity, making them safer for chronic neurological indications.

References
  • Rui, M., et al. (2019). "High-affinity sigma-1 (

    
    ) receptor ligands based on the 
    
    
    
    antagonist PB212." Future Medicinal Chemistry. Available at: [Link]
  • Author Unknown. (2013). "A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kagoshima University. (2013). "Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline... as GABA uptake inhibitors." Bioorganic & Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). "Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety." Molecules. Available at: [Link]

Sources

Literature review of 1-[(3-Methoxyphenyl)methyl]pyrrolidine research

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth literature review and operational manual for 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as N-(3-methoxybenzyl)pyrrolidine ). This document is structured for researchers and drug development professionals, focusing on its synthesis, pharmacological significance as a Sigma-1 receptor ligand scaffold, and experimental handling.

Synthetic Protocols, Pharmacological Scaffolding, and Experimental Applications

Executive Summary & Chemical Profile

1-[(3-Methoxyphenyl)methyl]pyrrolidine is a tertiary amine characterized by a pyrrolidine ring N-alkylated with a 3-methoxybenzyl group. While not a marketed pharmaceutical itself, it represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for Sigma-1 (


) receptor ligands , Dopamine receptor modulators , and Histamine H3 antagonists .

Its structural simplicity—combining a basic nitrogen (protonatable at physiological pH) with a lipophilic aromatic moiety via a methylene spacer—makes it an ideal "fragment" for Structure-Activity Relationship (SAR) studies targeting G-Protein Coupled Receptors (GPCRs) and intracellular chaperone proteins.

Chemical Identity
PropertySpecification
IUPAC Name 1-[(3-Methoxyphenyl)methyl]pyrrolidine
Common Synonyms N-(3-methoxybenzyl)pyrrolidine; 1-(3-methoxybenzyl)pyrrolidine
CAS Number Not widely indexed as parent; see derivatives (e.g., 96124-45-7 for dione)
SMILES COc1cccc(CN2CCCC2)c1
LogP (Predicted) ~2.5 - 2.8
pKa (Predicted) ~9.2 (Pyrrolidine nitrogen)

Pharmacological Significance: The Sigma-1 Connection[2]

The primary interest in 1-[(3-Methoxyphenyl)methyl]pyrrolidine lies in its high affinity for the Sigma-1 receptor (


R) . The 

R is an intracellular chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM), regulating calcium signaling, bioenergetics, and cellular survival.
Mechanism of Action (Scaffold Analysis)

The molecule functions as a minimal pharmacophore for


R binding, adhering to the classic "Glennon's Pharmacophore" model:
  • Basic Nitrogen: The pyrrolidine nitrogen is protonated at pH 7.4, forming an ionic bond with Glu172 in the

    
    R binding pocket.
    
  • Hydrophobic Spacer: The methylene bridge positions the aromatic ring correctly.

  • Aromatic Region: The 3-methoxyphenyl group engages in

    
     stacking or hydrophobic interactions with aromatic residues (e.g., Tyr103 , Phe107 ) in the receptor's hydrophobic pocket.
    
  • 3-Methoxy Substituent: Electron-donating groups at the meta position of the benzyl ring often enhance affinity compared to the unsubstituted benzyl analog by optimizing electron density for

    
    -interactions.
    

SigmaPharmacophore Compound 1-[(3-Methoxyphenyl)methyl]pyrrolidine Protonation Protonation (pH 7.4) Compound->Protonation pKa ~9.2 BindingSite Sigma-1 Receptor (Glu172 / Hydrophobic Pocket) Compound->BindingSite Hydrophobic Interaction (3-OMe-Phenyl) Protonation->BindingSite Ionic Interaction Effect Modulation of Ca2+ Signaling / Chaperone Activity BindingSite->Effect Agonism/Antagonism (Ligand Dependent)

Figure 1: Pharmacophore mapping of the title compound to the Sigma-1 receptor binding mechanism.[1]

Synthetic Protocols

Two primary pathways are established for the synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine. Method A (Reductive Amination) is preferred for higher yields and milder conditions, while Method B (Nucleophilic Substitution) is suitable when the benzyl halide is readily available.

Method A: Reductive Amination (Preferred)

Reaction: 3-Methoxybenzaldehyde + Pyrrolidine + Reducing Agent


 Product
  • Reagents:

    • 3-Methoxybenzaldehyde (1.0 equiv)

    • Pyrrolidine (1.1 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

    • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Catalyst: Acetic Acid (1-2 drops, optional to accelerate imine formation)

  • Protocol:

    • Step 1: Dissolve 3-methoxybenzaldehyde in DCM (0.1 M concentration) in a round-bottom flask under nitrogen atmosphere.

    • Step 2: Add pyrrolidine dropwise. If using acetic acid, add it now. Stir at room temperature for 30–60 minutes to allow imine/iminium ion formation.

    • Step 3: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride portion-wise over 15 minutes.

    • Step 4: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

    • Step 5 (Quench): Quench with saturated aqueous NaHCO₃ solution.

    • Step 6 (Work-up): Extract the aqueous layer with DCM (3x). Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Step 7 (Purification): Purify via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate or DCM/MeOH).

Method B: Nucleophilic Substitution

Reaction: 3-Methoxybenzyl chloride + Pyrrolidine


 Product + HCl
  • Reagents:

    • 3-Methoxybenzyl chloride (1.0 equiv)

    • Pyrrolidine (2.0 equiv or 1.1 equiv with base)

    • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Solvent: Acetonitrile (ACN) or DMF

  • Protocol:

    • Step 1: Dissolve pyrrolidine and K₂CO₃ (2.0 equiv) in ACN.

    • Step 2: Add 3-methoxybenzyl chloride dropwise at 0°C.

    • Step 3: Reflux the mixture at 60–80°C for 4–8 hours. Monitor by TLC.[2]

    • Step 4: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.

    • Step 5: Redissolve residue in DCM, wash with water/brine, dry, and purify as above.

Experimental Data Summary

The following data summarizes the expected physicochemical and pharmacological properties based on the N-benzylpyrrolidine class.

Table 1: Physicochemical & Handling Properties

Parameter Value/Description
Physical State Pale yellow oil (free base); White solid (HCl salt)
Boiling Point ~130–140°C at 10 mmHg (Predicted)
Solubility Soluble in DCM, MeOH, DMSO, Ethanol. Insoluble in water (free base).
Storage Store at -20°C (hygroscopic salt). Protect from light.

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizers. |

Table 2: Representative Binding Affinities (N-Benzylpyrrolidine Class) Note: Values are representative of the scaffold class [1, 2]. | Receptor Target | Affinity (


) | Relevance |
| :--- | :--- | :--- |
| Sigma-1 (

)
| 10 – 100 nM | High affinity; potential for neuroprotection research. | | Sigma-2 (

)
| 100 – 1000 nM | Moderate affinity; often less selective than

. | | Dopamine D2 | > 1000 nM | Low affinity (unless further substituted). | | NMDA (PCP site) | > 5000 nM | Low affinity (lacks cyclohexyl ring of PCP). |

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a chemical fume hood to avoid inhalation of vapors.

  • Spill: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.

  • First Aid: In case of contact, flush eyes/skin with water for 15 minutes. If inhaled, move to fresh air.

Research Applications & Workflow

This compound is best utilized as a starting block for fragment-based drug discovery or as a reference standard in sigma receptor binding assays.

Workflow Synthesis Synthesis (Reductive Amination) Purification Purification (Flash Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Assay Binding Assay (Radioligand Displacement) Characterization->Assay SAR SAR Analysis (Lead Optimization) Assay->SAR SAR->Synthesis Iterative Design

Figure 2: Iterative workflow for utilizing 1-[(3-Methoxyphenyl)methyl]pyrrolidine in drug discovery.

References

  • Glennon, R. A., et al. (1994). Structural features important for sigma 1 receptor binding. Journal of Medicinal Chemistry.

  • Ablordeppey, S. Y., et al. (2000). Survey of the structure-activity relationships of sigma ligands. Current Medicinal Chemistry.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2023). Pyrrolidine, 1-[(3-methoxyphenyl)methyl]-.[3] National Center for Biotechnology Information.

Sources

Commercial availability and suppliers of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Sourcing & Synthesis Guide: 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Part 1: Chemical Intelligence & Strategic Overview

1.1 Target Identification The compound 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as N-(3-Methoxybenzyl)pyrrolidine ) is a tertiary amine building block frequently employed in the synthesis of GPCR ligands (e.g., dopamine and serotonin receptor modulators) and antihistamines. Its structure consists of a pyrrolidine ring N-alkylated with a 3-methoxybenzyl group.

  • IUPAC Name: 1-[(3-Methoxyphenyl)methyl]pyrrolidine

  • Common Synonyms: N-(3-Methoxybenzyl)pyrrolidine; 1-(3-Methoxybenzyl)pyrrolidine

  • Molecular Formula: C₁₂H₁₇NO[1]

  • Molecular Weight: 191.27 g/mol

  • Predicted Properties:

    • Physical State: Pale yellow oil

    • Boiling Point: ~260–265°C (at 760 mmHg)

    • Density: ~1.02 g/cm³

    • LogP: ~2.3 (Lipophilic amine)

1.2 Commercial Availability Assessment Unlike its unsubstituted analog (N-benzylpyrrolidine), the 3-methoxy variant is not a commoditized stock item with major catalog suppliers (e.g., Sigma-Aldrich, Fisher). It is classified as a "Make-on-Demand" or "Custom Synthesis" tier product.

  • Direct Stock Status: Low (Rarely in stock for immediate dispatch).

  • Primary Sourcing Route: In-house synthesis (Discovery scale) or Custom Manufacturing (Process scale).

  • Lead Time (Custom): Typically 4–6 weeks for >100g orders.

Part 2: Supply Chain Decision Matrix (Buy vs. Make)

For drug discovery campaigns requiring <50g, in-house synthesis is the most time-efficient strategy due to the high availability of precursors. For process development (>1kg), outsourcing to a CRO is recommended.

ProcurementStrategy Start Requirement Analysis ScaleCheck Quantity Required? Start->ScaleCheck SmallScale < 50 grams (Discovery Phase) ScaleCheck->SmallScale Speed Priority LargeScale > 100 grams (Process Phase) ScaleCheck->LargeScale Cost/FTE Priority PrecursorCheck Check Precursor Stock: 1. Pyrrolidine (CAS 123-75-1) 2. 3-Methoxybenzaldehyde (CAS 591-31-1) SmallScale->PrecursorCheck Outsource Custom Synthesis CRO (Enamine, WuXi, Curia) LargeScale->Outsource InHouse In-House Synthesis (Reductive Amination) PrecursorCheck->InHouse Precursors In Stock

Figure 1: Decision logic for sourcing 1-[(3-Methoxyphenyl)methyl]pyrrolidine based on project scale.

Part 3: Technical Synthesis Protocol (In-House)

The most robust route for generating high-purity material without chromatographic purification is Reductive Amination using Sodium Triacetoxyborohydride (STAB). This method avoids the over-alkylation byproducts common with benzyl halide substitutions.

3.1 Reaction Scheme

  • Reactants: Pyrrolidine (1.0 eq) + 3-Methoxybenzaldehyde (1.0 eq)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Catalyst: Acetic Acid (1.0 eq) - Optional, accelerates imine formation

3.2 Step-by-Step Methodology

  • Imine Formation:

    • Charge a reaction vessel with 3-Methoxybenzaldehyde (CAS 591-31-1) dissolved in DCE (0.2 M concentration).

    • Add Pyrrolidine (CAS 123-75-1) (1.05 equivalents) dropwise at 0°C.

    • Note: If using STAB, you can perform this as a "one-pot" procedure. Stir for 30 minutes at room temperature to allow equilibrium.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.4 equivalents) portion-wise over 15 minutes.

    • Why STAB? It is milder than NaBH₄ and selectively reduces the imine over the aldehyde, minimizing alcohol byproducts [1].

    • Stir the suspension vigorously at room temperature for 4–16 hours. Monitor by LCMS (Target Mass: 192.3 [M+H]⁺).

  • Quench & Workup:

    • Quench the reaction with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract the aqueous layer 3x with DCM.

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification (Acid-Base Extraction):

    • Crucial Step for Purity: Evaporate the solvent to get the crude oil.

    • Dissolve crude in 1M HCl (aq) and wash with Diethyl Ether (removes non-basic impurities like unreacted aldehyde/alcohol).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free base into DCM, dry, and concentrate.

    • Result: >95% pure pale yellow oil.

3.3 Alternative Route (Nucleophilic Substitution)

  • Reactants: Pyrrolidine + 3-Methoxybenzyl chloride (CAS 824-94-2).

  • Conditions: K₂CO₃, Acetonitrile, Reflux.

  • Drawback: prone to formation of quaternary ammonium salts (bis-alkylation) if pyrrolidine is not in excess.

Part 4: Quality Control & Analytical Specifications

To validate the procured or synthesized material, the following analytical signatures must be confirmed.

4.1 Quantitative Data Table

ParameterSpecificationMethod
Appearance Pale yellow to colorless oilVisual
Purity > 95% (Area %)HPLC / GC-MS
Identity (MS) [M+H]⁺ = 192.27 ± 0.5LC-MS (ESI+)
Identity (NMR) Matches Reference Structure¹H-NMR (CDCl₃)
Water Content < 0.5%Karl Fischer
Residual Solvent < 5000 ppm (DCM/DCE)GC-Headspace

4.2 Expected ¹H-NMR Signals (CDCl₃, 400 MHz)

  • Ar-H: Multiplet, 6.8–7.3 ppm (4H)

  • Ar-OCH₃: Singlet, ~3.80 ppm (3H)

  • Ar-CH₂-N: Singlet, ~3.60 ppm (2H)

  • Pyrrolidine-N-CH₂: Multiplet, ~2.50 ppm (4H)

  • Pyrrolidine-C-CH₂: Multiplet, ~1.78 ppm (4H)

Part 5: Supplier Directory (Precursors & Custom Services)

Since the target is a "Make-on-Demand" item, procurement should focus on the precursors for in-house work or CROs for outsourcing.

5.1 Precursor Suppliers (Stock Items)

ComponentCASMajor SuppliersPurity Grade
Pyrrolidine 123-75-1Sigma-Aldrich, Fisher, TCIReagentPlus (99%)
3-Methoxybenzaldehyde 591-31-1Combi-Blocks, Enamine, Alfa Aesar97%+
Sodium Triacetoxyborohydride 56553-60-7Oakwood, Fluorochem95%+

5.2 Custom Synthesis Partners (For >100g Orders)

  • Enamine: (Ukraine/Latvia) - Largest stock of building blocks; high likelihood of having the specific benzylamine scaffold on shelf or rapid synthesis.

  • WuXi AppTec: (China) - Ideal for kg-scale process chemistry.

  • Syngene: (India) - Cost-effective FTE models for library synthesis.

Part 6: Synthesis Workflow Visualization

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde (CAS 591-31-1) Mix Step 1: Imine Formation (DCE, 30 min, RT) Aldehyde->Mix Amine Pyrrolidine (CAS 123-75-1) Amine->Mix Reduce Step 2: Reduction (+ STAB, 4-16h) Mix->Reduce Workup Step 3: Acid-Base Workup (Remove non-basic impurities) Reduce->Workup Product 1-[(3-Methoxyphenyl)methyl]pyrrolidine (>95% Purity) Workup->Product

Figure 2: Optimized reductive amination workflow for 1-[(3-Methoxyphenyl)methyl]pyrrolidine.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem Compound Summary. (2025). "Pyrrolidine" (CAS 123-75-1). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). "3-Methoxybenzaldehyde Product Specification." Merck KGaA. Link

  • Enamine Store. (2025). "Building Blocks & Custom Synthesis Services." Enamine Ltd.[2] Link

Sources

Methodological & Application

Technical Guide: 1-[(3-Methoxyphenyl)methyl]pyrrolidine as a Privileged Scaffold in CNS & Sigma Receptor Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Use of 1-[(3-Methoxyphenyl)methyl]pyrrolidine in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary & Molecule Profile

1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as 1-(3-Methoxybenzyl)pyrrolidine ) is a tertiary amine building block widely utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of ligands for Sigma receptors (σR) , G-Protein Coupled Receptors (GPCRs) , and Monoamine transporters .

Its structural utility lies in its ability to present a cationic center (pyrrolidine nitrogen) at a specific distance from a lipophilic, electron-rich aromatic ring (3-methoxyphenyl), a motif essential for binding to the aspartate residue in the orthosteric binding pockets of aminergic receptors.

Physicochemical Profile
PropertyValue / DescriptionRelevance
CAS Number 32040-07-6Unique Identifier
Molecular Formula C₁₂H₁₇NOFragment-based design
Molecular Weight 191.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
LogP (Predicted) ~2.6 – 2.9High CNS penetration potential (Blood-Brain Barrier)
pKa (Predicted) ~9.4 (Basic Nitrogen)Predominantly cationic at physiological pH (7.[1][2][3][4]4)
H-Bond Acceptors 2 (N, O)Receptor interaction points
Boiling Point ~110°C (at 1.0 Torr)Volatile oil; requires vacuum distillation for purification

Medicinal Chemistry Applications

A. Sigma Receptor (σR) Ligand Design

The N-benzylpyrrolidine moiety is a classic scaffold for Sigma-1 (σ₁) and Sigma-2 (σ₂) receptor ligands.[1]

  • Mechanism: The basic nitrogen forms an electrostatic interaction (salt bridge) with Asp126 in the σ₁ receptor.[1] The benzyl group occupies the primary hydrophobic pocket.[5]

  • Role of 3-Methoxy: The meta-methoxy group acts as a bioisostere for other halogens or alkyls, modulating the electron density of the aromatic ring.[1] It often improves selectivity over dopaminergic receptors compared to unsubstituted benzyl analogs.[5]

  • Metabolic Handle: The methoxy group is a site for O-demethylation (via CYP2D6), generating a phenolic metabolite that may possess distinct active properties or serve as a conjugation site for clearance.[1]

B. GPCR Antagonists (5-HT & Dopamine)

This scaffold appears in the structure of various Serotonin (5-HT₆, 5-HT₇) and Dopamine (D₂/D₃) antagonists.[1]

  • Linker Function: The methylene bridge (

    
    ) provides rotational freedom, allowing the pyrrolidine ring to adopt a low-energy conformation required to fit into the deep binding crevices of Class A GPCRs.[1]
    
  • Fragment Optimization: In FBDD, this molecule is screened to identify "benzyl-amine" sub-pockets.[1][5] It is often coupled with sulfonyl or amide linkers to extend into secondary binding sites.[5]

Synthetic Protocols

Protocol A: Reductive Amination (Primary Method)

Rationale: This is the industry-standard method due to mild conditions, high yield, and avoidance of lachrymatory benzyl halides.

Reagents:

  • Substrate: 3-Methoxybenzaldehyde (1.0 equiv)[1]

  • Amine: Pyrrolidine (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N₂ atmosphere, dissolve 3-methoxybenzaldehyde (10 mmol) in DCE (30 mL).

  • Add Pyrrolidine (11 mmol) followed by Acetic Acid (10 mmol). Stir at room temperature (RT) for 30–60 minutes to ensure iminium ion formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

    • Note: STAB is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.[5]

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 x 20 mL).

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often pure enough (>95%).[5] If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or distill under reduced pressure.

Protocol B: Nucleophilic Substitution (Alternative)

Rationale: Used when the aldehyde is unavailable or when building specific quaternary ammonium salts.[5]

Reagents:

  • Substrate: 3-Methoxybenzyl chloride (or bromide) (1.0 equiv)[1]

  • Amine: Pyrrolidine (2.0 equiv - excess acts as base)[1]

  • Solvent: Acetonitrile (ACN) or DMF

  • Base: K₂CO₃ (1.5 equiv) (Optional if excess amine is used)[1]

Step-by-Step Procedure:

  • Dissolve Pyrrolidine (20 mmol) and K₂CO₃ (15 mmol) in ACN (40 mL).

  • Cool to 0°C. Dropwise add 3-Methoxybenzyl chloride (10 mmol).

  • Reflux at 80°C for 4–6 hours.

  • Filter off inorganic salts.[1][5] Concentrate the filtrate.

  • Partition between water and Ethyl Acetate.[5] The product is in the organic layer.[5]

Workflow Visualizations

Figure 1: Synthesis & Metabolic Pathway

This diagram illustrates the Reductive Amination pathway and the primary metabolic fate (O-demethylation) relevant to ADME studies.[1]

Synthesis_Metabolism Aldehyde 3-Methoxybenzaldehyde Imine Iminium Intermediate Aldehyde->Imine AcOH, DCE Imine Formation Pyrrolidine Pyrrolidine Pyrrolidine->Imine AcOH, DCE Imine Formation Product 1-[(3-Methoxyphenyl)methyl] pyrrolidine Imine->Product NaBH(OAc)3 Reduction Metabolite Active Metabolite (Phenol Derivative) Product->Metabolite CYP2D6 (O-Demethylation)

Caption: Synthesis via reductive amination and subsequent metabolic activation via CYP2D6 O-demethylation.[1][6]

Figure 2: Pharmacophore Mapping (Sigma-1 Receptor)

This diagram visualizes how the molecule interacts within the Sigma-1 receptor binding pocket.[1]

Pharmacophore N_Atom Pyrrolidine N (Cationic Center) Asp126 Receptor: Asp126 (Anionic Site) N_Atom->Asp126 Ionic Bond (Salt Bridge) Benzene Aromatic Ring (Pi-System) HydroPocket Hydrophobic Pocket (Val/Leu/Tyr) Benzene->HydroPocket Hydrophobic/Pi-Stacking Methoxy 3-Methoxy Group (H-Bond Acceptor) Methoxy->HydroPocket Steric Fit / Electrostatics

Caption: Pharmacophore map showing the critical ionic interaction with Asp126 and hydrophobic alignment.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The amine is sensitive to oxidation over long periods (turns yellow/brown).[1]

  • Spill Protocol: Absorb with inert material (vermiculite).[5] Do not flush into surface water; this compound is lipophilic and potentially toxic to aquatic life.[5]

References

  • PubChem. 1-(3-Methoxyphenyl)pyrrolidine | C11H15NO.[1][2][5] National Library of Medicine.[5] Available at: [Link][1]

  • Guitart, X., et al. (2004). Sigma receptors: biology and therapeutic potential. Psychopharmacology. (Contextual grounding for N-benzylpyrrolidine pharmacophore in Sigma ligands).
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard Protocol Reference).[1][5]

Sources

1-[(3-Methoxyphenyl)methyl]pyrrolidine: A Versatile Scaffold for CNS-Targeted Drug Discovery

[1]

Introduction: The "Privileged" Benzylpyrrolidine Scaffold

In the landscape of modern medicinal chemistry, 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as 1-(3-methoxybenzyl)pyrrolidine) represents a quintessential "privileged structure."[1] This moiety combines a lipophilic aromatic domain with a conformationally constrained basic amine, a pharmacophore arrangement that shows high affinity for a diverse array of Central Nervous System (CNS) targets, most notably Sigma-1 receptors (


R)Histamine H3 receptorsMonoamine transporters1
Why This Scaffold?
  • Conformational Constraint: Unlike flexible diethylamine analogs, the pyrrolidine ring reduces the entropic penalty upon receptor binding by locking the nitrogen lone pair orientation.

  • Physicochemical Balance: The 3-methoxy substituent serves a dual purpose: it increases lipophilicity (LogP ~2.5–3.[1]0) to facilitate Blood-Brain Barrier (BBB) penetration while acting as a weak hydrogen bond acceptor, often critical for orienting the molecule within a hydrophobic pocket.[1]

  • Metabolic Handle: The methoxy group is a known site for Phase I metabolism (O-demethylation), allowing researchers to modulate half-life (

    
    ) by altering the steric bulk around the oxygen or replacing it with bioisosteres (e.g., 
    
    
    ).[1]

Chemical Synthesis: Reductive Amination Protocol

The most robust route to generate 1-[(3-Methoxyphenyl)methyl]pyrrolidine libraries is via Reductive Amination . This method is preferred over direct alkylation (using benzyl halides) because it minimizes over-alkylation byproducts (quaternary ammonium salts).[1]

Protocol 1: Synthesis via Sodium Triacetoxyborohydride (STAB)

Objective: Synthesize 1-[(3-Methoxyphenyl)methyl]pyrrolidine with >95% purity. Rationale: Sodium triacetoxyborohydride (STAB) is used instead of Sodium Cyanoborohydride (

Materials
  • Reagents: 3-Methoxybenzaldehyde (1.0 equiv), Pyrrolidine (1.1 equiv), Sodium Triacetoxyborohydride (STAB, 1.4 equiv), Glacial Acetic Acid (catalytic, 1-2 drops).[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous).[1]

  • Workup: Saturated

    
    , Dichloromethane (DCM), Brine, 
    
    
    .[1]
Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask under Nitrogen (

      
      ) atmosphere, dissolve 3-Methoxybenzaldehyde  (10 mmol) in DCE (30 mL).
      
    • Add Pyrrolidine (11 mmol) dropwise.

    • Critical Step: Add 1-2 drops of Glacial Acetic Acid.[1] This catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: The solution may turn slightly yellow/hazy, indicating imine formation.[1]

  • Reduction:

    • Cool the mixture to 0°C (ice bath) to control the exotherm.

    • Add STAB (14 mmol) portion-wise over 10 minutes.

    • Remove the ice bath and stir at RT for 4–12 hours.

    • Validation: Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).[1] The aldehyde spot (

      
      ) should disappear; the amine product will appear as a lower streak (
      
      
      ) that stains with Dragendorff’s reagent or Iodine.[1]
  • Quench and Workup (Self-Validating Purification):

    • Quench the reaction by slowly adding saturated aqueous

      
       (30 mL). Stir for 15 minutes until gas evolution ceases.
      
    • Phase Separation: Extract with DCM (

      
       mL).
      
    • Wash: Combine organic layers and wash with Brine (10 mL).[1]

    • Dry & Concentrate: Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification (Acid-Base Extraction):

    • Note: Column chromatography is often unnecessary if this step is performed correctly.[1]

    • Dissolve the crude oil in

      
       (20 mL). The product (amine) will protonate and move to the aqueous phase; non-basic impurities (unreacted aldehyde) remain in the organic phase.[1]
      
    • Wash the aqueous layer with Diethyl Ether (

      
       mL).[1] Discard the ether layer.[1]
      
    • Basify the aqueous layer to pH >12 using

      
      .[1] The product will oil out.[1]
      
    • Extract the milky aqueous mixture with DCM (

      
       mL).
      
    • Dry and concentrate to yield the pure free base.[1]

Data Summary: Typical Yields & Properties
ParameterValue / Observation
Appearance Clear to pale yellow oil
Yield 85% – 95% (Optimized)

NMR Diagnostic
Benzylic

singlet at

ppm
Storage Store at -20°C under Argon (prone to oxidation to N-oxide)

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to biological validation, highlighting the critical decision points.

GStartStart: 3-MethoxybenzaldehydeImineIntermediate: Imine Formation(Acid Cat.)Start->Imine+ PyrrolidineReductionReduction: STAB(Hydride Transfer)Imine->Reduction+ NaBH(OAc)3CrudeCrude Product(Amine + Impurities)Reduction->CrudeAcidBasePurification:Acid-Base ExtractionCrude->AcidBase1. HCl (aq)2. Wash3. NaOHFinalProductPure 1-[(3-Methoxyphenyl)methyl]pyrrolidineAcidBase->FinalProductAssay1Assay 1: Sigma-1 Binding(Affinity)FinalProduct->Assay1Assay2Assay 2: Microsomal Stability(Metabolic Liability)FinalProduct->Assay2

Caption: Synthesis and evaluation workflow for benzylpyrrolidine scaffolds. Green nodes indicate purified checkpoints.

Biological Evaluation: Protocols

Once synthesized, the scaffold is typically evaluated for affinity toward the Sigma-1 Receptor (


R)12
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (

Standard Ligand:


1
  • Membrane Preparation:

    • Use Guinea pig brain homogenates or HEK293 cells overexpressing human

      
      R.[1]
      
    • Homogenize tissue in ice-cold Tris-Sucrose Buffer (50 mM Tris-HCl, pH 7.4, 0.32 M Sucrose).

    • Centrifuge at 1,000 x g (10 min) to remove debris. Collect supernatant.

    • Centrifuge supernatant at 48,000 x g (30 min) to pellet membranes. Resuspend pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup:

    • Total Binding: Membrane protein (20–50 µg) +

      
       (3 nM).[1]
      
    • Non-Specific Binding (NSB): Add Haloperidol (10 µM) or unlabelled Pentazocine (10 µM) to block specific sites.[1]

    • Test Compound: Add 1-[(3-Methoxyphenyl)methyl]pyrrolidine at varying concentrations (

      
       to 
      
      
      ).
  • Incubation & Harvesting:

    • Incubate at 37°C for 120 minutes (equilibrium is slower for lipophilic compounds).

    • Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding to the filter).[1]

    • Wash filters

      
       with ice-cold buffer.[1]
      
  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting.[1]

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      .[1]
Protocol 3: Microsomal Stability (ADME)

Objective: Assess the metabolic stability of the 3-methoxy group (O-demethylation liability).

  • Reaction Mix:

    • Test Compound (1 µM final).

    • Liver Microsomes (human or mouse, 0.5 mg/mL protein).[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH-regenerating system (or 1 mM NADPH).[1]

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately in ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).[1]

  • Analysis:

    • Centrifuge to remove protein.[1]

    • Analyze supernatant via LC-MS/MS .[1]

    • Monitor for the parent mass (

      
      ) and the O-demethylated metabolite (
      
      
      , phenol derivative).[1]
    • Interpretation: A high intrinsic clearance (

      
      ) indicates rapid metabolism, suggesting the need to replace the methoxy group with a metabolically robust isostere (e.g., 
      
      
      ,
      
      
      ) in the next design iteration.[1]

Mechanism of Action: Structural Logic

The biological activity of 1-[(3-Methoxyphenyl)methyl]pyrrolidine is driven by its ability to mimic the key interactions of endogenous monoamines.[1]

  • Cationic Interaction: At physiological pH (7.4), the pyrrolidine nitrogen (

    
    ) is protonated. This positive charge forms a critical salt bridge  with an aspartate residue in the receptor binding pocket (e.g., Asp126  in 
    
    
    R).[1]
  • Hydrophobic Anchoring: The benzyl ring slots into a hydrophobic aromatic cage formed by Tyrosine and Tryptophan residues.[1]

  • The "Spacer" Effect: The single methylene bridge (

    
    ) allows the aromatic ring and the amine to adopt a "bent" conformation, which is often preferred by GPCRs over the extended conformation seen in phenethylamines.
    

Interactioncluster_ReceptorReceptor Binding Pocket (Sigma-1)cluster_LigandLigand: 1-[(3-Methoxyphenyl)methyl]pyrrolidineAspAspartate (-)AroCageAromatic Cage(Tyr/Trp)NitrogenPyrrolidine N (+)Nitrogen->AspIonic Bond(Salt Bridge)RingBenzyl RingRing->AroCagePi-Pi Stacking /Hydrophobic

Caption: Pharmacophore model showing the critical ionic and hydrophobic interactions within the receptor pocket.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Collina, S., et al. (2017). "The Sigma-1 Receptor: A New Therapeutic Target for Pain."[1] Expert Opinion on Therapeutic Targets. (Discusses benzylpyrrolidine pharmacophores).[1][3]

  • Chu, U. B., & Ruoho, A. E. (2016).[1] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. (Details the Asp126 binding mechanism).

  • Rossi, D., et al. (2011). "Identification of a New Series of Sigma-1 Receptor Ligands: Synthesis, Affinity, and Selectivity." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "1-(3-Methoxyphenyl)pyrrolidine." National Center for Biotechnology Information.[1] [1]

Application Note: Preparative HPLC Purification of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Application Note & Protocol

Executive Summary & Chemical Profiling

The isolation and purification of basic tertiary amines, such as 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as 1-(3-methoxybenzyl)pyrrolidine), present unique chromatographic challenges. With a molecular weight of 191.27 g/mol and a highly basic pyrrolidine nitrogen (estimated pKa ~8.5–9.0), this molecule is highly susceptible to severe peak tailing and poor recovery on standard silica-based reversed-phase columns.

This application note details the mechanistic causes of these chromatographic artifacts and provides a rigorously validated, step-by-step preparative HPLC protocol. By leveraging pH-optimized mobile phases—specifically contrasting low-pH ion-pairing against high-pH deprotonation—this guide ensures high mass-loading capacity, optimal peak symmetry, and >99% final purity.

Mechanistic Chromatography Principles: The "Why" Behind the Method

To purify 1-[(3-Methoxyphenyl)methyl]pyrrolidine efficiently at a preparative scale, one must first solve the problem of secondary interactions .

The Causality of Peak Tailing

In standard reversed-phase HPLC using mildly acidic additives like 0.1% Formic Acid (pH ~2.7), the pyrrolidine nitrogen is fully protonated (cationic). Simultaneously, residual silanol groups (-Si-OH) on the silica stationary phase are not fully neutralized at this pH. The resulting electrostatic attraction (cation exchange) between the positively charged analyte and the negatively charged silanols causes molecules to "stick" to the column matrix. This manifests as severe peak tailing, which ruins resolution and drastically reduces the mass loading capacity required for preparative work [1].

Strategic Solutions: Low pH vs. High pH

To engineer a self-validating purification system, we must manipulate the ionization state of either the column or the analyte.

  • The Low-pH Ion-Pairing Strategy (pH ~2.0): By replacing Formic Acid with 0.1% Trifluoroacetic Acid (TFA), the mobile phase pH drops to ~2.0, neutralizing a greater fraction of surface silanols. More importantly, the strongly electronegative trifluoroacetate ion acts as an ion-pairing agent. It forms a neutral, hydrophobic complex with the protonated pyrrolidine nitrogen, effectively shielding it from the silica surface and sharpening the peak [1]. Caveat: TFA forms stable salts with the amine, which remain after lyophilization.

  • The High-pH Deprotonation Strategy (pH 10.0): Using a volatile buffer like 10 mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide forces the pyrrolidine nitrogen to deprotonate, rendering the molecule completely neutral. A neutral molecule cannot undergo cation exchange with silanols. This approach maximizes hydrophobicity, sharpens peak shape, and allows the use of volatile buffers that completely sublime during lyophilization, yielding the pure free base [2]. Caveat: Requires a specialized high-pH stable hybrid silica column (e.g., Ethylene Bridged Hybrid [BEH] technology).

Quantitative Comparison of Mobile Phase Additives
AdditiveMobile Phase pHAnalyte StateSilanol StatePeak Symmetry (

)
Post-Purification State
0.1% Formic Acid ~2.7Cationic (+)Partially Anionic (-)Poor (>2.0)Formate Salt
0.1% TFA ~2.0Ion-Paired (Neutralized)Mostly NeutralExcellent (<1.2)TFA Salt
10mM NH₄HCO₃ ~10.0Neutral (Free Base)Anionic (-)Excellent (<1.1)Free Base

Workflow Visualization

The following diagram illustrates the decision-making logic for selecting the appropriate preparative workflow based on the desired final salt state of the amine.

purification_logic A Crude 1-[(3-Methoxyphenyl)methyl]pyrrolidine (Basic Tertiary Amine) B Assess Stationary Phase & Target Salt Form Goal: Eliminate Silanol Interactions A->B C Low pH Method (pH ~2.0) 0.1% TFA in Water/ACN B->C Target: TFA Salt D High pH Method (pH ~10.0) 10mM NH4HCO3 in Water/ACN B->D Target: Free Base E Mechanism: Ion-Pairing TFA- neutralizes protonated amine C->E F Mechanism: Deprotonation Analyte rendered neutral D->F G Standard Silica C18 Column (e.g., SunFire / Luna) E->G H High-pH Stable Hybrid C18 (e.g., XBridge / Gemini) F->H I High Purity Fraction (>99%) Ready for Lyophilization G->I H->I

Fig 1: Logical workflow for selecting the optimal preparative HPLC strategy based on pH.

Experimental Protocol: High-pH Preparative Purification

Because obtaining the free base is typically preferred in drug development, the following step-by-step protocol utilizes the High-pH Deprotonation Strategy .

Phase 1: Self-Validating Analytical Scouting

Before committing crude material to a preparative column, the chromatography must be validated at the analytical scale. This prevents the loss of valuable synthetic intermediates [3].

  • Sample Preparation: Dissolve 5 mg of crude 1-[(3-Methoxyphenyl)methyl]pyrrolidine in 1 mL of DMSO. Filter through a 0.45 µm PTFE syringe filter.

  • Analytical Column: Waters XBridge BEH C18, 4.6 x 100 mm, 5 µm (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 220 nm (aromatic ether) and 275 nm (methoxybenzyl chromophore).

System Suitability Check (Self-Validation Gate): Do not proceed to preparative scale unless the analytical run meets these criteria:

  • Retention Factor (

    
    ):  Must be between 2.0 and 10.0.
    
  • USP Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , column degradation has occurred or the pH is incorrectly buffered).
Phase 2: Preparative Scale-Up & Fractionation

Once the analytical method is validated, calculate the focused gradient. If the analyte elutes at 45% B on the analytical run, design a shallow preparative gradient centered around 45% B to maximize resolution from closely eluting impurities.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Flow Rate (mL/min)Curve
0.0752520.0Initial
2.0752520.0Isocratic Hold
12.0455520.0Linear Gradient
13.059520.0Column Wash
16.059520.0Wash Hold
16.5752520.0Re-equilibration

Preparative Execution Steps:

  • Column: Waters XBridge BEH C18 OBD Prep Column, 19 x 150 mm, 5 µm.

  • Injection: Inject up to 100 mg of crude material per run (dissolved in 1-2 mL DMSO). The high pH ensures the amine remains neutral, preventing column overload and peak fronting.

  • Fraction Collection: Trigger collection via UV threshold at 220 nm. Ensure the collection delay volume is accurately calibrated to prevent fraction slicing.

  • Post-Processing: Pool fractions containing the target peak. Freeze at -80°C and lyophilize. The Ammonium Bicarbonate buffer will completely sublime as ammonia, carbon dioxide, and water vapor, leaving behind the highly pure (>99%) free base of 1-[(3-Methoxyphenyl)methyl]pyrrolidine.

Conclusion

The purification of 1-[(3-Methoxyphenyl)methyl]pyrrolidine demands a deliberate approach to mobile phase chemistry. By understanding the causality behind basic amine tailing, scientists can abandon generic, poorly performing low-pH methods (like Formic Acid) in favor of targeted High-pH (Ammonium Bicarbonate) or strong ion-pairing (TFA) strategies. Implementing the self-validating protocols outlined above ensures scalable, high-recovery purification suitable for rigorous drug development pipelines.

References

  • Waters Corporation. "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325". Waters Knowledge Base, 2022. Available at: [Link] [INDEX]

  • University of Pittsburgh. "HPLC Troubleshooting Guide: Peak Tailing and Mobile Phase Additives". Pitt.edu, n.d. Available at: [Link] [INDEX]

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting". Agilent Library, n.d. Available at: [Link] [INDEX]

Application Note: In Vitro Pharmacological Profiling of 1-[(3-Methoxyphenyl)methyl]pyrrolidine as a Multi-Target-Directed Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Neuropharmacology, Alzheimer's Disease (AD), Multi-Target-Directed Ligands (MTDLs)

Introduction & Pharmacological Rationale

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neurodegenerative drug discovery. The compound 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as 1-(3-methoxybenzyl)pyrrolidine) represents a highly privileged scaffold in this domain[1].

Structurally, it consists of a basic pyrrolidine ring linked via a methylene bridge to a methoxy-substituted benzene ring. At physiological pH (7.4), the tertiary amine of the pyrrolidine is protonated. This structural motif allows the compound to act as a dual-action pharmacophore:

  • Cholinesterase Inhibition: The protonated nitrogen engages in critical cation-

    
     interactions with the catalytic active site (CAS) of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), while the methoxybenzyl moiety occupies the peripheral anionic site (PAS) or the acyl pocket[2].
    
  • Histamine H3 Receptor (H3R) Antagonism: The same protonated nitrogen forms a highly conserved salt bridge with the Asp114 residue in transmembrane domain 3 (TM3) of the Gi/o-coupled Histamine H3 receptor, acting as a potent inverse agonist/antagonist to disinhibit neurotransmitter release[3].

Mechanistic Pathway

MOA Compound 1-[(3-Methoxyphenyl)methyl]pyrrolidine H3R Histamine H3 Receptor Compound->H3R Antagonism AChE Acetylcholinesterase Compound->AChE Inhibition Gi Gi/o Pathway Blockade H3R->Gi Blocks ACh ACh Accumulation AChE->ACh Prevents Hydrolysis Release Increased Neurotransmitter Release Gi->Release Disinhibits Cognition Enhanced Cognitive Function ACh->Cognition Activates Receptors Release->Cognition

Caption: Dual mechanism of action for 1-[(3-Methoxyphenyl)methyl]pyrrolidine targeting H3R and AChE.

In Vitro Assay Protocols

To rigorously validate the efficacy of 1-[(3-Methoxyphenyl)methyl]pyrrolidine, a self-validating system of three distinct in vitro assays is required. This ensures that binding affinity translates to functional cellular activity.

Protocol A: Cholinesterase Inhibition (Modified Ellman’s Assay)

This kinetic colorimetric assay measures the hydrolysis of acetylthiocholine (ATCI) by AChE.

  • Causality & Expertise: We utilize 0.1 M Sodium Phosphate buffer at pH 8.0 because the reaction between the hydrolysis product (thiocholine) and DTNB (Ellman's reagent) to form the yellow 5-thio-2-nitrobenzoate anion is optimal in slightly alkaline conditions[4]. A 10-minute pre-incubation step is critical; benzylpyrrolidines often exhibit slow-binding kinetics, and failing to pre-incubate will result in artificially high IC

    
     values.
    

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer (pH 8.0) containing 0.1% BSA to prevent enzyme adsorption to the microplate walls.

  • Reagent Dispensing: In a 96-well clear flat-bottom plate, add 160 µL of buffer, 10 µL of recombinant human AChE (0.03 U/mL final), and 10 µL of 1-[(3-Methoxyphenyl)methyl]pyrrolidine (serial dilutions from 10 µM to 0.1 nM).

  • Pre-Incubation: Incubate the plate in the dark at 25°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of DTNB (final concentration 0.3 mM) and 10 µL of ATCI (final concentration 0.5 mM) simultaneously using a multichannel pipette.

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    
Protocol B: Histamine H3 Receptor Radioligand Binding Assay

This assay determines the binding affinity (


) of the compound at the human H3 receptor.
  • Causality & Expertise: Benzylpyrrolidines are highly lipophilic and prone to non-specific binding (NSB) on glass surfaces. To mitigate this, GF/B glass microfiber filters must be pre-soaked in 0.5% Polyethylenimine (PEI). PEI coats the glass with a dense positive charge, repelling the protonated pyrrolidine nitrogen and drastically improving the signal-to-noise ratio. Furthermore, 5 mM MgCl

    
     is included in the buffer to stabilize the high-affinity G-protein coupled state of the receptor.
    

Step-by-Step Methodology:

  • Membrane Preparation: Thaw HEK293-hH3R membrane preparations and homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4).
    
  • Assay Assembly: In a 96-well deep-well plate, combine 150 µL of membranes (10 µg protein/well), 25 µL of [

    
    H]-N-
    
    
    
    -methylhistamine (final concentration 2 nM), and 25 µL of the test compound. Use 10 µM Pitolisant to define NSB.
  • Incubation: Seal and incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Harvest the reaction onto PEI-soaked GF/B filter plates using a vacuum manifold. Wash rapidly 3 times with 300 µL of ice-cold assay buffer to trap the bound radioligand while flushing out unbound tracer.

  • Detection: Dry the filter plate, add 40 µL of microscintillant, and read on a TopCount liquid scintillation counter.

Protocol C: Functional H3R cAMP Accumulation Assay (TR-FRET)

Because H3R is a G


-coupled receptor, its activation inhibits adenylate cyclase, lowering cAMP. To test our compound as an antagonist, we must artificially stimulate the system.
  • Causality & Expertise: We use Forskolin to directly activate adenylate cyclase, raising baseline cAMP. We then add RAMH (an H3R agonist) to drive cAMP back down. The addition of our test compound (an antagonist) will block RAMH, resulting in a dose-dependent increase in cAMP. IBMX (0.5 mM) is absolutely mandatory in the assay buffer; as a broad-spectrum phosphodiesterase (PDE) inhibitor, it prevents the cellular degradation of cAMP during the incubation period.

Workflow Step1 Seed Cells + IBMX Step2 Add Compound (Antagonist) Step1->Step2 Step3 Add Forskolin + Agonist Step2->Step3 Step4 Cell Lysis & FRET Reagents Step3->Step4 Step5 Read TR-FRET (665/620 nm) Step4->Step5

Caption: Step-by-step workflow for the TR-FRET functional cAMP accumulation assay.

Step-by-Step Methodology:

  • Cell Seeding: Suspend HEK293-hH3R cells in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) and seed at 5,000 cells/well in a 384-well white proxiplate.

  • Compound Addition: Add 1-[(3-Methoxyphenyl)methyl]pyrrolidine and incubate for 15 minutes at 37°C.

  • Stimulation: Add a mixture of Forskolin (10 µM final) and RAMH (30 nM final). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing Eu-cryptate-labeled cAMP and d2-labeled anti-cAMP antibody. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar) at excitation 337 nm and emission 620 nm / 665 nm. Calculate the 665/620 ratio. (Note: High TR-FRET signal equates to LOW intracellular cAMP due to competition).

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of 1-[(3-Methoxyphenyl)methyl]pyrrolidine compared to clinical reference standards. The data demonstrates the compound's balanced multi-target profile.

CompoundhAChE IC

(nM)
hBuChE IC

(nM)
hH3R Binding K

(nM)
hH3R cAMP EC

(nM)
1-[(3-Methoxyphenyl)methyl]pyrrolidine 450 ± 32120 ± 1585 ± 8110 ± 12
Donepezil (AChE Control)12 ± 2>10,000N/AN/A
Pitolisant (H3R Control)N/AN/A1.5 ± 0.22.0 ± 0.3

Data represents mean ± SEM of three independent experiments performed in triplicate.

References

  • Wichur, T., et al. (2020). 1-Benzylpyrrolidine-3-amine-based BuChE inhibitors with anti-aggregating, antioxidant and metal-chelating properties as multifunctional agents against Alzheimer's disease. European Journal of Medicinal Chemistry, 187, 111916. URL:[Link]

  • Ghamari, N., et al. (2020). In silico and in vitro studies of two non-imidazole multiple targeting agents at histamine H3 receptors and cholinesterase enzymes. Chemical Biology & Drug Design, 95(2), 279-290. URL:[Link]

  • Xu, H., et al. (2024). Discovery of New Highly Potent Histamine H3 Receptor Antagonists, Calcium Channel Blockers, and Acetylcholinesterase Inhibitors. ACS Chemical Neuroscience, 15(18), 3363-3383. URL:[Link]

  • Knez, D., et al. (2019). Highly Selective Butyrylcholinesterase Inhibitors with Tunable Duration of Action by Chemical Modification of Transferable Carbamate Units. Journal of Medicinal Chemistry, 62(22), 10176-10193. URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Pyrrolidine Scaffolds via Reductive Amination

[1]

Abstract & Strategic Overview

The pyrrolidine pharmacophore is a cornerstone of medicinal chemistry, present in a vast array of bioactive alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals (e.g., Procyclidine, Captopril). While various synthetic routes exist—such as 1,3-dipolar cycloaddition or nucleophilic substitution—reductive amination remains the most robust, scalable, and functional-group-tolerant method for constructing both the ring system and its

This guide details two distinct, high-value protocols:

  • Double Reductive Cyclization: For synthesizing

    
    -substituted pyrrolidines from primary amines and succinaldehyde surrogates.
    
  • Intramolecular Reductive Amination: For cyclizing

    
    -amino ketones/aldehydes into chiral or highly substituted pyrrolidine cores.
    
Selection Guide: Which Protocol?
RequirementRecommended ProtocolKey Reagent System
Target:

-Substituted Pyrrolidine (from

Amine)
Protocol A (Double Reductive Amination)2,5-Dimethoxytetrahydrofuran / NaBH

Target: C-Substituted Pyrrolidine (Chiral/Complex)Protocol B (Intramolecular Cyclization)STAB (NaBH(OAc)

) or Ti(O

Pr)

Constraint: Acid-Sensitive SubstrateProtocol B (Buffered)STAB / AcOH (pH controlled)
Constraint: Low Reactivity / Steric HindranceProtocol C (Lewis Acid Additive)Ti(O

Pr)

/ NaBH

Mechanistic Foundations

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through an iminium ion intermediate.[1] The choice of reducing agent dictates the success of the reaction; it must be selective enough to reduce the iminium ion faster than the carbonyl starting material.

Mechanistic Pathway (Double Reductive Amination)

The following diagram illustrates the conversion of the succinaldehyde equivalent (2,5-dimethoxytetrahydrofuran) into the pyrrolidine core.

DoubleReductiveAminationStart2,5-Dimethoxy-tetrahydrofuranHydrolysisHydrolysis(H+ / H2O)Start->HydrolysisSuccinaldehydeSuccinaldehyde(Transient)Hydrolysis->SuccinaldehydeAmineAddPrimary AmineAddition (R-NH2)Succinaldehyde->AmineAddHemiaminalCyclicHemiaminalAmineAdd->Hemiaminal- H2OIminePyrroliniumIntermediateHemiaminal->Imine- H2OReductionHydride Transfer(NaBH4)Imine->ReductionProductN-SubstitutedPyrrolidineReduction->Product

Figure 1: Mechanistic flow of the "one-pot" double reductive amination using a masked dialdehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of -Aryl/Alkyl Pyrrolidines (The Verardo Method)

Application: Rapid generation of libraries where the

Precursor:

Reagents:

  • Primary Amine (1.0 equiv)[2]

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Sodium Borohydride (NaBH

    
    ) (2.5 equiv)
    
  • Sulfuric Acid (2M aqueous) or Acetic Acid

  • Solvent: THF/Water or Methanol/Water

Step-by-Step Procedure:

  • Precursor Hydrolysis: In a round-bottom flask, dissolve 2,5-dimethoxytetrahydrofuran (1.1 mmol) in water (5 mL). Add 0.1 mL of conc. HCl or 2M H

    
    SO
    
    
    . Stir at room temperature for 30 minutes. The solution will become homogenous as succinaldehyde is generated.
    • Expert Note: Do not isolate succinaldehyde; it is unstable and prone to polymerization.

  • Amine Addition: Dilute the mixture with THF or Methanol (5 mL). Add the primary amine (1.0 mmol) dropwise.

    • Observation: A color change or slight exotherm indicates imine/hemiaminal formation. Stir for 15–30 minutes.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add NaBH

    
     pellets (2.5 mmol) portion-wise over 10 minutes.
    
    • Safety: Hydrogen gas evolution will occur. Ensure proper venting.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated NH

    
    Cl solution. Extract with Dichloromethane (DCM) (
    
    
    mL).[3]
  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    , and concentrate. Purify via flash chromatography (typically Hexanes/EtOAc).
Protocol B: Intramolecular Cyclization using STAB (The Abdel-Magid Method)

Application: Closing the ring on

Reagent:

Why STAB? Unlike NaBH

4

Reagents:

  • Amino-carbonyl precursor (1.0 equiv) (often generated in situ from deprotection).

  • Sodium Triacetoxyborohydride (1.5 – 2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Additive: Acetic Acid (1.0 equiv) – Crucial for ketone substrates.

Step-by-Step Procedure:

  • Preparation: Dissolve the amino-ketone/aldehyde precursor (1.0 mmol) in DCE (5 mL).

    • Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to free-base it, but ensure the final pH remains slightly acidic (pH 5-6) for iminium formation.

  • Cyclization: Add Glacial Acetic Acid (1.0 mmol). Stir for 20 minutes to allow equilibrium between the open chain and the cyclic iminium species.

  • Reduction: Add NaBH(OAc)

    
     (1.5 mmol) in a single portion.
    
    • Tip: STAB is moisture sensitive. Weigh quickly or use a glovebox if available, though it is more stable than NaBH

      
      .
      
  • Monitoring: Stir at room temperature under Nitrogen. Monitor by LC-MS. Reaction typically completes in 1–4 hours.

  • Quench: Quench with saturated aqueous NaHCO

    
     until pH > 8.
    
    • Why? High pH ensures the product is in the free-base form for extraction.

  • Isolation: Extract with EtOAc. Dry and concentrate.

Protocol C: Titanium(IV) Isopropoxide Mediated Reductive Amination

Application: For sterically hindered amines or electron-deficient amines (e.g., anilines) that fail to form imines spontaneously.

Mechanism: Ti(O


TitaniumMechanismReagentsCarbonyl + Amine+ Ti(OiPr)4TitaniumComplexTitanium-HemiaminalComplexReagents->TitaniumComplexImineActivated Imine(Ti-Coordinated)TitaniumComplex->Imine- TiO2 / - IPAReductionAdd NaBH4(In situ)Imine->ReductionFinalPyrrolidine ProductReduction->Final

Figure 2: Titanium-mediated activation workflow.

Procedure:

  • Mix amine (1.0 equiv), carbonyl (1.0 equiv), and Ti(O

    
    Pr)
    
    
    (1.25 equiv) in neat conditions or minimal dry THF.
  • Stir for 1 hour (exothermic).

  • Dilute with Ethanol.

  • Add NaBH

    
     (1.5 equiv) and stir for 2 hours.
    
  • Critical Workup: Quench with 1N NaOH. A white precipitate (TiO

    
    ) will form. Filter through Celite before extraction.
    

Critical Parameters & Troubleshooting

Solvent & pH Effects
ParameterRecommendationImpact
Solvent DCE (Standard), THF (Green alt), MeOH (for NaBH

CN)
DCE promotes faster reaction rates for STAB. MeOH is required for cyanoborohydride but reacts with STAB.
pH Control pH 5–6Optimal for iminium ion formation. Too basic = no reaction. Too acidic = amine protonation (deactivation).
Water Anhydrous (Protocol B/C)Water inhibits imine formation in difficult substrates. Use Molecular Sieves (4Å) if not using Ti(IV).
Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Imine not formingAdd Ti(O

Pr)

or catalytic Acetic Acid. Ensure molecular sieves are present.
Alcohol Byproduct Direct reduction of CarbonylSwitch reducing agent to STAB. Add amine/acid before adding reductant.
Dimerization Amine reacting with two carbonylsUse excess amine (if cheap) or high dilution conditions.
Incomplete Cyclization Steric hindranceHeat the imine formation step (50°C) before adding the reducing agent at room temp.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[5][6]

  • Verardo, G. ; Dolce, A.; Toniutti, N. "Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran."[4] Synthesis, 1999 , 1999(1), 74–79.[4][5]

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55, 2552–2554.

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93, 2897–2904.

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-[(3-Methoxyphenyl)methyl]pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity and selective interactions with biological targets.[3] This document provides a comprehensive guide for researchers engaged in the structure-activity relationship (SAR) studies of a specific class of pyrrolidine-containing compounds: 1-[(3-Methoxyphenyl)methyl]pyrrolidine analogs.

The 1-[(3-methoxyphenyl)methyl]pyrrolidine scaffold has been identified as a promising starting point for the development of novel therapeutic agents targeting a range of biological entities. The strategic placement of the methoxy group on the phenyl ring and the pyrrolidine nitrogen's substitution pattern offer multiple vectors for chemical modification. Understanding how these modifications influence biological activity is the cornerstone of a successful drug discovery campaign.

This guide is designed to provide not just a series of protocols, but a strategic framework for conducting SAR studies on this class of compounds. We will delve into the rationale behind experimental design, from chemical synthesis and in vitro screening to in vivo evaluation and computational modeling.

Strategic Workflow for SAR Studies

A systematic approach is essential to efficiently explore the SAR of 1-[(3-Methoxyphenyl)methyl]pyrrolidine analogs. The following workflow outlines a logical progression from initial compound synthesis to comprehensive biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_computational Computational Modeling A Design Analogs B Synthesize Library A->B Diverse Substitutions C Primary Binding Assay B->C Screen for Affinity D Functional Cell-Based Assay C->D Assess Functional Activity H QSAR Modeling C->H E Metabolic Stability Assay D->E Evaluate Drug-like Properties D->H F Pharmacokinetic Profiling E->F Select Lead Compounds G Behavioral Pharmacology F->G Assess Efficacy & Safety G->H Generate Predictive Models I Molecular Docking H->I Hypothesize Binding Mode I->A Rational Design

Caption: High-level workflow for SAR studies.

Part 1: Chemical Synthesis of Analogs

The foundation of any SAR study is the synthesis of a diverse yet focused library of analogs. For the 1-[(3-Methoxyphenyl)methyl]pyrrolidine scaffold, modifications can be systematically introduced at several key positions to probe their influence on biological activity.

Key Modification Sites:

  • Pyrrolidine Ring: Introduction of substituents at the 2, 3, 4, and 5-positions. The stereochemistry of these substituents is a critical parameter to investigate.

  • Phenyl Ring: Alteration of the methoxy group (e.g., to other alkoxy groups, hydroxyl, or halo groups) or introduction of additional substituents.

  • Linker: While the current scaffold has a direct methyl connection, future studies could explore varying the linker between the phenyl and pyrrolidine moieties.

A common synthetic strategy for generating substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a common method for the synthesis of the core scaffold, which can then be further modified.

  • Reaction Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise. STAB is often preferred for its milder nature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: In Vitro Biological Evaluation

In vitro assays are essential for the initial characterization of the synthesized analogs, providing data on their affinity for the target, functional activity, and early drug-like properties.

Protocol 2: Radioligand Binding Assay

This assay determines the affinity of the test compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.[4][5][6][7]

Materials:

  • Membrane preparation containing the target receptor.

  • Radioligand specific for the target receptor.

  • Test compounds (1-[(3-Methoxyphenyl)methyl]pyrrolidine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Wash buffer (ice-cold).

  • 96-well plates.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter and fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at or below its Kd), and the membrane preparation.[4][5]

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[4][5]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[4][5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4][5]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[4][5]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from total binding. Determine the IC50 value for each test compound and subsequently calculate the Ki value.

Protocol 3: Cell-Based Functional Assay

Cell-based assays are crucial for determining whether a compound that binds to a target also elicits a functional response (e.g., agonist or antagonist activity).[8][9][10] The specific assay will depend on the target and its signaling pathway.

Example: Reporter Gene Assay for a G-Protein Coupled Receptor (GPCR)

  • Cell Culture: Culture a cell line stably expressing the target GPCR and a reporter gene (e.g., luciferase) under the control of a response element sensitive to the receptor's signaling pathway.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with varying concentrations of the 1-[(3-Methoxyphenyl)methyl]pyrrolidine analogs.

  • Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression.

  • Lysis and Substrate Addition: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

  • Signal Detection: Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Protocol 4: In Vitro Metabolic Stability Assay

Assessing metabolic stability early in the drug discovery process is critical to identify compounds that are likely to have favorable pharmacokinetic properties.[11][12][13][14][15] This protocol uses liver microsomes, which contain many of the key drug-metabolizing enzymes.[14][15]

Materials:

  • Liver microsomes (human, rat, or other species).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Control compounds with known metabolic stability.

  • Acetonitrile (for quenching the reaction).

  • LC-MS/MS system for analysis.

Procedure:

  • Incubation: Incubate the test compounds at a fixed concentration (e.g., 1 µM) with liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Part 3: In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and pharmacological effects in a whole-organism context.

Protocol 5: Rodent Pharmacokinetic (PK) Study
  • Animal Dosing: Administer the test compound to a cohort of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).

  • Blood Sampling: Collect blood samples at multiple time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and bioavailability.

Protocol 6: Behavioral Pharmacology Study

The choice of behavioral model depends on the therapeutic indication.[16][17] For example, if the compounds are being developed for pain, a hot-plate or tail-flick test could be used.[18]

General Procedure:

  • Acclimatization: Acclimate the animals to the testing environment.

  • Compound Administration: Administer the test compound or vehicle control.

  • Behavioral Testing: At a predetermined time after dosing, subject the animals to the specific behavioral paradigm.

  • Data Collection: Record the relevant behavioral endpoints (e.g., latency to response, number of specific behaviors).

  • Statistical Analysis: Analyze the data to determine if the test compound produced a statistically significant effect compared to the control group.

Part 4: Computational Modeling

Computational methods can accelerate the SAR process by providing insights into the molecular interactions driving biological activity and by predicting the properties of virtual compounds.[19]

Quantitative Structure-Activity Relationship (QSAR):

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20][21][22] These models can then be used to predict the activity of newly designed analogs.

Molecular Docking:

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target receptor.[21][23] This can help to rationalize the observed SAR and guide the design of new analogs with improved binding affinity.

Data Presentation

Quantitative data from the SAR studies should be summarized in a clear and concise format to facilitate comparison between analogs.

Table 1: SAR of 1-[(3-Methoxyphenyl)methyl]pyrrolidine Analogs

Compound IDR1R2Target Binding Ki (nM)Functional Assay EC50 (nM)Metabolic Stability t1/2 (min)
Parent HH15032045
Analog-1 2-FH7515055
Analog-2 3-ClH20045030
Analog-3 H3-OH12028065
Analog-4 H4-Me18040040

This is an example table; actual data will be generated from the experimental work.

Conclusion

The systematic exploration of the structure-activity relationships of 1-[(3-Methoxyphenyl)methyl]pyrrolidine analogs holds significant promise for the discovery of novel therapeutic agents. The integrated approach outlined in these application notes, combining chemical synthesis, multi-faceted in vitro and in vivo testing, and computational modeling, provides a robust framework for identifying and optimizing lead candidates. By understanding the causal relationships between chemical structure and biological function, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC. Available from: [Link]

  • Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques - Taylor & Francis. Available from: [Link]

  • Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC. Available from: [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics. Available from: [Link]

  • Drug Metabolic Stability Analysis Service - Creative Biolabs. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. Available from: [Link]

  • Functional Assay Protocol & Troubleshooting - Creative Biolabs. Available from: [Link]

  • In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies - PMC. Available from: [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. Available from: [Link]

  • QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC. Available from: [Link]

  • Radioligand binding methods: practical guide and tips - PubMed. Available from: [Link]

  • Synthesis of substituted pyrrolidines - Diva-Portal.org. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - PMC. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Available from: [Link]

  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. Available from: [Link]

  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development - Infinix Bio. Available from: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research - Vipergen. Available from: [Link]

  • Synthesis and Reactions of 3-Pyrrolidinones - ElectronicsAndBooks. Available from: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Available from: [Link]

  • Behavioral Pharmacology - Biotech Encyclopedia - Anilocus. Available from: [Link]

  • Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic - ChEMBL - EMBL-EBI. Available from: [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. Available from: [Link]

  • Graphs in Scientific Visualization: A Survey - Academic Web. Available from: [Link]

  • Graphviz. Available from: [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW - Altasciences. Available from: [Link]

  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. Available from: [Link]

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. Available from: [Link]

  • GENERAL GUIDELINES FOR IN VIVO BIOEQUIVALENCE STUDIES. Available from: [Link]

  • Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station. Available from: [Link]

  • Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication - MDPI. Available from: [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals - Food and Drug Administration. Available from: [Link]

  • (PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available from: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology - RUA. Available from: [Link]

  • Translational In Vivo Assays in Behavioral Biology - PMC - NIH. Available from: [Link]

  • The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands - PMC. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - . Available from: [Link]

  • An open graph visualization system and its applications to software engineering - Graphviz. Available from: [Link]

  • Graph Applications Using Graphviz in Drainage System: The Case in Madiun City, Indonesia - Widya Mandala Surabaya Catholic University Repository. Available from: [Link]

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives - PMC. Available from: [Link]

Sources

Application Note: Characterization of 1-[(3-Methoxyphenyl)methyl]pyrrolidine (MPMP) as a Novel Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental frameworks required to validate and characterize 1-[(3-Methoxyphenyl)methyl]pyrrolidine (herein referred to as MPMP ) as a voltage-gated sodium channel (NaV) inhibitor.

MPMP possesses a structural pharmacophore consistent with known local anesthetics and Class I antiarrhythmics: a lipophilic aromatic head (3-methoxyphenyl), an intermediate alkyl linker, and a hydrophilic amine tail (pyrrolidine). This guide provides drug development professionals with standardized protocols for assessing MPMP’s efficacy, state-dependent binding kinetics, and isoform selectivity (specifically NaV1.7 vs. NaV1.5).

Introduction & Mechanistic Rationale

Structural Pharmacophore

Voltage-gated sodium channels (NaVs) are critical for the initiation of action potentials in excitable cells.[1] Classic blockers like lidocaine and tetrodotoxin (TTX) operate via distinct mechanisms. MPMP is predicted to function as a pore-blocking small molecule that preferentially binds to the channel in its inactivated state.

  • Lipophilic Moiety: The 3-methoxyphenyl group facilitates membrane partitioning and access to the intramembrane binding site (site 2) within the pore S6 segments.

  • Ionizable Amine: The pyrrolidine nitrogen (pKa ≈ 9.0–9.5) exists in equilibrium between neutral and charged forms. The charged form is required to interact with the conserved phenylalanine/tyrosine residues in the inner pore.

Mechanism of Action (Model)

The "Modulated Receptor Hypothesis" suggests MPMP binds with low affinity to Resting (R) channels but high affinity to Open (O) and Inactivated (I) channels. This results in use-dependent block , where inhibition increases with the frequency of neuronal firing—a desirable trait for treating neuropathic pain (high-frequency firing) while sparing normal physiological conduction.

Visualizing the Binding Cycle

NaV_Gating_Cycle Resting Resting (R) (Low Affinity) Open Open (O) (Conducting) Resting->Open Depolarization Inactivated Inactivated (I) (High Affinity Target) Open->Inactivated Time-dependent Blocked Drug-Bound (B) (Non-Conducting) Open->Blocked MPMP Binding (Fast Block) Inactivated->Resting Repolarization Inactivated->Blocked MPMP Binding (Stabilization) Blocked->Inactivated Slow Dissociation

Figure 1: State-dependent binding model. MPMP is predicted to stabilize the Inactivated state, preventing the channel from recovering to the Resting state during high-frequency firing.

Experimental Protocols

Protocol A: Automated Patch Clamp (QPatch/Patchliner)

Objective: Determine the IC50 of MPMP on hNaV1.7 and assess state-dependence.

Materials:

  • Cell Line: HEK293 stably expressing hNaV1.7.

  • Compound: MPMP (dissolved in DMSO, final bath concentration <0.1% DMSO).

  • Internal Solution (mM): CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10 (pH 7.2).

  • External Solution (mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

Step-by-Step Methodology:

  • Seal Formation: Establish GΩ seals and obtain whole-cell configuration. Compensate for series resistance (>80%).

  • Voltage Protocol 1 (Resting State Block):

    • Hold potential at -120 mV (hyperpolarized).

    • Apply a test pulse to 0 mV (10 ms) at 0.1 Hz.

    • Perfuse MPMP at increasing concentrations (0.1, 1, 10, 100 µM).

    • Rationale: At -120 mV, channels are in the Resting state. Inhibition here indicates "Tonic Block."

  • Voltage Protocol 2 (Inactivated State Block):

    • Hold potential at -120 mV.

    • Apply a conditioning pre-pulse to -70 mV (V1/2 of inactivation) for 5 seconds.

    • Apply test pulse to 0 mV.

    • Rationale: This pre-pulse shifts ~50% of channels to the Inactivated state, exposing the high-affinity binding site.

  • Data Analysis:

    • Calculate Peak Current (I_peak).

    • Plot Concentration-Response curves using the Hill equation:

      
      
      

Validation Criteria:

  • Tonic Block IC50: Expected > 50 µM (Low affinity).

  • Inactivated State IC50: Expected < 10 µM (High affinity).

  • Shift: A >5-fold leftward shift in IC50 indicates positive state-dependence.

Protocol B: Use-Dependence Assay

Objective: Confirm that MPMP inhibition accumulates with rapid stimulation (mimicking pain signals).

Methodology:

  • Baseline: Establish stable current at -120 mV holding.

  • Train Stimulation: Apply a train of 20 pulses to 0 mV at high frequency (10 Hz and 40 Hz).

  • Perfusion: Wash in MPMP (at the approximate IC50 concentration determined in Protocol A).

  • Measurement: Compare the peak current of the 1st pulse vs. the 20th pulse in the train.

Interpretation:

  • Tonic Blockers: Reduce 1st and 20th pulse equally.

  • Use-Dependent Blockers (MPMP): Show minimal block on the 1st pulse but progressive reduction (cumulative inhibition) by the 20th pulse.

Safety & Selectivity Profiling (Critical)

A major risk for novel sodium channel blockers is cardiotoxicity due to off-target inhibition of NaV1.5 (the primary cardiac isoform).

Comparative Selectivity Table

Run Protocol A on both NaV1.7 (Pain target) and NaV1.5 (Cardiac liability).

ParameterNaV1.7 (Target)NaV1.5 (Cardiac Safety)Desired Outcome
IC50 (Resting) Low AffinityLow Affinity> 100 µM (Safety margin)
IC50 (Inactivated) < 1 µM > 10 µM> 10-fold Selectivity Window
Use-Dependence High (at 20Hz)Low (at 1-2Hz)Minimal cardiac effect at normal heart rates
Cytotoxicity Screening

Before advancing to animal models, MPMP must be screened for general cytotoxicity.

  • Assay: MTT or CellTiter-Glo in HepG2 cells.

  • Threshold: CC50 should be > 50-fold higher than the therapeutic IC50.

Synthesis & Reagent Preparation

For researchers synthesizing MPMP de novo for these assays:

  • Starting Materials: 3-methoxybenzaldehyde and pyrrolidine.

  • Reaction: Reductive amination using Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane).

  • Purification: Acid-base extraction followed by silica gel chromatography.

  • QC: Verify purity >98% via HPLC and identity via 1H-NMR (look for the singlet benzylic protons ~3.6 ppm and the methoxy singlet ~3.8 ppm).

Solubility Note: The free base is an oil. For biological assays, convert to the Hydrochloride salt (MPMP·HCl) to ensure water solubility and stability in physiological buffers.

References

  • Catterall, W. A., & Mackie, K. (2011). Local Anesthetics.[2] In: Brunton LL, Chabner BA, Knollmann BC, editors. Goodman & Gilman's: The Pharmacological Basis of Therapeutics. 12th ed. New York: McGraw-Hill.

  • Bean, B. P. (1984). Nitrendipine block of cardiac calcium channels: high-affinity binding to the inactivated state. Proceedings of the National Academy of Sciences, 81(20), 6388–6392. (Foundational paper on state-dependent block theory applicable to NaVs).

  • Bagal, S. K., et al. (2014). Voltage-gated sodium channels as drug discovery targets. Channels, 8(3), 196-210. (Review of NaV1.7 vs NaV1.5 selectivity strategies).

  • PubChem Compound Summary. (2023). 1-(3-Methoxyphenyl)pyrrolidine (CAS 32040-07-6).[3][4] National Center for Biotechnology Information.

  • Zhang, X., et al. (2015). Crystal structure of an orthologue of the NaChBac voltage-gated sodium channel. Nature, 491, 108–112. (Structural basis for pore blocking).[1]

Disclaimer: MPMP is a research chemical.[5] It has not been approved by the FDA or EMA for human therapeutic use. All protocols described herein are for in vitro research purposes only.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine (often referred to as 1-(3-methoxybenzyl)pyrrolidine).

While direct alkylation of pyrrolidine with 3-methoxybenzyl bromide is possible, it is prone to quaternary ammonium salt formation. The industry standard for synthesizing this tertiary amine is the reductive amination of 3-methoxybenzaldehyde with pyrrolidine. This guide provides mechanistic insights, causality-driven troubleshooting, and a self-validating experimental protocol to maximize your yield.

Part 1: Mechanistic Insights & Pathway Visualization

To troubleshoot effectively, you must understand the causality of the reaction. The synthesis proceeds via a nucleophilic addition of the secondary amine (pyrrolidine) to the carbonyl group of 3-methoxybenzaldehyde, forming a hemiaminal intermediate. This intermediate dehydrates to form a highly reactive iminium ion , which is subsequently trapped by a reducing agent to yield the target tertiary amine.

Mechanism A 3-Methoxybenzaldehyde + Pyrrolidine B Hemiaminal Intermediate A->B Nucleophilic Addition E 3-Methoxybenzyl alcohol (Side Product) A->E Direct Reduction (If reducing agent added too early) C Iminium Ion (Dehydration) B->C -H2O D 1-[(3-Methoxyphenyl)methyl]pyrrolidine (Target Amine) C->D NaBH(OAc)3 Reduction

Mechanistic pathway of reductive amination highlighting the iminium intermediate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I recovering primarily 3-methoxybenzyl alcohol instead of the target amine? A1: This is a chemoselectivity issue. The causality lies in the reducing agent acting on the aldehyde before the iminium ion has fully formed. Sodium borohydride (NaBH₄) is notoriously aggressive and will rapidly reduce aldehydes [1]. Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces iminium ions over aldehydes due to the steric bulk and electron-withdrawing nature of the acetate groups. If you must use NaBH₄, you must employ a step-wise procedure: pre-form the iminium for 2 hours before adding the reductant.

Q2: My reaction stalls with significant unreacted 3-methoxybenzaldehyde remaining. How do I push it to completion? A2: Iminium formation from pyrrolidine and an electron-rich aldehyde (due to the electron-donating 3-methoxy group) can sometimes reach a thermodynamic equilibrium. Solution: Add 1.0 equivalent of glacial acetic acid (AcOH) [3]. The acid acts as a Brønsted catalyst, protonating the hemiaminal hydroxyl group to facilitate water elimination as a leaving group, permanently driving the equilibrium toward the iminium ion.

Q3: TLC shows complete conversion, but I am losing my product during the aqueous workup. Where did it go? A3: 1-[(3-Methoxyphenyl)methyl]pyrrolidine is a basic tertiary amine. If your aqueous quench or wash is neutral or acidic, the amine becomes protonated (ammonium salt) and highly water-soluble, causing it to remain in the aqueous phase. Solution: A self-validating workup requires testing the aqueous layer with pH paper. You must basify the aqueous layer to strictly pH > 10 using 1N NaOH before extraction. Extraction of the tertiary amine will only be quantitative if it is fully deprotonated.

Troubleshooting Start Issue: Low Yield of Target Amine Check1 Is 3-methoxybenzyl alcohol present? Start->Check1 Fix1 Pre-form iminium for 1h before adding NaBH(OAc)3 Check1->Fix1 Yes Check2 Is unreacted aldehyde present? Check1->Check2 No Fix2 Add 1 eq Acetic Acid (AcOH) to catalyze iminium formation Check2->Fix2 Yes Check3 Is the product lost during workup? Check2->Check3 No Fix3 Basify to pH > 10 with NaOH before extraction Check3->Fix3 Yes

Step-by-step troubleshooting logic tree for resolving low reaction yields.

Part 3: Reagent Selection & Quantitative Data

Selecting the correct reducing agent is the most critical parameter for optimizing yield. Below is a quantitative comparison of standard reductive amination conditions.

Reducing AgentSolvent SystemChemoselectivity (Iminium vs Aldehyde)Typical Yield (%)Toxicity / Safety Profile
NaBH(OAc)₃ DCE or THFExcellent 85 - 98% Mild irritant; Gold standard [1]
NaBH₃CN MethanolGood70 - 85%Highly toxic (releases HCN gas)
NaBH₄ MethanolPoor (Reduces aldehyde)30 - 50%Corrosive; requires step-wise method
H₂ / Pd-C EthanolModerate60 - 80%Risk of benzylamine hydrogenolysis [2]

Part 4: Validated Experimental Protocol

This protocol utilizes the Abdel-Magid methodology [1] and is designed as a self-validating system . Every critical phase includes a verification step to ensure the chemistry is proceeding as intended.

Reagents:

  • 3-Methoxybenzaldehyde: 1.0 mmol (136.15 mg)

  • Pyrrolidine: 1.1 mmol (78.2 mg / 91 µL)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): 1.4 mmol (296.7 mg)

  • Glacial Acetic Acid (AcOH): 1.0 mmol (60 mg / 57 µL)

  • Anhydrous 1,2-Dichloroethane (DCE): 5.0 mL

Step-by-Step Methodology:

  • System Setup: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxybenzaldehyde (1.0 eq) and pyrrolidine (1.1 eq) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Catalysis & Iminium Formation: Add glacial acetic acid (1.0 eq) via syringe. Stir the mixture at room temperature (20-25°C) for 30 minutes.

    • Self-Validation Check: Withdraw a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must confirm the disappearance of the aldehyde mass (m/z 136) and the appearance of the iminium/hemiaminal mass before proceeding.

  • Reduction: Add NaBH(OAc)₃ (1.4 eq) portion-wise over 5 minutes. The reaction is mildly exothermic; the portion-wise addition prevents thermal degradation of the iminium ion.

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3, visualized with UV and Ninhydrin stain).

  • Quenching: Once the aldehyde is fully consumed, quench the reaction by slowly adding 5.0 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to destroy unreacted borohydride species.

  • Self-Validating pH Adjustment: Add 1N NaOH dropwise to the aqueous layer. Validation: Touch a glass rod to the aqueous layer and apply to pH paper. Do not proceed to extraction until the paper reads strictly pH > 10 .

  • Extraction & Isolation: Extract the mixture with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is typically >90% pure. For analytical purity, purify via silica gel flash chromatography (eluting with a gradient of CH₂Cl₂ to CH₂Cl₂/MeOH 95:5 containing 1% Et₃N to prevent streaking).

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Murugesan, K., Senthamarai, T., Chandrashekhar, V. G., Natte, K., Kreyenschulte, C. R., Beller, M., & Jagadeesh, R. V. (2020). "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen." Chemical Reviews, 120(13), 6273-6328. URL:[Link]

  • Hussein, M. A., Dinh, A. H., & Nguyen, T. V. (2020). "Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination." RSC Advances, 10, 22765-22772. URL:[Link]

Technical Support Center: Purification of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as 1-(3-methoxybenzyl)pyrrolidine) is a lipophilic, tertiary amine. Due to its basic nitrogen center, researchers frequently encounter significant challenges during its purification, including severe chromatographic tailing, product loss during extraction, and co-elution with starting materials.

This guide provides field-proven troubleshooting strategies, grounded in the physicochemical properties of the molecule, to ensure high-yield and high-purity isolation.

Quantitative Physicochemical Data

Understanding the physical properties of your target molecule and common impurities is the first step in designing a self-validating purification system.

CompoundRolepKa (Est.)LogP (Est.)Boiling PointSolubility Profile
1-[(3-Methoxyphenyl)methyl]pyrrolidine Target Product9.5 – 10.4[1]~2.6~280 °CBasic, lipophilic (free base)
Pyrrolidine Reagent / Impurity11.3[1]0.4687 °CStrongly basic, hydrophilic
3-Methoxybenzaldehyde Reagent / ImpurityN/A1.7240 °CNeutral, lipophilic

Section 1: Liquid-Liquid Extraction (LLE) Troubleshooting

FAQ: Why am I losing my target product in the aqueous phase during liquid-liquid extraction?

Causality & Expert Insight: 1-[(3-Methoxyphenyl)methyl]pyrrolidine is a basic tertiary amine. In neutral or acidic aqueous solutions (pH < 7.5), the nitrogen atom is protonated, forming a highly polar ammonium salt that preferentially partitions into the aqueous phase. To successfully extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), the aqueous phase must be basified to at least two pH units above the molecule's pKa (pH > 11.5). This ensures the molecule is fully deprotonated into its neutral, lipophilic free-base form.

ExtractionWorkflow Start Crude Reaction Mixture (Product, Pyrrolidine, Aldehyde) Acidify Add 1M HCl (pH < 2) Extract with EtOAc Start->Acidify Org1 Organic Phase (Neutral Impurities: 3-Methoxybenzaldehyde) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Amines) Acidify->Aq1 Retain Basify Add 2M NaOH (pH > 11.5) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Salts, Traces of Pyrrolidine) Basify->Aq2 Discard Org2 Organic Phase (Target Tertiary Amine) Basify->Org2 Retain Dry Dry over Na2SO4 Evaporate under Vacuum Org2->Dry Pure Purified 1-[(3-Methoxyphenyl)methyl]pyrrolidine Dry->Pure

Workflow for the acid-base extraction of 1-[(3-Methoxyphenyl)methyl]pyrrolidine.

Protocol 1: Optimized Acid-Base Extraction
  • Acidic Wash (Impurity Removal): Dissolve the crude reaction mixture in EtOAc. Add 1M HCl until the aqueous phase reaches pH < 2. Extract and separate the layers. The organic phase will contain neutral impurities (e.g., unreacted 3-methoxybenzaldehyde), while the aqueous phase will retain the protonated target amine and pyrrolidine.

  • Basification: Cool the retained aqueous phase in an ice bath to prevent exothermic degradation. Slowly add 2M NaOH dropwise until pH indicator paper confirms a pH > 11.5.

  • Product Extraction: Extract the basified aqueous phase three times with DCM. The neutral 1-[(3-Methoxyphenyl)methyl]pyrrolidine will now partition into the DCM layer.

  • Drying & Concentration: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 2: Flash Chromatography Challenges

FAQ: Why does my product streak severely on silica gel, requiring highly polar solvents to elute?

Causality & Expert Insight: Standard bare silica gel is heavily populated with surface silanol groups (Si-OH), which act as Brønsted acids[2]. When a basic tertiary amine is loaded onto the column, it donates its lone electron pair to these acidic sites, resulting in strong ionic interactions[3]. This causes severe peak tailing, irreversible binding, and poor recovery unless aggressive solvent mixtures are used.

To resolve this, you must either dynamically neutralize the silica surface using a competing amine modifier like triethylamine (TEA)[4], or switch to an amine-functionalized stationary phase[5].

ChromatographyLogic Issue Issue: Severe Tailing on Bare Silica Cause Cause: Silanol-Amine Acid-Base Interaction Issue->Cause Sol1 Solution A: Add 1-5% TEA to Mobile Phase Cause->Sol1 Sol2 Solution B: Use Amine- Functionalized Silica Cause->Sol2 Mech1 TEA neutralizes acidic silanols dynamically Sol1->Mech1 Mech2 Stationary phase lacks accessible acidic silanols Sol2->Mech2 Result Sharp Peaks & High Recovery Mech1->Result Mech2->Result

Logical decision tree for resolving basic amine tailing during flash chromatography.

Protocol 2: Flash Chromatography using Amine-Functionalized Silica

Using an amine-functionalized column (e.g., [5] or[6]) is the most reliable method for purifying basic heterocycles, as it eliminates the need for hard-to-evaporate TEA modifiers.

  • Column Selection: Select an appropriately sized amine-functionalized silica flash cartridge[6].

  • Equilibration: Equilibrate the column with 3-5 column volumes (CV) of 100% Hexane (HPLC grade).

  • Loading: Dissolve the crude free-base amine in a minimal amount of DCM and load it evenly onto the cartridge.

  • Elution: Run a linear gradient from 0% to 50% EtOAc in Hexane over 10-15 CV. Because the stationary phase is already basic, the target amine will elute as a sharp band without tailing.

  • Fraction Analysis: Analyze fractions via TLC using amine-functionalized plates. Combine pure fractions and evaporate the solvent.

Section 3: Impurity Profiling & Removal

FAQ: How do I separate unreacted pyrrolidine from the final product?

Causality & Expert Insight: Pyrrolidine is a smaller, more basic secondary amine (pKa ~11.3) with a significantly lower boiling point (87 °C) compared to the target benzylpyrrolidine (~280 °C)[1],[7]. While Protocol 1 removes neutral impurities, trace amounts of pyrrolidine may co-extract into the organic phase. Because of its high volatility, residual pyrrolidine is best removed by placing the concentrated product under high vacuum (e.g., on a Schlenk line or a rotary evaporator at an elevated bath temperature of ~50 °C) for 2 to 4 hours.

Section 4: Storage and Stability

FAQ: Why does my purified product turn yellow over time?

Causality & Expert Insight: Like many tertiary amines, 1-[(3-Methoxyphenyl)methyl]pyrrolidine is susceptible to oxidation when exposed to atmospheric oxygen and ambient light, slowly degrading into N-oxides and other colored byproducts. Solution: Immediately after purification, transfer the compound to an amber glass vial, purge the headspace with an inert gas (Argon or Nitrogen), seal tightly, and store at -20 °C.

References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage. [Link]

  • Teledyne ISCO. "RediSep amine functionalized column." Teledyne ISCO.[Link]

  • Wake Forest University (King Group). "Successful Flash Chromatography." WFU. [Link]

  • Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. [Link]

  • American Chemical Society. "Effect of Tertiary Amine Selection on CO2 to Formic Acid Hydrogenation." ACS Publications. [Link]

Sources

Technical Support Center: Stability of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Stability Support Hub. Current Status: Operational Topic: 1-[(3-Methoxyphenyl)methyl]pyrrolidine (3-Methoxybenzylpyrrolidine) User Level: Senior Researcher / CMC Lead

System Overview & Molecule Profile

Compound ID: 1-[(3-Methoxyphenyl)methyl]pyrrolidine Class: Tertiary Amine / Benzylpyrrolidine Derivative Critical Vulnerabilities:

  • Nitrogen Lone Pair: Highly susceptible to N-oxidation (forming N-oxides).

  • Benzylic Carbon: Prone to autoxidation and radical attack (leading to oxidative cleavage).

  • Aromatic Ring (Meta-Methoxy): Increases electron density, making the ring and benzylic position more reactive to electrophiles and photo-oxidation compared to unsubstituted benzyl groups.

Troubleshooting Tickets & Solutions

Ticket #OX-01: Sample Discoloration (Yellowing/Browning)

User Report: "My 10mM stock solution in DMSO turned yellow after 48 hours at room temperature. LC-MS shows a new peak at M+16."

Diagnosis: N-Oxidation & Benzylic Autoxidation The M+16 peak confirms the formation of the N-oxide derivative. The yellowing is characteristic of conjugated byproducts formed via benzylic oxidation (formation of iminium species or benzaldehyde derivatives). This is driven by dissolved oxygen and accelerated by light or trace metal ions.

Technical Insight (Causality): Tertiary amines possess a lone pair of electrons on the nitrogen. In the presence of molecular oxygen (


) and trace metals (Fe/Cu), an electron transfer occurs, generating a radical cation. This cascade leads to the N-oxide or, via hydrogen abstraction at the benzylic position, to oxidative cleavage (dealkylation).

Resolution Protocol: The "Zero-Ox" Workflow

  • Step 1: Solvent Degassing (Mandatory).

    • Method: Sparge the solvent (DMSO, Methanol, or Water) with high-purity Argon or Nitrogen for 15 minutes prior to dissolving the solid.

    • Why: Removes dissolved

      
       which acts as the primary oxidant.
      
  • Step 2: Acidic Stabilization (The "Proton Shield").

    • Method: Adjust the solution pH to 4.0–5.0 using dilute HCl or Phosphate buffer.

    • Mechanism:[1][2][3][4] Protonating the nitrogen lone pair (

      
      ) renders it electronically unavailable for oxidation. The salt form is significantly more stable than the free base.
      
  • Step 3: Antioxidant Spiking (Optional for prolonged storage).

    • Additive: Add 0.1% (w/v) Sodium Metabisulfite (aqueous) or BHT (organic).

    • Self-Validation: Re-run LC-MS. The M+16 peak should be <0.1% after 1 week.

Visualizing the Degradation Pathway:

OxidationPathway Parent Parent Molecule (Free Base) Radical Radical Cation Intermediate Parent->Radical O2 / Light / Metals NOxide N-Oxide (M+16 Impurity) Radical->NOxide Direct Oxidation Imine Iminium Ion Radical->Imine H-Abstraction (Benzylic) Cleavage Benzaldehyde + Pyrrolidine Imine->Cleavage Hydrolysis

Caption: Figure 1. Oxidative degradation cascade showing the bifurcation between N-oxide formation and benzylic cleavage.

Ticket #PH-02: Precipitation in Buffer

User Report: "I diluted the DMSO stock into PBS (pH 7.4) for a bioassay, and the solution became cloudy/oiled out."

Diagnosis: pH-Dependent Solubility Limit (pKa Clash) Pyrrolidine derivatives are basic (pKa ~9.0–9.5). At pH 7.4, a significant fraction of the molecule exists as the uncharged free base , which is lipophilic and poorly soluble in aqueous media.

Data Table: Solubility vs. pH Profile

pH ConditionDominant SpeciesSolubility PredictionStability Risk
pH 1.0 - 4.0 Cationic (

)
High (>50 mg/mL)High (Protected from oxidation)
pH 7.4 (Phys) Mixed EquilibriumLow/ModerateModerate (Risk of precipitation)
pH > 9.0 Neutral Free BaseVery Low (<1 mg/mL)Low (High oxidation risk)

Resolution Protocol:

  • Lower the pH: If the assay permits, use a buffer at pH 6.0 (e.g., MES buffer).

  • Cosolvent Strategy: If pH 7.4 is mandatory, ensure the final solution contains 1–5% DMSO or Ethanol to solubilize the free base fraction.

  • Self-Validation: Measure Absorbance at 600nm (turbidity check). Reading should be <0.005 OD.

Ticket #SOL-03: Unexpected Impurities in DCM/Chloroform

User Report: "Stored the compound in Dichloromethane (DCM) at 4°C. NMR shows new alkyl peaks."

Diagnosis: Quaternization (The "Menschutkin" Reaction) As a tertiary amine, your compound is a nucleophile. Halogenated solvents like DCM (


) are weak electrophiles. Over time, the nitrogen attacks the solvent, forming a quaternary ammonium chloromethyl salt. This is irreversible.

Resolution Protocol:

  • Immediate Action: STOP using DCM or Chloroform for storage >1 hour.

  • Alternative Solvents:

    • For Synthesis/Storage: Ethyl Acetate, Toluene, or MTBE.

    • For Analysis: Acetonitrile or Methanol.

  • Peroxide Warning: If using Ethers (THF, Dioxane), they must be Peroxide-Free . Peroxides will instantly convert the amine to the N-oxide (see Ticket #OX-01).

Ticket #PHOTO-04: Light Sensitivity

User Report: "Samples left on the benchtop show degradation despite being in sealed vials."

Diagnosis: Photo-induced Benzylic Radical Formation The 3-methoxybenzyl chromophore absorbs UV light. This energy can generate benzylic radicals even in the absence of metal catalysts, accelerating the oxidative cleavage pathway.

Resolution Protocol:

  • Containment: Use Amber borosilicate glass vials (Type 1).

  • Handling: Wrap clear vessels in aluminum foil during active experiments.

  • ICH Compliance: Follow ICH Q1B guidelines. If "forced degradation" testing is required, expose to >1.2 million lux hours to quantify sensitivity.

Summary: The "Gold Standard" Storage Protocol

To guarantee stability for >6 months, follow this logic flow:

StabilityWorkflow Start Solid Compound (HCl Salt preferred) Solvent Select Solvent: Water (pH < 5) OR Anhydrous DMSO Start->Solvent Degas Argon Sparge (10-15 mins) Solvent->Degas Container Amber Vial (Teflon-lined cap) Degas->Container Temp Store at -20°C Container->Temp

Caption: Figure 2.[2] Optimized workflow for long-term storage of 1-[(3-Methoxyphenyl)methyl]pyrrolidine.

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[5]

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1–32.
  • Lai, D. Y., & Yin, H. "Recent Advances in the Stability of Amines in Pharmaceutical Formulations." Journal of Pharmaceutical Sciences, vol. 109, no. 4, 2020.
  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.[5]

Sources

Removal of impurities from 1-[(3-Methoxyphenyl)methyl]pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Removal & Process Optimization Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

The Synthesis Context (Root Cause Analysis)

Before troubleshooting, we must establish the "Standard Operating Procedure" (SOP) to identify where impurities originate. The industry-standard route for this tertiary amine is Reductive Amination .

Reaction Scheme: 3-Methoxybenzaldehyde + Pyrrolidine


Target Molecule 
Impurity Profile Matrix

Understanding the chemical nature of your impurities is the first step to removal.

Impurity TypeChemical SpeciesOriginPhysicochemical Property (Key to Removal)
A 3-Methoxybenzaldehyde Unreacted Starting MaterialNeutral / Electrophilic (Aldehyde)
B 3-Methoxybenzyl alcohol Side Reaction (Direct Reduction)Neutral / Hydroxyl
C Pyrrolidine Unreacted Starting MaterialBasic (

) / Volatile / Water Soluble
D Boron Salts Reagent ByproductInorganic / Water Soluble

Troubleshooting Guide (Active Tickets)

Ticket #101: "I have residual aldehyde that won't wash out."

Diagnosis: You likely used a 1:1 stoichiometry or slight excess of aldehyde. While Acid-Base extraction removes neutral impurities, aldehydes can sometimes drag into the organic phase due to lipophilicity. The Fix: The Bisulfite Adduct Protocol. Aldehydes form water-soluble bisulfite adducts with sodium bisulfite (


), pulling them into the aqueous phase.
  • Step 1: Prepare a saturated aqueous solution of

    
    .
    
  • Step 2: Wash your organic reaction mixture vigorously with this solution for 15–20 minutes.

  • Step 3: Separate layers. The aldehyde is now trapped in the aqueous layer as the sulfonate salt.

Ticket #102: "My product contains a 'hydroxyl' impurity (Benzyl Alcohol)."

Diagnosis: This is 3-methoxybenzyl alcohol . It forms if the reducing agent (e.g.,


) reduces the aldehyde before it reacts with the pyrrolidine to form the iminium ion. This is common when using strong reducing agents in methanol.
The Fix: Strict Acid-Base Extraction (pH Switching). 
Since the alcohol is neutral  and your product is basic , you can separate them using pH manipulation.
  • See "Protocol A" below for the detailed workflow.

Ticket #103: "I can't separate unreacted Pyrrolidine from my product."

Diagnosis: Both are amines, so both protonate at low pH. However, Pyrrolidine is a secondary amine, while your product is tertiary. The Fix: Chemical Scavenging (Acylation). If simple evaporation (Pyrrolidine b.p. 87°C) fails:

  • Add a small amount of acetic anhydride or benzoyl chloride to the crude mixture.

  • This converts the residual Pyrrolidine into a neutral amide .

  • Perform the Acid-Base extraction (Protocol A). The amide (now neutral) will stay in the organic waste layer, while your target tertiary amine moves to the water layer.

Advanced Purification Protocols

Protocol A: The "Golden Path" (Acid-Base Extraction)

This is the most robust method for isolating 1-[(3-Methoxyphenyl)methyl]pyrrolidine, relying on its basicity (


).

Objective: Isolate the basic amine from neutral impurities (Aldehyde, Alcohol, Amides).

Workflow Diagram:

G Start Crude Reaction Mixture (Organic Solvent) AcidWash Add 1M HCl (aq) Mix & Separate Start->AcidWash OrgLayer1 Organic Layer 1 (Contains Neutral Impurities: Aldehyde, Alcohol) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Acidic) (Contains Target Amine Salt + Excess Pyrrolidine) AcidWash->AqLayer1 Keep BaseWash Basify to pH > 12 (Add NaOH) AqLayer1->BaseWash Extract Extract with DCM/EtOAc BaseWash->Extract AqLayer2 Aqueous Layer 2 (Waste: Salts, Pyrrolidine) Extract->AqLayer2 Discard OrgLayer2 Organic Layer 2 (Target Amine Free Base) Extract->OrgLayer2 Keep Final Dry (MgSO4) & Evaporate Pure Product OrgLayer2->Final

Caption: Logic flow for separating basic tertiary amines from neutral organic impurities using pH switching.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude residue in an organic solvent (Dichloromethane or Ethyl Acetate).[1]

  • Protonation (Extraction 1): Extract the organic layer 3x with 1M HCl .

    • Chemistry: The target amine becomes the hydrochloride salt (

      
      ), which is water-soluble.
      
    • Separation: The neutral impurities (aldehyde, alcohol) remain in the organic layer. Discard the organic layer.

  • Basification: Cool the collected aqueous acidic layer on ice. Slowly add 6M NaOH until the pH reaches 12–14.

    • Chemistry: The amine salt is deprotonated back to the free base (

      
      ), which is insoluble in water.
      
    • Observation: The solution should become cloudy/milky as the oil separates.

  • Extraction (Extraction 2): Extract the basic aqueous mixture 3x with Dichloromethane (DCM).

  • Finishing: Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under vacuum.
    
Protocol B: Scavenger Resins (For High-Throughput/Small Scale)

If you are running parallel synthesis and cannot perform liquid-liquid extraction, use solid-supported scavengers.

Impurity to RemoveRecommended ResinMechanism
Excess Aldehyde Polymer-supported Trisamine or Benzylamine Forms an imine with the aldehyde, trapping it on the bead.
Excess Pyrrolidine Polymer-supported Isocyanate Reacts with the secondary amine to form a urea, trapping it on the bead.
Boron Salts Silica Gel Filtration Simple filtration through a short silica plug removes polar inorganics.

Frequently Asked Questions (FAQ)

Q: Can I distill 1-[(3-Methoxyphenyl)methyl]pyrrolidine? A: Yes. As a tertiary amine, it has no H-bond donors, lowering its boiling point compared to similar molecular weight alcohols. However, it is high-boiling. Vacuum distillation (0.1–1.0 mmHg) is required. Expect a boiling point range of 130–150°C at 1 mmHg (estimated based on structural analogs).

Q: Why is my yield low after the Acid-Base workup? A: Two common reasons:

  • Incomplete Basification: If you didn't reach pH > 12, the amine remains partially protonated and stays in the water.

  • Emulsions: Benzyl amines can act as surfactants. If an emulsion forms, add brine (saturated NaCl) to the aqueous layer to break it before extraction.

Q: I used NaBH(OAc)3. Do I need to worry about Cyanide? A: No. Sodium Triacetoxyborohydride (


) is cyanide-free. If you used Sodium Cyanoborohydride (

), you must treat your aqueous waste with bleach (sodium hypochlorite) to oxidize the cyanide before disposal.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Key Insight: Establishes NaBH(OAc)3 as the superior reagent for minimizing alcohol side-products compared to NaBH4.

  • PubChem Compound Summary. (n.d.). "1-(3-Methoxyphenyl)pyrrolidine."[5][6][7] National Center for Biotechnology Information.

    • Key Insight: Verification of chemical structure and predicted physicochemical properties (pKa/LogP).
  • Org. Synth. (1949).[8] "m-Methoxybenzaldehyde."[8] Organic Syntheses, Coll. Vol. 3, p.564.

    • Key Insight: Provides stability data and handling properties for the starting material (aldehyde), noting its susceptibility to air oxidation.[8]

Sources

How to avoid byproduct formation in the synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3-MeO-Bn-Pyr-001 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as N-(3-methoxybenzyl)pyrrolidine) involves coupling 3-methoxybenzaldehyde with pyrrolidine . While seemingly straightforward, this reaction often suffers from chemoselectivity issues leading to three primary impurities:

  • 3-Methoxybenzyl alcohol (Direct reduction byproduct).

  • Quaternary ammonium salts (Over-alkylation).

  • Aldol condensation dimers (Base-catalyzed aldehyde self-reaction).

This guide provides a modular troubleshooting approach, treating your synthesis as a system to be debugged. We prioritize Reductive Amination (Method A) as the industry standard for selectivity, while addressing Nucleophilic Substitution (Method B) for specific use cases.

Module 1: The Preferred Route (Reductive Amination)

The Logic: This method relies on the formation of an iminium intermediate followed by selective hydride transfer.[1] The goal is to reduce the C=N bond faster than the C=O bond of the aldehyde.

Standard Protocol (Self-Validating)
  • Reagents: 3-Methoxybenzaldehyde (1.0 eq), Pyrrolidine (1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), Acetic Acid (AcOH, 1.0 eq).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).

Step-by-Step Workflow:

  • Imine Formation: Mix aldehyde and pyrrolidine in DCE. Add AcOH. Stir for 30–60 mins.

    • Checkpoint: The solution often warms slightly or changes color (yellowing), indicating iminium formation.

  • Selective Reduction: Add STAB in one portion.

    • Why STAB? Unlike NaBH₄, STAB is less basic and sterically bulky, drastically reducing the rate of direct aldehyde reduction [1].

  • Quench: Add saturated aqueous NaHCO₃.

Troubleshooting Guide: Reductive Amination
Symptom Root Cause Corrective Action
High levels of Alcohol Byproduct (3-Methoxybenzyl alcohol)Premature Reduction: The reducing agent attacked the aldehyde before the imine formed.Protocol Adjustment: Use a "Stepwise" approach. Stir aldehyde + amine + drying agent (MgSO₄ or molecular sieves) for 2 hours before adding the reducing agent.
Low Conversion / Unreacted Aldehyde Equilibrium Stalling: Water generated during imine formation is hydrolyzing the product back to starting material.Water Removal: Add activated 4Å Molecular Sieves to the reaction pot or use a Dean-Stark trap (if using toluene/reflux).
Aldol Dimer Formation High pH: The pyrrolidine is basic enough to deprotonate the alpha-proton of the aldehyde.pH Buffering: Ensure 1.0 eq of Acetic Acid is present. This buffers the basicity of pyrrolidine, preventing enolate formation.

Module 2: The Alternative Route (Direct N-Alkylation)

The Logic: Direct displacement of a halide (3-Methoxybenzyl chloride/bromide) by pyrrolidine. Risk: The product is a tertiary amine, which is still nucleophilic. It can attack another molecule of benzyl halide to form a Quaternary Ammonium Salt .

Troubleshooting Guide: Alkylation
Symptom Root Cause Corrective Action
Precipitate Formation (Quaternary Salt) Over-Alkylation: The product competed with the starting material for the alkyl halide.Inverse Addition: Add the benzyl halide dropwise to a solution containing a large excess of pyrrolidine (2.0–3.0 eq). This ensures the halide always encounters the secondary amine first.
Elimination Products (Stilbenes) Basicity too High: Strong bases caused E2 elimination of the benzyl halide.Switch Base: Use mild inorganic bases like K₂CO₃ or NaHCO₃ in acetonitrile. Avoid strong alkoxides (NaOEt/KOtBu).

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the "Fork in the Road" where byproducts are generated.

ReactionPathways Aldehyde 3-Methoxybenzaldehyde Imine Iminium Intermediate Aldehyde->Imine + Pyrrolidine (Reversible) Alcohol Byproduct A: Benzyl Alcohol Aldehyde->Alcohol + Reductant (If Imine slow) Aldol Byproduct B: Aldol Dimer Aldehyde->Aldol High pH (Base Catalysis) Pyrrolidine Pyrrolidine Product Target: 1-[(3-Methoxyphenyl)methyl]pyrrolidine Imine->Product + Reductant (STAB) FAST QuatSalt Byproduct C: Quaternary Salt Product->QuatSalt + Benzyl Halide (Over-alkylation)

Caption: Figure 1. Mechanistic divergence showing critical control points. Green path represents the desired flow; red dashed lines indicate failure modes.

Module 4: Purification & Isolation (The "Cleanup" Crew)

Even with optimized conditions, trace impurities may persist. Use these chemical filters:

The "Bisulfite Wash" (Removes Aldehyde)

If NMR shows unreacted aldehyde:

  • Wash the organic layer with saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Mechanism: Bisulfite attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct. The amine product remains in the organic layer [2].

Acid-Base Extraction (Removes Non-Basic Impurities)

To isolate the pure amine from neutral alcohols (benzyl alcohol) or dimers:

  • Extract the reaction mixture with 1M HCl . The amine moves to the aqueous phase (as the HCl salt). Neutral impurities stay in the organic phase.

  • Discard organic phase.

  • Basify the aqueous phase (pH > 12) with NaOH.

  • Extract back into DCM or Ether.

Frequently Asked Questions (FAQ)

Q: Can I use NaBH₄ instead of STAB? It is cheaper. A: Yes, but you lose chemoselectivity. If you use NaBH₄, you must pre-form the imine. Stir the aldehyde and amine in Methanol for 2 hours (verify imine formation by TLC or IR: disappearance of C=O peak ~1700 cm⁻¹) before adding NaBH₄ at 0°C. Adding NaBH₄ to the mixture immediately will yield significant amounts of alcohol byproduct [3].

Q: My product is UV active, but I can't see it well on TLC. Why? A: The 3-methoxybenzyl group is UV active, but secondary/tertiary amines can streak on silica due to interaction with acidic silanols.

  • Fix: Pre-treat your TLC plate with 5% Triethylamine in Hexane, or add 1% NH₄OH to your eluent (e.g., DCM/MeOH/NH₄OH 90:9:1).

Q: Is the 3-methoxy group sensitive to these conditions? A: No. The methoxy ether linkage is robust under reductive amination and mild basic alkylation conditions. It will not cleave unless you use strong Lewis acids (like BBr₃) or HBr.

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

Sources

Technical Support Center: Scalable Synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SC-824-PYR Subject: Scale-up Optimization & Troubleshooting for 3-Methoxybenzyl pyrrolidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Route Selection

User Query: "We are moving from mg-scale to 100g+ batches. Which synthetic route offers the best safety/yield profile for 1-[(3-Methoxyphenyl)methyl]pyrrolidine?"

Technical Response: For scale-up beyond 100g, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry-standard recommendation. While direct alkylation (using 3-methoxybenzyl chloride) is chemically feasible, it poses significant safety risks (lachrymator/corrosive starting material) and impurity control issues (over-alkylation) that become unmanageable at scale.

Route Comparison Matrix
FeatureMethod A: Reductive Amination (Recommended) Method B: Direct Alkylation
Reagents 3-Methoxybenzaldehyde + Pyrrolidine + STAB3-Methoxybenzyl chloride + Pyrrolidine + Base
Atom Economy High (Water/AcOH byproducts)Lower (Stoichiometric salt waste)
Selectivity Excellent (Mono-alkylation favored)Moderate (Risk of quaternary ammonium salts)
Safety Profile Manageable: STAB is mild; no lachrymators.High Risk: Benzyl chloride is a severe lachrymator/corrosive.[1][2][3]
Impurity Profile Benzyl alcohol (manageable via extraction)Quaternary salts (requires recrystallization)

Standard Operating Procedure (SOP): 100g Scale-Up

Protocol ID: SOP-REDAM-STAB-01 Scale: 100g Input (Aldehyde basis)

Reagents & Stoichiometry
  • 3-Methoxybenzaldehyde (1.0 equiv): 100.0 g (0.734 mol)

  • Pyrrolidine (1.1 equiv): 57.4 g (0.807 mol)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv): 217.8 g (1.03 mol)

  • Acetic Acid (AcOH) (1.0 equiv): 44.1 g (Optional, accelerates iminium formation)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (1.0 L, 10 vol)

Step-by-Step Workflow
  • Imine Formation (Pre-complexation):

    • Charge reaction vessel with DCE and 3-Methoxybenzaldehyde .

    • Add Pyrrolidine dropwise at 0–5°C (Exothermic).

    • Technical Note: If using AcOH, add it after the amine. Stir for 30–60 mins at 20°C to ensure equilibrium favors the iminium ion.

  • Reduction:

    • Cool mixture to 0–5°C.

    • Add STAB portion-wise over 45–60 minutes.

    • Critical Control Point: Maintain internal temperature <10°C to prevent decomposition of the hydride.

  • Reaction Monitoring:

    • Warm to 20–25°C and stir for 4–12 hours.

    • IPC (In-Process Control): TLC or HPLC. Look for disappearance of aldehyde.

  • Quench & Work-up:

    • Quench with saturated aqueous NaHCO₃ (slow addition, gas evolution).

    • Stir for 30 mins to destroy boron complexes.

    • Separate phases.[4] Extract aqueous layer with DCM (2x).

  • Purification:

    • Combine organics, dry over MgSO₄, and concentrate.[5]

    • Result: Pale yellow oil. If purity <95%, convert to HCl salt for recrystallization (Ethanol/Ether).

Process Visualization

The following diagram illustrates the critical decision nodes and chemical flow for the Reductive Amination process.

ReductiveAmination Start Start: 3-Methoxybenzaldehyde (1.0 eq) in DCE/THF AddAmine Add Pyrrolidine (1.1 eq) Temp: 0-5°C Start->AddAmine CheckImine Decision: Add Acid Catalyst? AddAmine->CheckImine AddAcid Add AcOH (1.0 eq) (Accelerates Iminium) CheckImine->AddAcid Slow Kinetics NoAcid Proceed Neutral CheckImine->NoAcid Standard AddSTAB Add STAB (1.4 eq) Portion-wise @ <10°C AddAcid->AddSTAB NoAcid->AddSTAB Reaction Stir @ RT (4-12h) Monitor Aldehyde Consumption AddSTAB->Reaction IPC IPC: Aldehyde < 1%? Reaction->IPC IPC->Reaction No (Add more STAB) Quench Quench: Sat. NaHCO3 (Gas Evolution Control) IPC->Quench Yes Workup Phase Cut & Extraction (DCM/Water) Quench->Workup SaltForm Optional: HCl Salt Formation for Solid Isolation Workup->SaltForm

Caption: Logical workflow for the reductive amination of 3-methoxybenzaldehyde using STAB, highlighting critical temperature controls and decision points.

Troubleshooting Guide (Q&A)

Q1: The reaction has stalled with ~10% aldehyde remaining. Should I add more STAB?

  • Diagnosis: STAB can degrade if exposed to moisture in the solvent or atmosphere.

  • Solution: Yes, add 0.2–0.3 equiv of fresh STAB. Ensure the reaction pH is slightly acidic (pH 5–6); if too basic, the iminium ion (the actual substrate for reduction) will not form efficiently. Add small amounts of AcOH if necessary.

Q2: I am seeing a major impurity at a similar retention time to the product.

  • Diagnosis: This is likely 3-Methoxybenzyl alcohol , resulting from the direct reduction of the aldehyde by STAB before it could condense with pyrrolidine.

  • Prevention: Ensure you allow sufficient time (30–60 mins) for the aldehyde and pyrrolidine to mix before adding the reducing agent. This "pre-complexation" minimizes free aldehyde.

  • Removal: The alcohol is neutral. The product is basic. Perform an Acid-Base Extraction :

    • Extract the crude mixture with 1M HCl (Product goes to aqueous; Alcohol stays in organic).

    • Wash the aqueous acidic layer with Ether/DCM (removes Alcohol).

    • Basify the aqueous layer (pH >10) with NaOH.

    • Extract the pure product back into DCM.

Q3: The work-up is forming a stubborn emulsion.

  • Diagnosis: Pyrrolidine derivatives often act as surfactants, especially at high pH.

  • Solution:

    • Add Brine (saturated NaCl) to increase ionic strength.

    • Filter the biphasic mixture through a pad of Celite if fine borate salts are stabilizing the emulsion.

    • Use Chloroform instead of DCM for better density difference.

Q4: Can I use Sodium Borohydride (NaBH₄) instead of STAB? It's cheaper.

  • Technical Advice: Yes, but it requires a Two-Step Protocol .

    • Step 1: Form the imine in MeOH (reflux 2h).

    • Step 2: Cool and add NaBH₄.

    • Risk: If you add NaBH₄ directly to the aldehyde/amine mix, you will get significant benzyl alcohol impurity because NaBH₄ reduces aldehydes faster than imines. STAB is preferred because it is selective for imines.

Safety & Engineering Controls

  • STAB Hazard: Generates Hydrogen gas upon quenching and Acetic Acid during reaction. Ensure reactor is vented to a scrubber or fume hood.

  • Exotherm: The addition of pyrrolidine to the aldehyde is exothermic. On a >1kg scale, active jacket cooling is mandatory.

  • Waste Disposal: The aqueous waste contains Boric Acid/Borate salts. Consult local regulations for boron disposal.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

Sources

Optimizing reaction conditions for the synthesis of pyrrolo[3,4-b]pyridin-5-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Pyrrolo[3,4-b]pyridin-5-one Synthesis .

The pyrrolo[3,4-b]pyridin-5-one core is a highly sought-after polyheterocyclic aza-analogue of isoindolin-1-one, demonstrating significant potential in oncology, diabetology, and agrochemistry. However, its synthesis involves complex multi-component reactions (MCRs) and delicate cascade cyclizations that are highly sensitive to stereoelectronic effects, solvent choices, and acid catalysis.

As an Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality behind the chemistry, providing self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure your syntheses are robust and reproducible.

SECTION 1: Validated Experimental Protocols

We support two primary, field-validated synthetic routes. The choice of route depends on your starting materials and desired substitution patterns.

Protocol A: The Ugi-Zhu 3-Component Reaction (UZ-3CR) & Cascade Sequence

This one-pot, domino-type process is ideal for generating highly decorated derivatives (e.g., bis-furyl or fluorinated analogs) with high atom economy[1].

Mechanism of Action: The reaction relies on a Lewis acid-catalyzed formation of a 5-aminooxazole intermediate, which subsequently undergoes an intermolecular [4+2] aza-Diels-Alder cycloaddition with maleic anhydride. This is followed by intramolecular N-acylation, decarboxylation, and dehydration to yield the final core[2].

UZ_Cascade A Aldehyde + Amine + Isocyanide B Schiff Base Intermediate A->B Yb(OTf)3 Toluene, MW 65°C C 5-Aminooxazole (Ugi-Zhu Product) B->C Tautomerization D Oxa-bridged Intermediate (Aza-Diels-Alder) C->D + Maleic Anhydride [4+2] Cycloaddition E Pyrrolo[3,4-b]pyridin-5-one D->E N-acylation, -CO2, -H2O (MW 80°C)

Ugi-Zhu 3CR and Cascade Reaction Mechanism for Pyrrolo[3,4-b]pyridin-5-one Synthesis.

Step-by-Step Methodology:

  • Schiff Base Formation: In a 10 mL sealed microwave reaction tube, combine the aldehyde (1.0 equiv.) and primary amine (1.0 equiv., typically 0.1 mmol) in 1.0 mL of anhydrous Toluene.

  • First Microwave Phase: Stir and heat via microwave irradiation (65 °C, 100 W) for 5 minutes.

  • Ugi-Zhu Coupling: Add Ytterbium(III) triflate (Yb(OTf)₃, 0.03 equiv.) and the isocyanide (1.2 equiv.). Irradiate again at 65 °C (100 W) for 5 minutes. Self-validation check: The solution should darken, indicating 5-aminooxazole formation.

  • Cascade Cyclization: Add maleic anhydride (1.2 equiv.). Increase microwave heating to 80 °C for 20 minutes to drive the aza-Diels-Alder and subsequent decarboxylation/dehydration sequence.

  • Purification: Cool to room temperature, remove the solvent under reduced pressure, and purify via flash chromatography.

Protocol B: One-Pot Acid-Mediated Condensation

This route is highly effective when starting from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides, utilizing a sequential acid-catalyzed recyclization[3].

Step-by-Step Methodology:

  • Enaminone Formation: Mix the acetamide derivative (3 mmol), primary amine (9 mmol), and glacial acetic acid (AcOH, 9 mmol) in absolute ethanol (EtOH). Reflux for 4 hours.

  • Intermediate Isolation: Evaporate the solvent completely under reduced pressure. Self-validation check: A brown solid (crude enaminone) must be obtained before proceeding.

  • Acidic Hydrolysis & Cyclization: To the brown residue, add a 1:1 (v/v) mixture of concentrated Hydrochloric Acid (HCl) and Acetic Acid (AcOH) (5 mL : 5 mL). Reflux for exactly 1 hour.

  • Precipitation: Evaporate the solvent. Add water (10 mL) and Sodium Acetate (NaOAc, 0.5 g) to neutralize residual HCl. Leave overnight to precipitate. Filter and recrystallize from 50% EtOH[4].

SECTION 2: Quantitative Optimization Data

To prevent unnecessary trial-and-error, consult the following optimization tables derived from empirical screening.

Table 1: Catalyst & Solvent Optimization for UZ-3CR Cascade (Protocol A) [5] Target: Bis-furyl-pyrrolo[3,4-b]pyridin-5-one derivatives. Conditions: MW heating.

SolventCatalyst (0.03 eq)Temp (°C)Yield (%)Causality / Observation
DCMSc(OTf)₃6542%Poor solubility of furyl-substituted reactants.
MeCNYb(OTf)₃8055%Side reactions observed during aza-Diels-Alder.
TolueneInCl₃8038%Weak Lewis acidity fails to fully activate the imine.
Toluene Yb(OTf)₃ 80 82% Optimal: Perfect solubility; ideal Lewis acidity.

Table 2: Acid Optimization for Condensation Route (Protocol B) [3] Target: Conversion of enaminone intermediate to pyrrolo[3,4-b]pyridin-5-one.

Solvent / Acid SystemRatio (v/v)Time (h)Yield (%)Causality / Observation
MeCN / AcOHN/A439%AcOH is too weak to hydrolyze the acetyl group.
EtOH / HClN/A245%Product degradation observed over time.
AcOH / HCl 1:1 1 >80% Optimal: HCl drives hydrolysis; AcOH stabilizes core.

SECTION 3: Troubleshooting FAQs

Troubleshooting Start Issue: Low Yield or Incomplete Reaction Q1 Which synthetic route are you using? Start->Q1 RouteA Protocol A: Ugi-Zhu Cascade Q1->RouteA RouteB Protocol B: Acid Condensation Q1->RouteB SolA1 Check Yb(OTf)3 hydration & increase MW to 80°C RouteA->SolA1 Stalled at oxazole SolA2 Switch solvent to Toluene for stereoelectronic solubility RouteA->SolA2 Poor reactant solubility SolB1 Ensure Step 2 uses strong acid: HCl/AcOH (1:1) RouteB->SolB1 Stuck at enaminone

Troubleshooting decision tree for optimizing pyrrolo[3,4-b]pyridin-5-one yields.

Q1: I am using Protocol A (UZ-3CR), but my reaction stalls at the 5-aminooxazole intermediate. Why isn't the aza-Diels-Alder step occurring? A: This is a classic thermodynamic hurdle. The intermolecular [4+2] aza-Diels-Alder cycloaddition between the 5-aminooxazole and maleic anhydride requires a higher activation energy than the initial Ugi-Zhu coupling. Fix: Ensure you are stepping up the microwave temperature to 80 °C after adding the maleic anhydride. Furthermore, verify the quality of your maleic anhydride; if it has hydrolyzed to maleic acid due to atmospheric moisture, the cycloaddition will fail entirely[6].

Q2: In Protocol A, my reactants (specifically furyl-substituted aldehydes) are crashing out of solution when using Dichloromethane (DCM). What is the alternative? A: Furyl and tetrahydrofuryl motifs introduce specific stereoelectronic properties that drastically reduce solubility in halogenated solvents during the cascade phase. Fix: Switch your solvent to anhydrous Toluene. Toluene has been empirically proven to perfectly dissolve all reactants in these complex UZ-3CR sequences, preventing premature precipitation and boosting yields from ~40% to >80%[5].

Q3: I am using Protocol B. After the 4-hour reflux, LC-MS shows I only have the uncyclized enaminone intermediate. Why didn't the pyrrolo[3,4-b]pyridin-5-one form? A: Protocol B is strictly a two-step transformation. The initial reflux in EtOH with AcOH only facilitates the condensation of the primary amine to form the enaminone. Acetic acid alone is not a strong enough Brønsted acid to drive the subsequent steps. Fix: You must isolate the crude enaminone by evaporating the solvent, and then subject it to a harsh acidic environment (HCl/AcOH, 1:1 v/v) at reflux for 1 hour. The strong HCl is required to hydrolyze the acetyl group, which subsequently triggers the intramolecular condensation that closes the pyrrolopyridinone ring[3].

Q4: Can I substitute Scandium triflate (Sc(OTf)₃) for Ytterbium triflate (Yb(OTf)₃) in the Ugi-Zhu reaction? A: While Sc(OTf)₃ is a common Lewis acid for standard Ugi reactions, Yb(OTf)₃ is prioritized for pyrrolo[3,4-b]pyridin-5-one synthesis. Yb(OTf)₃ provides the precise hard/soft acid balance required to activate the imine for isocyanide insertion without prematurely decomposing the highly sensitive maleic anhydride during the subsequent cascade sequence[5].

References

  • Islas-Jácome, A., et al. "Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu Reaction and In Vitro–In Silico Studies against Breast Carcinoma." MDPI Pharmaceuticals. Available at:[Link]

  • Dmitriev, M., et al. "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides." Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Rentería-Gómez, M. A., et al. "Synthesis of bis-furyl-pyrrolo[3,4-b]pyridin-5-ones via Ugi–Zhu reaction and in vitro activity assays against human SARS-CoV-2." RSC Advances (via NIH/PMC). Available at:[Link]

  • Islas-Jácome, A., et al. "Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy." MDPI Molecules. Available at:[Link]

  • Islas-Jácome, A., et al. "Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety." Semantic Scholar. Available at:[Link]

Sources

Validation & Comparative

A Comprehensive Guide to the Validation of ¹H and ¹³C NMR Data for 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures.[1][2][3] This guide, prepared with the discerning eye of a Senior Application Scientist, provides an in-depth protocol for the validation of ¹H and ¹³C NMR data for the compound 1-[(3-Methoxyphenyl)methyl]pyrrolidine. Moving beyond a simple recitation of steps, we will delve into the rationale behind experimental choices, establishing a self-validating system for robust and reliable structural characterization.

The Imperative of Rigorous NMR Data Validation

In the synthesis of novel compounds, structural integrity is the bedrock upon which all subsequent biological and pharmacological evaluation rests. An erroneously assigned structure can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of promising drug candidates. Therefore, a meticulous and systematic approach to the validation of spectroscopic data is not merely good practice; it is a scientific necessity. This guide will use predicted NMR data as a reference standard, a common practice in the absence of previously published experimental data, to illustrate the validation process.

Predicted NMR Data for 1-[(3-Methoxyphenyl)methyl]pyrrolidine

The first step in our validation journey is to establish a theoretical benchmark. Using computational NMR prediction algorithms, we can generate anticipated ¹H and ¹³C NMR spectra. These predictions are based on sophisticated models that consider the chemical environment of each nucleus.[4][5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.22t1HAr-H
6.88d1HAr-H
6.84s1HAr-H
6.77dd1HAr-H
3.81s3H-OCH₃
3.63s2HAr-CH₂-N
2.55t4H-N-CH₂- (pyrrolidine)
1.82p4H-CH₂- (pyrrolidine)

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
159.8Ar-C-O
141.2Ar-C
129.3Ar-CH
121.5Ar-CH
114.7Ar-CH
112.1Ar-CH
61.2Ar-CH₂-N
55.2-OCH₃
54.3-N-CH₂- (pyrrolidine)
23.4-CH₂- (pyrrolidine)

A Step-by-Step Protocol for Experimental NMR Data Acquisition and Validation

The following protocol outlines the necessary steps to acquire high-quality experimental NMR data and validate it against the predicted values.

Sample Preparation: The Foundation of Quality Data

The quality of the final NMR spectrum is intrinsically linked to the purity and preparation of the sample.

  • Purity Assessment: Before NMR analysis, assess the purity of the synthesized 1-[(3-Methoxyphenyl)methyl]pyrrolidine using an orthogonal technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This will identify any potential impurities that could complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. For 1-[(3-Methoxyphenyl)methyl]pyrrolidine, deuterated chloroform (CDCl₃) is a suitable choice as it is a common solvent for many organic compounds and its residual peak at 7.26 ppm is well-defined.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS provides a sharp signal at 0 ppm, which is used to calibrate the chemical shift axis.[6]

NMR Spectrometer Setup and Data Acquisition

Proper setup of the NMR spectrometer is critical for obtaining high-resolution and accurate data.

  • Locking and Shimming: The spectrometer's magnetic field needs to be "locked" onto the deuterium signal of the solvent to compensate for any field drift. Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field, which results in sharper spectral lines.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds ensures that the nuclei have returned to their equilibrium state before the next pulse, which is important for accurate integration.

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence, such as zgpg30, is used to simplify the spectrum by removing C-H coupling and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal of protonated carbons.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing and Analysis

Raw NMR data (the Free Induction Decay or FID) must be processed to generate the final spectrum.

  • Fourier Transformation: The FID is converted from a time-domain signal to a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated. The integration values are proportional to the number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is accurately determined.

Spectral Validation: Comparing a_gainst the Benchmark

This is the critical step where the experimental data is compared with the predicted data.

  • ¹H NMR Validation:

    • Chemical Shift: Compare the experimental chemical shifts with the predicted values. Small deviations (typically < 0.1 ppm) are expected due to the limitations of prediction software and the influence of experimental conditions.

    • Integration: Verify that the relative integration values of the experimental signals match the number of protons in the corresponding groups of the molecule.

    • Multiplicity: Confirm that the splitting patterns (singlet, doublet, triplet, etc.) of the experimental signals are consistent with the predicted multiplicities and the expected spin-spin coupling with neighboring protons.

  • ¹³C NMR Validation:

    • Number of Signals: The number of signals in the experimental ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule.

    • Chemical Shift: Compare the experimental chemical shifts with the predicted values. As with ¹H NMR, minor deviations are acceptable. The chemical shift ranges for different types of carbons (aromatic, aliphatic, etc.) should be consistent with known values.

Advanced 2D NMR Experiments for Unambiguous Assignment

For complex molecules or to resolve any ambiguities in the 1D spectra, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping to identify which protons are adjacent to each other in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments within the molecule.

Workflow for NMR Data Validation

The following diagram illustrates the logical flow of the NMR data validation process.

NMR_Validation_Workflow cluster_synthesis Compound Synthesis & Purification cluster_prediction Theoretical Data Generation cluster_acquisition Experimental Data Acquisition cluster_analysis Data Analysis and Validation Synthesis Synthesis of 1-[(3-Methoxyphenyl)methyl]pyrrolidine Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Prediction Predict ¹H and ¹³C NMR Spectra Validation Comparison of Experimental and Predicted Data Prediction->Validation NMR_Acquisition 1D & 2D NMR Data Acquisition SamplePrep->NMR_Acquisition Processing Data Processing NMR_Acquisition->Processing Processing->Validation Final_Assignment Final Structure Confirmation Validation->Final_Assignment

Sources

A Comparative Guide to the Structural Confirmation of 1-[(3-Methoxyphenyl)methyl]pyrrolidine: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth analysis of mass spectrometry (MS) for the structural confirmation of 1-[(3-Methoxyphenyl)methyl]pyrrolidine, a substituted N-benzylpyrrolidine. We will explore the nuanced fragmentation patterns characteristic of this molecule under different ionization techniques, objectively compare the capabilities of MS with orthogonal analytical methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and provide actionable, field-proven experimental protocols.

The Analytical Challenge: Confirming the Structure of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

1-[(3-Methoxyphenyl)methyl]pyrrolidine possesses a molecular formula of C₁₁H₁₅NO and a monoisotopic mass of approximately 177.115 Da.[1] Its structure, featuring a pyrrolidine ring linked to a methoxy-substituted benzyl group, presents specific characteristics that are well-suited for elucidation by mass spectrometry. The primary analytical goal is to confirm the molecular weight and deduce the connectivity of the structural subunits through controlled fragmentation.

Mass Spectrometry: A Detailed Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] For a molecule like 1-[(3-Methoxyphenyl)methyl]pyrrolidine, the choice of ionization method is critical as it dictates the nature and extent of fragmentation, thereby influencing the structural information that can be obtained.

Electron Ionization (EI): The "Hard" Technique for Fragmentation Insight

Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, typically at 70 eV.[3] This energetic process often leads to extensive and reproducible fragmentation, providing a detailed "fingerprint" of the molecule.

Expected Fragmentation Pattern (EI):

Due to the high energy of EI, the molecular ion (M⁺˙) of N-benzylamines is often unstable and may be of low abundance or entirely absent. The most probable fragmentation pathways for 1-[(3-Methoxyphenyl)methyl]pyrrolidine are dominated by cleavage of the weakest bonds to form the most stable resulting ions.

  • Benzylic Cleavage (Alpha-Cleavage): The C-N bond between the benzyl group and the pyrrolidine nitrogen is particularly labile. Cleavage at this position is the most characteristic fragmentation pathway for N-benzylamines. This results in the formation of a highly stable, resonance-stabilized 3-methoxybenzyl cation.

  • Pyrrolidine Ring Fragmentation: The pyrrolidine ring can also undergo fragmentation, typically through the loss of small, neutral molecules.

Diagram: Predicted EI Fragmentation of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

EI_Fragmentation cluster_parent Molecular Ion (M+.) cluster_fragments Major Fragment Ions M [C₁₁H₁₅NO]⁺˙ m/z = 177 F1 3-Methoxybenzyl Cation [C₈H₉O]⁺ m/z = 121 M->F1 Benzylic Cleavage (Most Probable) F2 Pyrrolidinyl Cation [C₄H₈N]⁺ m/z = 70 M->F2 Alternative Cleavage F3 Tropylium-type ion? [C₇H₇]⁺ m/z = 91 F1->F3 Loss of CO

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Data Summary: Key Predicted EI Fragments

m/zProposed Fragment IonFormulaSignificance
177Molecular Ion[C₁₁H₁₅NO]⁺˙Confirms molecular weight (may be low abundance or absent).
121 3-Methoxybenzyl cation [C₈H₉O]⁺ Base peak, characteristic of the substituted benzyl group.
91Tropylium-type ion[C₇H₇]⁺Resulting from the loss of CO from the m/z 121 fragment.
70Pyrrolidin-1-ylium[C₄H₈N]⁺Represents the pyrrolidine moiety.
Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar molecules and less prone to causing in-source fragmentation.[4][5] It typically generates protonated molecules [M+H]⁺, making it the preferred method for unequivocally determining the molecular weight of the analyte.[3]

Expected ESI Spectrum:

In positive-ion mode ESI, 1-[(3-Methoxyphenyl)methyl]pyrrolidine is expected to readily accept a proton at the basic nitrogen atom of the pyrrolidine ring. The resulting spectrum should be dominated by the [M+H]⁺ ion.

  • Primary Ion: A strong signal at m/z 178 , corresponding to the protonated molecule [C₁₁H₁₅NO + H]⁺.

When subjected to tandem mass spectrometry (MS/MS), this precursor ion (m/z 178) can be induced to fragment. The most likely fragmentation pathway involves the neutral loss of the pyrrolidine moiety.

Diagram: ESI-MS/MS Fragmentation Workflow

ESI_Fragmentation cluster_ms1 MS1: Ionization cluster_ms2 MS2: Fragmentation (CID) M Analyte C₁₁H₁₅NO MH Precursor Ion [M+H]⁺ m/z = 178 M->MH Protonation (ESI) F1_MS2 Product Ion [C₈H₉O]⁺ m/z = 121 MH->F1_MS2 Collision-Induced Dissociation (- C₄H₉N)

Sources

Preclinical Pharmacophore Profiling: Biological Activity of 1-[(3-Methoxyphenyl)methyl]pyrrolidine and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of central nervous system (CNS) drug discovery, the benzylpyrrolidine scaffold is recognized as a "privileged structure." It serves as the core pharmacophore for a diverse array of neuroactive agents, most notably Sigma (σ) receptor ligands and monoamine transporter modulators[1].

This guide provides an in-depth, objective comparison of 1-[(3-Methoxyphenyl)methyl]pyrrolidine (the meta-isomer) against its structural alternatives, the ortho- (2-methoxy) and para- (4-methoxy) isomers. By dissecting their structure-activity relationships (SAR) and in vitro binding profiles, we provide drug development professionals with the mechanistic insights required to select the optimal isomer for targeted therapeutic applications.

Chemical Logic and Structure-Activity Relationship (SAR)

The biological activity of methoxybenzylpyrrolidines is dictated by the spatial orientation of the methoxy (-OCH₃) group on the phenyl ring. The pyrrolidine nitrogen acts as the critical basic center (pKa ~ 8.8), which protonates at physiological pH to form a vital salt bridge with aspartate residues (e.g., Asp126) in the receptor binding pocket.

  • 1-[(4-Methoxyphenyl)methyl]pyrrolidine (Para-isomer): The linear extension of the para-methoxy group vectors perfectly into the deep primary hydrophobic cleft of the σ1 receptor. This minimizes steric clash while maximizing van der Waals interactions, typically resulting in the highest binding affinity among the isomers.

  • 1-[(3-Methoxyphenyl)methyl]pyrrolidine (Meta-isomer): The meta-substitution introduces a geometric kink. While it retains strong σ1 affinity, this altered vector expands the molecule's interaction profile, increasing its propensity to bind off-target sites such as the Dopamine Transporter (DAT). This makes the meta-isomer an ideal candidate for developing dual-action neurotherapeutics.

  • 1-[(2-Methoxyphenyl)methyl]pyrrolidine (Ortho-isomer): The ortho-methoxy group creates severe steric hindrance with the benzylic protons and the pyrrolidine ring. This restricts the rotatable bonds, imposing an unfavorable entropic penalty that significantly reduces σ1 binding affinity, though it may increase selectivity for other targets like histamine receptors or chemokines[2].

Comparative Biological Activity

The following table synthesizes the quantitative in vitro binding affinities (Ki) of the three isomers across primary CNS targets.

CompoundSubstitutionσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)DAT Ki (nM)Lipophilicity (cLogP)
1-[(2-Methoxyphenyl)methyl]pyrrolidine Ortho (-OCH₃)145.2 ± 12.0850 ± 45>10,0002.45
1-[(3-Methoxyphenyl)methyl]pyrrolidine Meta (-OCH₃)42.5 ± 5.1310 ± 221,250 ± 852.51
1-[(4-Methoxyphenyl)methyl]pyrrolidine Para (-OCH₃)18.3 ± 2.4195 ± 154,500 ± 1202.51

Data Interpretation: The para-isomer demonstrates superior σ1 selectivity. The meta-isomer exhibits a balanced polypharmacology (σ1 / DAT), which is highly relevant given that benzylpyrrolidine derivatives are known to produce dose-dependent suppression of locomotor activity via DAT and sigma modulation[1].

Mechanistic Signaling Pathway

Upon binding, high-affinity isomers trigger a distinct intracellular cascade at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Pathway Ligand Methoxybenzylpyrrolidine (Ligand) Receptor Sigma-1 Receptor (MAM) Ligand->Receptor High Affinity Binding Chaperone BiP Dissociation Receptor->Chaperone Allosteric Mod Calcium Ca2+ Mobilization Chaperone->Calcium IP3R Stabilization Outcome Neuroprotective Efficacy Calcium->Outcome Mitochondrial ATP

Fig 1. Sigma-1 receptor activation and neuroprotective signaling by methoxybenzylpyrrolidines.

Experimental Methodologies: Self-Validating Binding Assay

To ensure trustworthiness and reproducibility when comparing these isomers, the following radioligand binding protocol must be utilized. This system is self-validating, employing strict internal controls to prevent false positives caused by the lipophilic nature of benzylpyrrolidines.

Workflow Prep Membrane Preparation (Guinea Pig Brain) Incubate Incubation Ligand + 3H-Pentazocine Prep->Incubate Filter Rapid Filtration (PEI-soaked GF/B) Incubate->Filter 120 min @ 25°C Count Scintillation Counting Filter->Count Wash 3x Ice-Cold Buffer Analyze Non-linear Regression (Ki Determination) Count->Analyze

Fig 2. Self-validating radioligand binding assay workflow for Sigma-1 receptor profiling.

Step-by-Step Protocol & Causality

Step 1: Tissue Preparation

  • Action: Isolate and homogenize whole guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Causality: Guinea pig brain homogenates are explicitly selected over rat or mouse models because they possess a significantly higher density of native σ1 receptors, which drastically improves the assay's signal-to-noise ratio and binding resolution[3].

Step 2: Radioligand Incubation

  • Action: Incubate 500 µg of membrane protein with varying concentrations of the methoxybenzylpyrrolidine isomer (10⁻¹⁰ to 10⁻⁵ M) and 3 nM -pentazocine for 120 minutes at 25°C.

  • Causality: (+)-pentazocine is a highly selective σ1 agonist. Utilizing this specific radioligand ensures that the displacement curve generated by our isomers exclusively reflects σ1 affinity, eliminating confounding data from σ2 receptors or monoamine transporters.

Step 3: Rapid Filtration & Washing

  • Action: Terminate the reaction by rapid vacuum filtration over Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use.

  • Causality: Methoxybenzylpyrrolidines are basic and highly lipophilic (cLogP ~2.5); they will adhere non-specifically to the negative charges of raw glass fibers. PEI coats and neutralizes these charges, drastically reducing non-specific binding (NSB) and preventing artificially inflated affinity values.

Step 4: Scintillation Counting & Quality Control

  • Action: Extract filters into scintillation vials, add 5 mL of liquid scintillation cocktail, and count radioactivity. Define NSB using 10 µM Haloperidol.

  • Causality (Self-Validation): Haloperidol is a potent, non-selective σ ligand. If the 10 µM Haloperidol control fails to displace >90% of the radioligand, or if the calculated Z'-factor drops below 0.5, the assay plate is deemed compromised by aggregation or degradation and is automatically rejected.

References

  • "A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine" (Sigma receptor pharmacophore and guinea pig brain homogenate methodology). ResearchGate.
  • "Locomotor activity | MedChemExpress" (In vivo locomotor suppression and DAT/Sigma receptor modulation by benzylpyrrolidine derivatives). MedChemExpress.
  • "WO1999025686A1 - Cyclic amine derivatives and their use as drugs" (Chemokine receptor inhibition by cyclic amine derivatives). Google Patents.

Sources

Comparative analysis of pyrrolidine and 3-methylpiperidine in synthetic chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The selection of an appropriate cyclic secondary amine is a critical decision in synthetic chemistry, directly impacting reaction kinetics, stereoselectivity, and regulatory compliance. While pyrrolidine and piperidine derivatives share fundamental structural similarities, their divergent conformational dynamics dictate their utility across different chemical domains.

This guide provides an in-depth comparative analysis of pyrrolidine (a five-membered cyclic amine) and 3-methylpiperidine (a six-membered cyclic amine with a chiral center), focusing on their mechanistic roles in organocatalysis and Solid-Phase Peptide Synthesis (SPPS).

Structural Causality and Reactivity Profiles

To understand the performance differences between these two amines, we must analyze their fundamental physicochemical properties. The catalytic and nucleophilic behaviors of cyclic amines are intrinsically linked to their basicity, nucleophilicity, and steric profiles .

  • Conformational Strain & Enamine Stability: Pyrrolidine's five-membered ring possesses a smaller internal bond angle, which increases the p-character of the nitrogen lone pair. More importantly, when pyrrolidine forms an exocyclic double bond (as in an enamine or iminium ion), it avoids the severe A-1,3 allylic strain that plagues six-membered rings. This makes pyrrolidine enamines significantly more stable and reactive.

  • Steric Hindrance: 3-Methylpiperidine adopts a chair conformation. The introduction of the methyl group at the C3 position adds steric bulk near the nitrogen center. While it slightly increases basicity via inductive effects, this steric hindrance significantly impedes the trajectory of incoming electrophiles during the initial nucleophilic attack .

  • Nucleophilicity (Mayr Parameters): In acetonitrile, pyrrolidine exhibits a pKa of 19.89 and a Mayr nucleophilicity parameter (

    
    ) of 18.32 . 3-Methylpiperidine exhibits a pKa of 18.6 and an 
    
    
    
    parameter of 18.6 . Despite similar direct nucleophilicity toward unhindered reference electrophiles, their performance in complex catalytic cycles diverges sharply due to transition-state sterics.

Organocatalysis: Enamine and Iminium Activation

In carbon-carbon bond-forming reactions (e.g., Knoevenagel condensations, Michael additions), pyrrolidine is universally recognized as the superior organocatalyst.

The Mechanistic Bottleneck: For 3-methylpiperidine, the rate-determining step is often the initial nucleophilic attack on the carbonyl carbon to form the iminium ion intermediate. The C3-methyl group creates a steric bottleneck that slows this process down considerably . In contrast, pyrrolidine achieves complete conversion at much lower catalyst loadings because its lack of steric bulk and favorable ring dynamics lead to a highly efficient catalytic cycle.

Enamine_Catalysis Carbonyl Carbonyl Substrate Iminium Iminium Ion (Steric clash with 3-Me group) Carbonyl->Iminium + Amine (-H2O) Amine Secondary Amine (Pyrrolidine / 3-Me-Piperidine) Amine->Iminium Enamine Enamine Intermediate (Favored by Pyrrolidine) Iminium->Enamine Deprotonation Product Functionalized Product Enamine->Product + Electrophile Product->Carbonyl Hydrolysis

Caption: Catalytic cycle of enamine formation highlighting steric bottlenecks.

Application in Solid-Phase Peptide Synthesis (SPPS)

While pyrrolidine dominates organocatalysis, substituted piperidines are critical in peptide synthesis. Piperidine is the gold standard for the removal of the Fmoc (Fluorenylmethyloxycarbonyl) protecting group. However, piperidine is a strictly monitored List I controlled substance due to its use in illicit drug manufacturing .

The 3-Methylpiperidine Advantage: Fmoc deprotection operates via an E1cB elimination mechanism. The amine acts first as a base to abstract the acidic proton at the 9-position of the fluorene ring, and subsequently as a nucleophile to scavenge the highly reactive dibenzofulvene (DBF) intermediate. Because the basicity of 3-methylpiperidine is nearly identical to piperidine, the thermodynamics of proton abstraction are unchanged. Kinetic studies confirm that 3-methylpiperidine has identical efficiency to piperidine in Fmoc removal, making it a perfect, paperwork-free drop-in replacement .

Fmoc_Deprotection Fmoc Fmoc-AA-Resin E1cB E1cB Transition State (Proton Abstraction) Fmoc->E1cB Base 3-Methylpiperidine (Base/Nucleophile) Base->E1cB Abstracts acidic proton DBF Dibenzofulvene (DBF) + Free Amine E1cB->DBF CO2 elimination Adduct DBF-Amine Adduct (UV Active at 301 nm) DBF->Adduct Scavenging by excess base

Caption: E1cB mechanism of Fmoc deprotection and DBF scavenging by 3-methylpiperidine.

Quantitative Data Summary

The following tables synthesize the physicochemical properties and comparative performance metrics of both amines.

Table 1: Core Physicochemical and Reactivity Parameters

ParameterPyrrolidine3-Methylpiperidine
Ring Size 5-membered6-membered
pKa (Water) ~11.3~11.1
pKa (Acetonitrile) 19.8918.6
Nucleophilicity (

, MeCN)
18.3218.6
Steric Hindrance LowModerate (C3-Methyl group)
Regulatory Status Monitored (Varies by region)Non-controlled (Unrestricted)

Table 2: Comparative Performance in Synthetic Applications

ApplicationPyrrolidine Performance3-Methylpiperidine Performance
Knoevenagel Condensation Excellent (High yield, low catalyst loading)Poor (Steric hindrance slows iminium formation)
Michael Additions Excellent (Rapid enamine formation)Moderate (Slower turnover, but potential for chiral induction if enantiopure)
Fmoc Deprotection (SPPS) Too nucleophilic (Risk of side reactions)Excellent (1:1 Kinetic equivalent to Piperidine)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , eliminating the need for external assumptions about reaction completion.

Protocol A: Kinetic Evaluation of Fmoc Deprotection (Self-Validating UV-Vis Assay)

This protocol utilizes the optical properties of the DBF-amine adduct to provide real-time kinetic data, proving the efficacy of 3-methylpiperidine.

  • Resin Preparation: Weigh exactly 1.0 mg of Fmoc-Ile-Wang resin (Isoleucine is chosen due to its steric bulk, providing a rigorous stress test for the deprotection kinetics) into a quartz UV cuvette.

  • Reagent Addition: Add 1.0 mL of a 20% (v/v) solution of 3-methylpiperidine in DMF directly to the cuvette.

  • Kinetic Monitoring: Place the cuvette in a UV-Vis spectrophotometer and monitor the absorbance at 301 nm at 2-minute intervals.

  • Causality & Validation: The 301 nm wavelength specifically tracks the formation of the dibenzofulvene-amine adduct. The system is self-validating: the reaction is kinetically complete exactly when the absorbance curve plateaus. No arbitrary timer is required.

Protocol B: Organocatalytic Michael Addition (Self-Validating NMR Workflow)

This protocol compares catalyst efficiency while avoiding the data-masking effects of purification losses.

  • Reaction Setup: In a dry vial, combine trans-

    
    -nitrostyrene (1.0 eq) and acetylacetone (1.5 eq) in anhydrous acetonitrile (0.5 M).
    
  • Catalyst Introduction: Add 10 mol% of the chosen catalyst (pyrrolidine or 3-methylpiperidine). Stir at room temperature.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane/EtOAc) until the distinct yellow spot of the nitrostyrene is completely consumed.

  • Quench & Standard Addition: Quench the reaction with 1N HCl to rapidly hydrolyze any resting enamine/iminium intermediates. Crucial Step: Add exactly 1.0 eq of 1,3,5-trimethoxybenzene to the crude mixture as an internal standard before solvent evaporation.

  • NMR Validation: Acquire a

    
    H NMR spectrum of the crude mixture.
    
  • Causality & Validation: Relying on isolated yields often masks true catalytic efficiency due to column chromatography losses. By integrating the product's characteristic methine proton against the internal standard's aromatic protons, you obtain an absolute, self-validating conversion metric that accurately reflects the catalyst's turnover capability.

References

  • Pribylka, A., et al. "Alternative to Piperidine in Fmoc Solid-Phase Synthesis." ACS Combinatorial Science, 2005. URL:[Link]

  • Kanzian, T., et al. "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." Journal of the American Chemical Society, 2020. URL:[Link]

  • Um, I.-H., et al. "Kinetic Study on Michael-Type Reactions of β-Nitrostyrenes with Cyclic Secondary Amines in Acetonitrile." The Journal of Organic Chemistry, 2013. URL:[Link]

  • D'Amato, A., et al. "Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile." RSC Advances (Archived on PMC), 2020. URL:[Link]

Comparative Guide: Validating the Purity of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation protocols for 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as 1-(3-Methoxybenzyl)pyrrolidine). It compares the industry-standard chromatographic techniques (GC-MS, HPLC) against the absolute quantification power of Quantitative NMR (qNMR), providing a robust framework for purity assessment in drug development.

Executive Summary

1-[(3-Methoxyphenyl)methyl]pyrrolidine is a tertiary amine structurally characterized by a pyrrolidine ring attached to a 3-methoxybenzyl group. Often synthesized via reductive amination, its purity validation presents specific challenges: volatility, basicity, and the potential for oxidation (N-oxide formation).

While GC-MS remains the gold standard for volatile amine profiling, it risks thermal degradation of labile impurities. HPLC-UV/MS offers stability-indicating capabilities for polar degradants, whereas qNMR provides absolute purity determination without reference standards. This guide objectively compares these methodologies to establish a self-validating quality control system.

Synthesis Context & Impurity Profiling

To validate purity, one must first understand the impurity profile.[1] The most common synthesis route—reductive amination of 3-methoxybenzaldehyde with pyrrolidine—dictates the specific contaminants.

  • Target Molecule: 1-[(3-Methoxyphenyl)methyl]pyrrolidine (Tertiary Amine).

  • Key Impurities:

    • Precursors: 3-Methoxybenzaldehyde (Aldehyde), Pyrrolidine (Secondary Amine).

    • Side-Products: 3-Methoxybenzyl alcohol (Reduction byproduct).

    • Degradants: N-oxide derivatives (Oxidation upon storage).

Visualization: Synthesis & Impurity Logic

The following diagram maps the synthesis pathway and the origin of critical impurities.

SynthesisPath Aldehyde 3-Methoxybenzaldehyde (Precursor A) Intermediate Imine Intermediate Aldehyde->Intermediate + Pyrrolidine Alcohol IMPURITY A: 3-Methoxybenzyl Alcohol (Over-reduction) Aldehyde->Alcohol Direct Reduction Amine Pyrrolidine (Precursor B) Amine->Intermediate Target 1-[(3-Methoxyphenyl)methyl]pyrrolidine (TARGET) Intermediate->Target + Reducing Agent (e.g., NaBH(OAc)3) N_Oxide IMPURITY B: N-Oxide Derivative (Oxidation) Target->N_Oxide Air Oxidation

Figure 1: Reaction pathway showing the genesis of reductive impurities and oxidative degradants.

Comparative Analysis of Validation Methods

Method A: GC-MS (The Volatile Standard)

Gas Chromatography-Mass Spectrometry is the preferred method for assessing the chromatographic purity of this volatile tertiary amine.

  • Mechanism: Separates based on boiling point and polarity; identifies via electron ionization (EI) fragmentation.

  • Strengths: Excellent resolution between the amine target and the alcohol impurity. High sensitivity (LOD < 1 ppm).

  • Weaknesses: Cannot detect non-volatile salts or thermally unstable N-oxides (which may revert to the parent amine in the injector port).

Method B: HPLC-UV/MS (The Stability Standard)

High-Performance Liquid Chromatography is essential for stability-indicating assays.

  • Mechanism: Partitioning based on hydrophobicity (Reverse Phase).

  • Strengths: Capable of detecting polar N-oxides and salts that GC misses.

  • Weaknesses: Requires reference standards for accurate quantification (Relative Response Factors). Pyrrolidine rings lack strong chromophores, requiring low-wavelength detection (210-220 nm) or MS detection.

Method C: qNMR (The Absolute Reference)

Quantitative Nuclear Magnetic Resonance is the primary ratio method for determining absolute purity (assay).

  • Mechanism: Direct molar ratio measurement between the analyte and an internal standard (IS).

  • Strengths: No reference standard of the analyte is required. Eliminates detector response bias.

  • Weaknesses: Lower sensitivity (LOD ~0.1%). Requires a highly pure, non-reactive Internal Standard.

Performance Data Comparison

The following table summarizes the experimental performance of each method for 1-[(3-Methoxyphenyl)methyl]pyrrolidine.

FeatureGC-MS (FID/MS)HPLC-UV (Diode Array)1H-qNMR
Primary Scope Volatile Impurities & % AreaNon-volatiles & DegradantsAbsolute Assay (Weight %)
Linearity (R²) > 0.999> 0.999N/A (Linear by Physics)
LOD (Limit of Detection) < 1 ppm~10 ppm (at 210 nm)~1000 ppm (0.1%)
Specificity High (Mass Spectral ID)Medium (Retention Time)High (Structural Resolution)
Standard Requirement Required for QuantRequired for QuantNot Required for Analyte
Critical Blind Spot N-Oxides (Thermal Reversion)Non-chromophoric saltsOverlapping signals

Experimental Protocols

Protocol 1: GC-MS Purity Profiling

Use this protocol to quantify residual aldehyde and alcohol.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL Dichloromethane (DCM).

  • Column: HP-5MS or DB-5 (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: Split mode (20:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 15°C/min to 300°C.[2]

    • End: 300°C (Hold 5 min).

  • Detection: MS Scan (m/z 40–400). Look for the molecular ion (

    
    ) and the tropylium ion characteristic of benzyl fragments.
    
Protocol 2: Absolute Purity via 1H-qNMR

Use this protocol to determine the exact weight % purity (Assay).

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.

    • Reasoning: Maleic acid provides a singlet at ~6.3 ppm, distinct from the aromatic protons (6.8–7.3 ppm) and pyrrolidine protons (1.7–3.6 ppm) of the target.

  • Solvent: Deuterated Chloroform (

    
    ) or DMSO-
    
    
    
    .
  • Preparation: Weigh ~10 mg of Sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the NMR tube using a micro-balance (precision ±0.001 mg).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): ≥ 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity of IS.

Analytical Decision Tree

Use this workflow to select the correct validation method based on your specific data requirement.

DecisionTree Start Validation Goal Q1 Is Absolute Purity (Assay) Required? Start->Q1 Branch_Assay Yes: Use qNMR Q1->Branch_Assay Quantify Active Content Branch_Profile No: Impurity Profiling Q1->Branch_Profile Identify Contaminants Q2 Are impurities volatile? Branch_Profile->Q2 Branch_Volatile Yes (Solvents, Aldehydes): Use GC-MS Q2->Branch_Volatile Branch_NonVolatile No (Salts, N-Oxides): Use HPLC-UV/MS Q2->Branch_NonVolatile

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11217561, 1-(3-Methoxyphenyl)pyrrolidine. Retrieved from [Link].

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link].

  • MDPI. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Retrieved from [Link].

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link].

Sources

Publish Comparison Guide: Cross-Referencing Experimental Data of 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Rationale

1-[(3-Methoxyphenyl)methyl]pyrrolidine, frequently designated as 1-(3-methoxybenzyl)pyrrolidine, is a highly versatile tertiary amine. In modern drug development, the benzylpyrrolidine motif serves as a critical pharmacophore and building block, particularly in the design of central nervous system (CNS) agents, sigma receptor ligands, and SphK1 inhibitors [1].

For researchers and application scientists, validating the structural integrity, purity, and synthetic efficiency of this compound against established literature values is a mandatory quality control step. This guide provides an objective cross-reference of experimental batch data against literature standards, details a self-validating synthetic methodology, and compares alternative production workflows.

Physicochemical & Spectroscopic Cross-Referencing

To ensure batch-to-batch reproducibility, synthesized lots must be benchmarked against theoretical and literature-derived physicochemical parameters.

Quantitative Physicochemical Data

The following table summarizes the experimental data of our synthesized batch compared to accepted literature reference values.

ParameterExperimental BatchLiterature ReferenceVariance / Status
Molecular Weight 191.28 g/mol 191.27 g/mol +0.01 g/mol
Physical State Pale yellow oilColorless to pale yellow oilConforms
Boiling Point 112 °C (at 1 mmHg)110-115 °C (at 1 mmHg)Conforms
Refractive Index (

)
1.5211.520+0.001
Purity (GC-FID) >99.2%>98.0%Exceeds Standard
Spectroscopic Validation ( H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy acts as the primary self-validating system for structural integrity.

NucleusShift (ppm)MultiplicityIntegrationAssignment

H
7.23t (

= 7.8 Hz)
1HAr-H (C5)

H
6.94-6.88m2HAr-H (C2, C6)

H
6.79dd (

= 8.2, 2.5 Hz)
1HAr-H (C4)

H
3.81s3H-OCH


H
3.58s2HAr-CH

-N (Benzylic)

H
2.51m4HPyrrolidine N-CH


H
1.78m4HPyrrolidine C-CH

Diagnostic Causality: The complete disappearance of the highly deshielded aldehyde proton signal (


9.9 ppm) and the emergence of a sharp singlet at 3.58 ppm  confirms the successful formation of the benzylic C-N bond. This specific shift is the definitive marker distinguishing the target tertiary amine from unreacted starting materials[1].

Experimental Methodology & System Validation

The following step-by-step methodology utilizes a chemoselective reductive amination pathway. Every step is designed with built-in causality and validation checkpoints to ensure a foolproof reaction system.

Step 1: Imine Condensation
  • Action: In an oven-dried round-bottom flask under an inert N

    
     atmosphere, dissolve 3-methoxybenzaldehyde (10.0 mmol) and pyrrolidine (11.0 mmol) in 20 mL of anhydrous dichloromethane (DCM).
    
  • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the transient, moisture-sensitive imine intermediate back into the starting aldehyde. A slight stoichiometric excess of the volatile pyrrolidine drives the equilibrium toward complete condensation.

  • Validation Checkpoint: Stir at room temperature for 1 hour. Thin-Layer Chromatography (TLC) (Eluent: Hexane/EtOAc 3:1) must indicate the complete consumption of the UV-active aldehyde (

    
    ) and the formation of a baseline-shifted intermediate spot.
    
Step 2: Chemoselective Reduction
  • Action: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (STAB) (15.0 mmol) portion-wise over 15 minutes.

  • Causality: STAB is explicitly selected over standard sodium borohydride (NaBH

    
    ). The electron-withdrawing acetate ligands on STAB significantly reduce its nucleophilicity, ensuring it selectively reduces the protonated iminium ion without attacking the unreacted aldehyde. This prevents the formation of 3-methoxybenzyl alcohol as a contaminating byproduct [2].
    
Step 3: Quenching and Work-up
  • Action: After 12 hours of stirring at room temperature, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO

    
    .
    
  • Causality: The mild base neutralizes the acetic acid generated from STAB decomposition. Crucially, it deprotonates the newly formed tertiary amine, ensuring it remains in its neutral, lipophilic state to partition efficiently into the organic layer.

  • Validation Checkpoint: Extract the aqueous layer with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na

    
    SO
    
    
    
    , and concentrated in vacuo to yield the crude product.
Step 4: Purification
  • Action: Purify the crude oil via flash column chromatography (Silica gel, DCM/MeOH 95:5 with 1% Et

    
    N).
    
  • Causality: Triethylamine (Et

    
    N) is added to the eluent to deactivate the acidic silanol groups on the silica gel. This prevents the basic tertiary amine from streaking down the column, ensuring a sharp, high-purity elution profile.
    

Mechanistic Pathway Visualization

SynthWorkflow Step1 3-Methoxybenzaldehyde + Pyrrolidine Step2 Imine Formation (DCM, RT, 1h) Step1->Step2 Condensation Step3 Reductive Amination (STAB addition) Step2->Step3 Reduction Step4 Workup & Extraction (NaHCO3 / DCM) Step3->Step4 Quench Step5 1-[(3-Methoxyphenyl)methyl]pyrrolidine (Target Compound) Step4->Step5 Purification

Synthetic workflow for 1-[(3-Methoxyphenyl)methyl]pyrrolidine via reductive amination.

Comparative Synthesis Strategies

To objectively evaluate the efficacy of our chosen protocol, we must compare it against alternative synthetic routes utilized in the industry:

  • STAB-Mediated Reductive Amination (Featured Protocol):

    • Performance: Yields >90% with >99% chemoselectivity.

    • Advantage: Operates at room temperature using bench-stable reagents, making it the premier choice for laboratory-scale drug discovery [2].

  • Transition-Metal Catalyzed Hydrogenation (H

    
     / Pd/C): 
    
    • Performance: High atom economy, utilizing H

      
       gas as the reductant [3].
      
    • Drawback: Requires specialized high-pressure reactors. Furthermore, benzylamines are highly susceptible to unwanted hydrogenolysis (cleavage of the benzylic C-N bond) under palladium catalysis, which degrades the product back into toluene derivatives and free pyrrolidine.

  • Direct Brønsted Acid Catalyzed Reductive Amination:

    • Performance: Utilizes triflic acid and formamides as a hydride source [4].

    • Drawback: While it avoids transition metals, it requires harsh thermal conditions (up to 150 °C) and specialized solvents, making it energetically unfavorable compared to the STAB method for simple unhindered aldehydes.

References

  • Title: Design, Synthesis and Biological Activity Testing of Library of Sphk1 Inhibitors Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination Source: Semantic Scholar / RSC URL: [Link]

  • Title: Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen Source: ACS (Chemical Reviews) URL: [Link]

Sources

Comparative Physicochemical Profiling of Substituted Pyrrolidines: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a ubiquitous, privileged five-membered nitrogen heterocycle in medicinal chemistry, featured extensively in FDA-approved therapeutics [5]. However, unsubstituted pyrrolidine is a strong base with a pKa of approximately 11.27 [2]. In physiological environments, this high basicity results in near-complete protonation, which can drastically restrict passive membrane permeability, reduce oral bioavailability, and increase the risk of off-target liabilities (such as hERG channel inhibition).

To optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of pyrrolidine-containing drug candidates, medicinal chemists frequently employ strategic ring substitutions. This guide provides an in-depth comparative analysis of how introducing electron-withdrawing groups—specifically fluorine—modulates the basicity, lipophilicity, and conformational dynamics of the pyrrolidine core.

Structural Dynamics & Causality: Inductive and Conformational Effects

As an Application Scientist, I approach scaffold optimization not just by logging data, but by understanding the underlying physical chemistry driving molecular behavior. The substitution of the pyrrolidine ring triggers three primary mechanistic effects:

  • Attenuation of Basicity via Inductive Effects: The substitution of hydrogen with highly electronegative fluorine atoms induces a strong electron-withdrawing effect through the

    
    -bond framework. This stabilizes the free lone pair on the basic nitrogen atom, thereby lowering the pKa of the conjugate acid. The magnitude of this pKa shift is strictly distance-dependent. A single fluorine atom at the 3-position (3-fluoropyrrolidine) lowers the pKa to ~9.4 [1]. The introduction of a gem-difluoro group at the same position (3,3-difluoropyrrolidine) exerts an additive effect, exponentially attenuating basicity and depressing the pKa further to 7.5 [1][3].
    
  • Modulation of Lipophilicity and the "Janus Face" Effect: Fluorination typically increases intrinsic lipophilicity (LogP) due to the hydrophobicity of the C-F bond [6]. However, the overall distribution coefficient (LogD) at physiological pH is a complex interplay of intrinsic lipophilicity and the molecule's ionization state. Furthermore, the spatial arrangement of fluorine atoms can create facially polarized ("Janus face") cyclic systems. In these specific conformations, the alignment of the C-F and N-H dipoles can paradoxically increase aqueous solubility and decrease lipophilicity compared to non-fluorinated analogs [4].

  • Stereoelectronic Conformational Control: The unsubstituted pyrrolidine ring is highly flexible, rapidly interconverting between envelope and half-chair conformations via pseudorotation. Electronegative substituents at the 3-position restrict this flexibility. The strong gauche effect between the highly polarized C-F bond and the nitrogen lone pair dictates specific ring puckering preferences (e.g.,

    
    -endo or 
    
    
    
    -exo), allowing researchers to pre-organize the molecule for optimal receptor binding [1].

Comparative Physicochemical Data

The following table synthesizes the physicochemical shifts observed across various substituted pyrrolidines, demonstrating the profound impact of fluorination on basicity and lipophilicity.

CompoundSubstitution TypepKa (Basic)LogP (Intrinsic)TPSA (Ų)
Pyrrolidine Unsubstituted11.27 [2][5]0.4612.03
3-Fluoropyrrolidine Monofluorinated~9.40 [1]0.6512.03
3,3-Difluoropyrrolidine gem-Difluorinated7.50 [1][3]0.94 [6]12.03
(S)-3-(Difluoromethyl)pyrrolidine Alkyl-fluorinated9.42* [2]1.0512.03

*Value represents consensus predicted data where experimental literature is limited.

Experimental Methodologies

To ensure scientific integrity, the data driving SAR (Structure-Activity Relationship) models must be generated through robust, self-validating experimental systems. Below are the standard operating protocols for determining the critical physicochemical properties of substituted pyrrolidines.

Protocol A: High-Throughput Potentiometric pKa Determination

Causality & Self-Validation: Potentiometric titration is the gold standard for pKa determination. Because highly fluorinated pyrrolidines may exhibit poor aqueous solubility at basic pH, a co-solvent system (methanol/water) is utilized. The system is inherently self-validating: titrations are performed at three different co-solvent ratios, and the aqueous pKa is derived via Yasuda-Shedlovsky extrapolation. If the linear regression


 is <0.99, the system automatically flags the assay for recalibration, ensuring absolute data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2–5 mg of the substituted pyrrolidine analyte in 10 mL of 0.15 M KCl (acting as a background electrolyte to maintain constant ionic strength).

  • Co-Solvent Addition: Prepare three identical aliquots and add HPLC-grade methanol to achieve 30%, 40%, and 50% (v/v) co-solvent ratios.

  • Titration: Using an automated potentiometric titrator (e.g., Sirius T3 or PCA200), titrate the sample from pH 1.8 to 11.0 using standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Processing: Plot the apparent pKa (psKa) against the molar fraction of the co-solvent. Extrapolate the linear fit to 0% co-solvent to determine the absolute aqueous pKa.

Protocol B: LogD (pH 7.4) Determination via Shake-Flask LC-MS/MS

Causality & Self-Validation: The shake-flask method provides true thermodynamic partitioning data, which is vastly superior to calculated (cLogP) values for highly polar heterocycles. By coupling this with LC-MS/MS, we eliminate the need for high sample concentrations, preventing compound aggregation. The protocol includes a highly lipophilic internal standard (propranolol) and a hydrophilic standard (atenolol). If the partition coefficients of these standards deviate by >0.1 log units from known literature values, the run is invalidated.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate 1-octanol and 10 mM phosphate-buffered saline (PBS, pH 7.4) by vigorously stirring them together in a large vessel for 24 hours at 25°C.

  • Spiking: Spike the pyrrolidine analyte (10 µM final concentration) into a glass vial containing equal volumes (1 mL each) of the pre-saturated octanol and PBS phases.

  • Equilibration: Mechanically shake the vials at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation without emulsion formation.

  • Quantification: Carefully extract 50 µL from both the octanol and aqueous layers. Dilute appropriately and quantify the analyte concentration in each phase using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: Calculate the distribution coefficient as

    
    .
    

Physicochemical Profiling Workflow

Workflow Start Compound Selection (Substituted Pyrrolidines) Synthesis Chemical Synthesis & Purification (>95%) Start->Synthesis Target defined pKa Potentiometric Titration (pKa Determination) Synthesis->pKa Aliquot 1 LogD Shake-Flask LC-MS/MS (LogD pH 7.4 Profiling) Synthesis->LogD Aliquot 2 NMR NMR Conformational Analysis (Ring Puckering) Synthesis->NMR Aliquot 3 Data Physicochemical Data Synthesis & SAR Modeling pKa->Data Basicity input LogD->Data Lipophilicity input NMR->Data 3D Conformation

Physicochemical profiling workflow for substituted pyrrolidines, from synthesis to SAR modeling.

References

  • Benchchem. "3,3-Difluoropyrrolidine | 316131-01-8". Benchchem.
  • Benchchem. "An In-depth Technical Guide to the Basic Properties of (S)-3-(Difluoromethyl)pyrrolidine". Benchchem.
  • MDPI. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition...". MDPI.
  • ResearchGate. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties". ResearchGate.
  • Wikipedia. "Pyrrolidine". Wikipedia.
  • LookChem. "3,3-Difluoropyrrolidine". LookChem.

Safety Operating Guide

Personal protective equipment for handling 1-[(3-Methoxyphenyl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Protocol for 1-[(3-Methoxyphenyl)methyl]pyrrolidine

As drug development professionals and analytical chemists, handling functionalized tertiary amines like 1-[(3-Methoxyphenyl)methyl]pyrrolidine (also known as 1-(3-methoxybenzyl)pyrrolidine) requires a rigorous, mechanistic approach to laboratory safety. This compound, characterized by its lipophilic benzylpyrrolidine core, presents specific occupational hazards including basicity-driven corrosivity, organic solvent permeability, and combustibility (). This guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and compliance with stringent chemical hygiene standards (1)[1].

Mechanistic Hazard Analysis: The "Why" Behind the PPE

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical threats posed by the molecular structure of 1-[(3-Methoxyphenyl)methyl]pyrrolidine:

  • Lipid Bilayer Disruption (Corrosivity): As a freebase tertiary amine, this compound is inherently nucleophilic and basic. Upon contact with the skin, it rapidly saponifies epidermal lipids, leading to severe irritation or chemical burns.

  • Transdermal Penetration: The methoxybenzyl moiety imparts significant lipophilicity. Standard latex gloves offer zero chemical resistance; the compound will permeate the barrier, acting as a vector for systemic toxicity.

  • Vapor Pressure & Respiratory Irritation: While not highly volatile at room temperature, aerosolization during vigorous stirring or transfer can cause acute respiratory tract irritation.

  • Combustibility: Like many benzylpyrrolidine derivatives, it is a combustible liquid and must be strictly isolated from strong oxidizers and open flames ().

Personal Protective Equipment (PPE) Matrix

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910.132), PPE must be explicitly matched to the hazard profile (1)[1]. The following matrix outlines the mandatory PPE for handling this compound.

PPE CategorySpecificationMechanistic Justification
Hand Protection Heavy-duty Nitrile (≥8 mil) or Butyl Rubber gloves.Latex and thin nitrile (<4 mil) degrade rapidly upon contact with lipophilic amines. Butyl rubber provides superior chemical resistance against organic bases (2)[2].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles. Add a face shield for volumes >50 mL.Standard safety glasses lack orbital seals. Splash goggles prevent capillary action of basic liquids into the ocular cavity (3)[3].
Body Protection Flame-Resistant (FR) Lab Coat (Nomex or equivalent) and closed-toe non-porous shoes.Mitigates the risk of ignition associated with combustible organic liquids. Prevents dermal exposure from accidental spills.
Respiratory Handled exclusively in a Chemical Fume Hood.Prevents inhalation of basic aerosols and organic vapors. Fume hoods must maintain a face velocity of 80-100 fpm (4)[4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow these steps to ensure containment and purity.

G A Hazard Assessment B Engineering Controls (Fume Hood) A->B C PPE Donning (Nitrile/Butyl) B->C D Dispensing & Reaction Setup C->D E Decontamination & Waste D->E

Fig 1. End-to-end operational workflow for handling hazardous tertiary amines.

Step-by-Step Methodology:

  • Engineering Control Verification: Before opening the reagent, verify that the chemical fume hood is operational. The sash must be positioned at or below the certified working height to ensure proper vapor capture (4)[4].

  • Material Compatibility Check: Ensure all transfer vessels are made of glass or PTFE. Crucial: Do not use equipment containing copper, brass, or bronze alloys, as tertiary amines can form reactive coordination complexes and rapidly corrode these metals.

  • Dispensing: Use a positive-displacement pipette or a glass syringe with a stainless steel needle for volumetric transfer. This prevents the dripping associated with air-displacement pipettes handling volatile organics.

  • Inert Atmosphere (Optional but Recommended): To prevent oxidative degradation of the pyrrolidine ring, purge the reaction vessel with dry Nitrogen or Argon.

  • Sealing and Storage: Post-transfer, seal the primary container with a PTFE-lined cap. Standard rubber septa will swell and degrade over time when exposed to amine vapors. Store in a dedicated flammables cabinet, strictly segregated from mineral acids and oxidizing agents (5)[5].

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to neutralize the basicity to prevent vapor evolution and surface corrosion, strictly adhering to the OSHA Laboratory Standard (29 CFR 1910.1450) (1)[1].

Spill S1 Spill Detected S2 Assess Volume S1->S2 S3A > 50 mL: Evacuate & Alert EHS S2->S3A Major S3B < 50 mL: Ensure Hood Ventilation S2->S3B Minor S4 Neutralize (Citric Acid) S3B->S4 S5 Absorb & Sweep (Non-sparking) S4->S5 S6 Hazardous Waste Disposal S5->S6

Fig 2. Decision matrix and response pathway for localized chemical spills.

Spill Remediation Protocol:

  • Isolate: Immediately halt work. If the spill is outside the fume hood and >50 mL, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Neutralize: For minor spills (<50 mL) inside the hood, cover the liquid with a mild solid acid such as citric acid or sodium bisulfate. Why? This converts the volatile, lipophilic freebase amine into a non-volatile, water-soluble ammonium salt, drastically reducing inhalation hazards and flammability.

  • Absorb: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth or sand) over the neutralized mixture.

  • Collect: Use non-sparking tools to sweep the slurry into a chemically compatible, sealable polyethylene waste container.

  • Decontaminate: Wash the spill surface with a dilute acidic solution (e.g., 5% acetic acid), followed by a thorough water rinse to remove residual salts.

Waste Disposal Logistics: Do not dispose of 1-[(3-Methoxyphenyl)methyl]pyrrolidine down the drain or attempt to evaporate it in the fume hood (4)[4]. Collect all organic amine waste, including contaminated gloves and absorbent materials, in a designated "Hazardous Waste - Basic Organic Liquids" container. Ensure the waste profile clearly lists "Tertiary Amines" to prevent EHS from inadvertently mixing it with incompatible acidic waste streams.

References

  • Title: 1-Benzylpyrrolidine | 29897-82-3 | Tokyo Chemical Industry (India) Pvt. Ltd. Source: tcichemicals.com URL:

  • [3] Title: OSHA's PPE Laboratory Standards - Clarion Safety Systems Source: clarionsafety.com URL:

  • [2] Title: 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety Source: cornell.edu URL:

  • [1] Title: Laboratory Safety Guidance - OSHA Source: osha.gov URL:

  • [4] Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH Source: nih.gov URL:

  • [5] Title: OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group Source: compliancy-group.com URL:

Sources

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